molecular formula C4BKN4 B034560 Potassium tetracyanoborate CAS No. 261356-49-4

Potassium tetracyanoborate

Cat. No.: B034560
CAS No.: 261356-49-4
M. Wt: 153.98 g/mol
InChI Key: SQFZXQOCCKUPEC-UHFFFAOYSA-N
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Description

Potassium tetracyanoborate (K[B(CN)₄]) is an inorganic salt valued in research for its role as a source of the tetracyanoborate anion ([B(CN)₄]⁻). This anion is a weakly coordinating, chemically and electrochemically stable species, making it an excellent counterion for synthesizing and stabilizing highly reactive cations, catalysts, and electrophiles. Its primary research applications include use as a supporting electrolyte in electrochemical studies, particularly for non-aqueous batteries and supercapacitors, where its stability window and non-coordinating nature are critical. Furthermore, it serves as a key precursor for introducing the B(CN)₄⁻ group into larger molecular structures and ionic liquids, imparting high thermal stability and low melting points. The mechanism of action is primarily ionic, where the [B(CN)₄]⁻ anion's diffuse charge distribution and robust tetrahedral geometry minimize ion-pairing interactions, thereby enhancing the solubility and reactivity of the paired cation in organic and ionic liquid media. This property is instrumental in advancing catalysis, materials science, and the development of next-generation energy storage systems.

Properties

IUPAC Name

potassium;tetracyanoboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4BN4.K/c6-1-5(2-7,3-8)4-9;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFZXQOCCKUPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C#N)(C#N)(C#N)C#N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4BKN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261356-49-4
Record name Potassium Tetracyanoborate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Potassium Tetracyanoborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of potassium tetracyanoborate (K[B(CN)₄]). The information is intended to support researchers and professionals in the fields of chemistry, materials science, and drug development in understanding and utilizing this versatile compound.

Introduction

This compound, a salt containing the tetracyanoborate anion [B(CN)₄]⁻, is a compound of significant interest due to its potential applications as a building block in coordination chemistry and materials science. The unique electronic and structural properties of the [B(CN)₄]⁻ anion, stemming from the combination of a central boron atom with four cyanide ligands, make it a valuable component in the design of novel materials with tailored functionalities.

Synthesis of this compound

Two primary methods have been reported for the synthesis of this compound: a solid-state sinter process and a reaction involving trimethylsilyl cyanide.

Sinter Process

A high-yield and scalable synthesis of this compound can be achieved through a solid-state sinter process.[1] This method involves the reaction of potassium tetrafluoroborate (KBF₄), lithium chloride (LiCl), and potassium cyanide (KCN).

Experimental Protocol:

A detailed experimental protocol for the sinter process is outlined below:

  • Reactants: Potassium tetrafluoroborate (KBF₄), Lithium Chloride (LiCl), and Potassium Cyanide (KCN).

  • Procedure:

    • The reactants are intimately mixed in a molar ratio appropriate for the stoichiometry of the reaction.

    • The mixture is then subjected to a high-temperature sintering process. The exact temperature and duration of the sintering are critical parameters that need to be optimized for maximum yield and purity.

    • Following the sintering, a work-up procedure is carried out to isolate and purify the this compound. This typically involves selective dissolution and recrystallization steps to remove any unreacted starting materials and byproducts.

  • Yield: This method has been reported to produce a white solid of this compound with high purity.[1]

Logical Relationship for the Sinter Process:

sinter_process KBF4 KBF₄ Mix Mixing KBF4->Mix LiCl LiCl LiCl->Mix KCN KCN KCN->Mix Sinter Sintering (High Temperature) Mix->Sinter Workup Work-up (Purification) Sinter->Workup Product K[B(CN)₄] Workup->Product

A flowchart illustrating the key stages of the sinter process for synthesizing this compound.
Reaction with Trimethylsilyl Cyanide

An alternative synthetic route involves the reaction of potassium tetrafluoroborate with trimethylsilyl cyanide (TMSCN).[2] This method offers a solution-phase approach to the synthesis.

Experimental Protocol:

The following provides a general outline of the experimental procedure:

  • Reactants: Potassium tetrafluoroborate (KBF₄) and Trimethylsilyl cyanide ((CH₃)₃SiCN).

  • Procedure:

    • Potassium tetrafluoroborate is reacted with a stoichiometric excess of trimethylsilyl cyanide in a suitable anhydrous solvent.

    • The reaction is typically carried out at elevated temperatures to facilitate the substitution of fluoride ions with cyanide groups.

    • Upon completion of the reaction, the product is isolated by filtration and purified by washing with appropriate solvents to remove any remaining reactants and byproducts.

  • Note: The reactivity of TMSCN allows for the stepwise replacement of fluoride ions, and reaction conditions can be tuned to favor the formation of the fully substituted tetracyanoborate.

Experimental Workflow for the Trimethylsilyl Cyanide Method:

tmscn_synthesis start Start reactants KBF₄ + (CH₃)₃SiCN (in anhydrous solvent) start->reactants reaction Reaction (Elevated Temperature) reactants->reaction isolation Isolation (Filtration) reaction->isolation purification Purification (Washing) isolation->purification product K[B(CN)₄] purification->product end End product->end

References

An In-depth Technical Guide to the Crystal Structure of Potassium Tetracyanoborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of potassium tetracyanoborate (K[B(CN)₄]), a compound of interest for its potential applications in materials science and as a building block in the synthesis of more complex molecules. This document summarizes its crystallographic data, outlines the experimental protocols for its structural determination, and presents logical workflows for its synthesis and analysis.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the tetragonal system, which is characterized by a single four-fold rotation axis. The specific arrangement of the potassium cations and tetracyanoborate anions results in a highly ordered, three-dimensional network.

The key crystallographic data for this compound are summarized in the table below. This information is crucial for understanding the solid-state packing, symmetry, and for computational modeling of the material.

Parameter Value
Chemical FormulaC₄BKN₄
Molecular Weight153.98 g/mol [1][2]
Crystal SystemTetragonal
Space GroupI4₁/a[3][4]
Lattice Parametersa = 6.976(1) Å
c = 14.210(3) Å
Cell Volume691.5 ų[4]
Formula Units per Cell (Z)4[4]
Calculated Density1.478 g/cm³

Structural Details and Bonding Parameters

The tetracyanoborate anion, [B(CN)₄]⁻, features a central boron atom tetrahedrally coordinated to four cyanide groups. The potassium cation is positioned within the crystal lattice and is coordinated by the nitrogen atoms of the cyanide ligands from neighboring anions. This coordination leads to the formation of a stable three-dimensional structure.[3]

Below is a summary of the known interatomic distances within the this compound crystal structure. These bond lengths are fundamental for understanding the nature of the chemical bonding and the geometry of the coordination spheres.

Bond Length (Å) Description
K–N2.95Shorter potassium-nitrogen bond distance[3]
K–N3.24Longer potassium-nitrogen bond distance[3]
C–N1.17Carbon-nitrogen triple bond in the cyanide ligand[3]

Note: Detailed atomic coordinates, anisotropic displacement parameters, and a comprehensive list of bond angles were not available in the accessed literature. For precise structural modeling, it is recommended to consult the primary crystallographic literature or a dedicated crystallographic database for the full Crystallographic Information File (CIF).

Experimental Protocols

The determination of the crystal structure of this compound involves two key experimental phases: the synthesis of high-quality single crystals and the analysis of these crystals using single-crystal X-ray diffraction.

Synthesis of this compound Single Crystals

While several synthetic routes to this compound exist, a common method for obtaining single crystals suitable for X-ray diffraction is through a metathesis reaction, followed by recrystallization.[4]

The general procedure is as follows:

  • Preparation of a Soluble Tetracyanoborate Salt: A soluble tetracyanoborate salt, such as a tetra-n-butylammonium salt, is synthesized.

  • Metathesis Reaction: This salt is then reacted with a silver salt (e.g., silver nitrate) to precipitate silver tetracyanoborate.

  • Formation of this compound: The silver tetracyanoborate is subsequently reacted with a potassium salt (e.g., potassium bromide) to yield this compound and a silver bromide precipitate.[4]

  • Purification and Recrystallization: The resulting this compound is purified and then recrystallized from a suitable solvent to grow single crystals of sufficient size and quality for diffraction experiments.

Single-Crystal X-ray Diffraction Analysis

The crystal structure of this compound was elucidated using single-crystal X-ray diffraction. This technique provides precise information about the arrangement of atoms in the crystal lattice.

The typical workflow for such an analysis includes the following steps:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the diffracted X-ray beams.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to achieve the best possible fit to the experimental data. The quality of the final structure is assessed using metrics such as the R1 factor.[4]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and crystal structure analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of K[B(CN)4] A [NBu4][B(CN)4] Solution C Metathesis: Precipitation of Ag[B(CN)4] A->C B AgNO3 Solution B->C E Metathesis: Formation of K[B(CN)4] and AgBr(s) C->E D KBr Solution D->E F Filtration & Purification E->F G Recrystallization F->G H Single Crystals of K[B(CN)4] G->H

Synthesis workflow for this compound single crystals.

XRD_Workflow cluster_xrd Single-Crystal X-ray Diffraction Analysis A Select & Mount Single Crystal B X-ray Data Collection A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (Phase Problem) C->D E Structure Refinement D->E F Validation & Final Structural Model E->F

Experimental workflow for crystal structure determination.

References

In-Depth Technical Guide on the Theoretical Calculations of Potassium Tetracyanoborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of potassium tetracyanoborate (K[B(CN)₄]), a compound of interest for its potential applications in materials science and as a versatile building block in chemical synthesis. This document details the computational methodologies, summarizes key quantitative data, and provides context with relevant experimental findings.

Introduction

This compound, K[B(CN)₄], is an inorganic salt consisting of a potassium cation (K⁺) and a tetracyanoborate anion ([B(CN)₄]⁻). The tetracyanoborate anion is notable for its tetrahedral geometry and the presence of four cyanide ligands coordinated to a central boron atom. Theoretical calculations, particularly those based on Density Functional Theory (TFE), are crucial for understanding the electronic structure, vibrational properties, and reactivity of this compound. These computational insights complement experimental data from techniques such as Infrared (IR) and Raman spectroscopy and X-ray crystallography, providing a deeper understanding of its molecular characteristics.

Theoretical Calculation Methodology

The theoretical investigation of this compound typically involves geometry optimization and frequency calculations using DFT. A common and effective approach is to use a hybrid functional, such as B3LYP, combined with a Pople-style basis set, such as 6-31G(d,p), or a basis set designed for heavier elements like LANL2DZ.

Computational Workflow

The general workflow for the theoretical calculations is as follows:

  • Initial Structure Generation: An initial 3D structure of the tetracyanoborate anion is constructed based on known chemical principles, with the boron atom at the center and four cyanide groups tetrahedrally arranged.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This process adjusts the bond lengths and angles to minimize the forces on each atom.

  • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed. This computes the vibrational modes of the molecule, which can be directly compared to experimental IR and Raman spectra. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Analysis of Results: The output of the calculations, including optimized geometry (bond lengths and angles) and vibrational frequencies, is then analyzed and compared with experimental data.

Computational Workflow Computational Workflow for K[B(CN)4] A Initial Structure Generation ([B(CN)4]- anion) B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Analysis of Results (Optimized Geometry, Vibrational Frequencies) C->D E Comparison with Experimental Data D->E Tetracyanoborate Anion Structure Molecular Structure of the [B(CN)4]- Anion B B C1 C B->C1 C2 C B->C2 C3 C B->C3 C4 C B->C4 N1 N C1->N1 triple bond N2 N C2->N2 triple bond N3 N C3->N3 triple bond N4 N C4->N4 triple bond Data Correlation Correlation of Theoretical and Experimental Data A Theoretical Calculation (DFT) B Predicted Properties (Vibrational Frequencies, Geometry) A->B E Validation and Interpretation B->E C Experimental Measurement (IR, Raman, X-ray) D Observed Properties (Spectra, Crystal Structure) C->D D->E

Spectroscopic Characterization of Potassium Tetracyanoborate (K[B(CN)4]): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium tetracyanoborate (K[B(CN)4]) is a versatile building block in chemical synthesis and materials science. A thorough understanding of its structural and electronic properties is crucial for its application. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize K[B(CN)4], focusing on vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, summarized quantitative data, and a generalized workflow are presented to facilitate its study and application in research and development.

Introduction

This compound, K[B(CN)4], is an inorganic salt consisting of a potassium cation (K⁺) and a tetracyanoborate anion ([B(CN)₄]⁻). The [B(CN)₄]⁻ anion features a central boron atom tetrahedrally coordinated to four cyanide ligands. This arrangement results in a stable, weakly coordinating anion that has found applications in the synthesis of ionic liquids, as a supporting electrolyte in electrochemical studies, and as a precursor for more complex coordination compounds.[1][2][3] Accurate spectroscopic characterization is essential to confirm the identity, purity, and structural integrity of K[B(CN)4] for these applications. This guide details the key spectroscopic methods for its analysis.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the vibrational modes of a molecule, which are sensitive to its geometry and bonding. For K[B(CN)4], the primary focus is on the stretching and bending modes of the C≡N and B-C bonds.

Theoretical Vibrational Modes

The tetracyanoborate anion, [B(CN)₄]⁻, with tetrahedral (Td) symmetry, is expected to exhibit a set of characteristic vibrational modes. The most prominent of these are the C≡N stretching vibrations, which are typically observed in the 2200-2300 cm⁻¹ region of the infrared and Raman spectra. Due to the tetrahedral symmetry, these stretching modes can be categorized into symmetric (A₁) and asymmetric (T₂) vibrations. The position of these bands can provide insights into the interionic interactions within the crystal lattice.[3]

Quantitative Vibrational Data

The following table summarizes the key vibrational frequencies observed for K[B(CN)4] from Infrared and Raman spectroscopy.

Vibrational Mode Symmetry IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Reference
ν(C≡N)A₁ + T₂~2285~2285[2][3]
Other Modes-Data not consistently reportedData not consistently reported

Note: The C≡N stretching modes (A₁ and T₂) often coincide or are very close in energy, appearing as a single strong band in the spectra.[3]

Experimental Protocols for Vibrational Spectroscopy

2.3.1. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid-state IR analysis of K[B(CN)4], the potassium bromide (KBr) pellet method is commonly employed.

    • Thoroughly dry spectroscopic grade KBr to remove any absorbed water, which can interfere with the spectrum.

    • In an agate mortar, grind a small amount of K[B(CN)4] (typically 1-2 mg) with a larger amount of dry KBr (around 100-200 mg) until a fine, homogeneous powder is obtained.

    • Transfer the powder into a pellet press die.

    • Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.

  • Instrumentation and Data Acquisition:

    • Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).

2.3.2. Raman Spectroscopy

  • Sample Preparation: Solid K[B(CN)4] can be analyzed directly with minimal sample preparation.

    • Place a small amount of the crystalline powder into a sample holder, such as a glass capillary tube or a well on a microscope slide.

  • Instrumentation and Data Acquisition:

    • Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm). The choice of laser wavelength may be important to avoid fluorescence.

    • Focus the laser beam onto the sample.

    • Collect the scattered light using a high-resolution spectrometer and a sensitive detector (e.g., a CCD camera).

    • Acquire the spectrum over a suitable wavenumber range to observe the characteristic vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For K[B(CN)4], ¹¹B and ¹³C NMR are the most informative.

Expected NMR Signals
  • ¹¹B NMR: Boron has two NMR-active isotopes, ¹¹B (spin I = 3/2, 80.1% natural abundance) and ¹⁰B (spin I = 3, 19.9% natural abundance). Due to its higher natural abundance and more favorable nuclear properties, ¹¹B NMR is typically performed. In the symmetric tetrahedral environment of the [B(CN)₄]⁻ anion, a single, relatively sharp resonance is expected. The chemical shift is indicative of the electron density around the boron nucleus.

  • ¹³C NMR: The ¹³C NMR spectrum will show a single resonance for the four equivalent carbon atoms of the cyanide ligands. The chemical shift provides information about the electronic environment of the carbon atoms. Boron-carbon coupling (¹¹B-¹³C) may be observed, which can provide further structural confirmation.

  • ³⁹K NMR: While ³⁹K is an NMR-active nucleus, it is a quadrupolar nucleus with low sensitivity, resulting in broad signals.[4] Its use for characterizing K[B(CN)4] is less common and provides limited structural information compared to ¹¹B and ¹³C NMR.

Quantitative NMR Data

The following table summarizes the typical chemical shifts for K[B(CN)4].

Nucleus Solvent Chemical Shift (ppm) Reference
¹¹BD₂O~ -38.5[2]
¹³CD₂O~ 120Inferred from related compounds

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and reference standard used.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Dissolve a sufficient amount of K[B(CN)4] in a deuterated solvent (e.g., D₂O, acetone-d₆, acetonitrile-d₃) in a standard NMR tube. The choice of solvent depends on the solubility of the compound and the desired temperature range for the experiment.

    • Ensure the solution is homogeneous.

  • Instrumentation and Data Acquisition:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and match the probe to the frequency of the nucleus being observed (¹¹B or ¹³C).

    • Acquire the Free Induction Decay (FID) using an appropriate pulse sequence. For quadrupolar nuclei like ¹¹B, acquisition parameters may need to be optimized to account for faster relaxation.

    • Process the FID (Fourier transform, phasing, and baseline correction) to obtain the NMR spectrum.

    • Reference the spectrum using an internal or external standard (e.g., BF₃·OEt₂ for ¹¹B, TMS for ¹³C).

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound such as K[B(CN)4].

Spectroscopic_Characterization_Workflow synthesis Synthesis of K[B(CN)4] purification Purification and Isolation synthesis->purification sample_prep Sample Preparation purification->sample_prep ir_acq IR Data Acquisition sample_prep->ir_acq KBr Pellet raman_acq Raman Data Acquisition sample_prep->raman_acq Solid Powder nmr_acq NMR Data Acquisition sample_prep->nmr_acq Deuterated Solvent ir_analysis IR Spectrum Analysis ir_acq->ir_analysis raman_analysis Raman Spectrum Analysis raman_acq->raman_analysis nmr_analysis NMR Spectrum Analysis nmr_acq->nmr_analysis data_comp Data Compilation and Comparison ir_analysis->data_comp raman_analysis->data_comp nmr_analysis->data_comp conclusion Structural Confirmation data_comp->conclusion

Caption: Generalized workflow for the spectroscopic characterization of K[B(CN)4].

Conclusion

The spectroscopic characterization of K[B(CN)4] through a combination of Infrared, Raman, and Nuclear Magnetic Resonance spectroscopy provides a comprehensive understanding of its molecular structure and purity. The characteristic C≡N stretching frequency in the vibrational spectra and the unique chemical shifts in the ¹¹B and ¹³C NMR spectra serve as reliable fingerprints for the identification of the tetracyanoborate anion. The experimental protocols and data presented in this guide offer a foundational framework for researchers and scientists working with this important chemical compound.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Potassium Tetracyanoborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetracyanoborate, K[B(CN)₄], is a fascinating inorganic salt that has garnered significant interest in various fields, including as a precursor for the synthesis of novel materials and as a component in ionic liquids. A thorough understanding of its thermal stability and decomposition behavior is paramount for its safe handling, storage, and application in high-temperature processes. This technical guide provides a comprehensive overview of the current knowledge on the thermal properties of this compound, including its stability, decomposition pathways, and the experimental methodologies used for its characterization.

Physicochemical Properties

This compound is a white to light yellow crystalline solid. It is soluble in water and some organic solvents like methanol and dimethyl sulfoxide (DMSO)[1]. The key physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄BKN₄[2]
Molecular Weight 153.98 g/mol [2]
Melting Point 430 °C[1][3]

Thermal Stability and Decomposition

The tetracyanoborate anion, [B(CN)₄]⁻, is known to confer high thermal stability to its compounds. Ionic liquids containing the tetracyanoborate anion consistently exhibit decomposition temperatures exceeding 400 °C[4][5]. This inherent stability is attributed to the strong covalent bonds within the anion.

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the decomposition of solid this compound is not extensively detailed in publicly available literature, its high melting point of 430 °C suggests that decomposition will occur at temperatures significantly above this point.

Decomposition Pathway

The precise decomposition pathway of this compound has not been fully elucidated in the available literature. However, based on the chemistry of related cyanide and boride compounds, a plausible decomposition route can be hypothesized. At elevated temperatures, the [B(CN)₄]⁻ anion is expected to break down. The strong triple bond in the nitrogen molecule (N₂) makes the formation of nitrogen gas a thermodynamically favorable decomposition product for many nitrogen-containing compounds[6]. The decomposition may also lead to the formation of other stable inorganic products.

Further research, particularly using techniques like TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), is required to identify the gaseous and solid products and to construct a definitive decomposition mechanism.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves a solid-state sinter process, while another utilizes the reaction of organometallic precursors. Below is a generalized protocol based on available information.

Materials:

  • Potassium cyanide (KCN)

  • A suitable boron source (e.g., boron trichloride, boron trifluoride etherate)

  • Inert atmosphere glovebox or Schlenk line

  • High-temperature furnace

  • Appropriate solvents for purification (e.g., acetonitrile)

Generalized Procedure:

  • Precursor Preparation: Under an inert atmosphere, carefully mix stoichiometric amounts of potassium cyanide and the boron source.

  • Sintering: Transfer the mixture to a crucible and heat in a furnace under an inert atmosphere at a high temperature (the exact temperature and duration will depend on the specific reactants).

  • Purification: After cooling, the crude product is typically purified by recrystallization from a suitable solvent like acetonitrile to yield crystalline this compound.

  • Characterization: The final product should be characterized using techniques such as elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to confirm its identity and purity.

Synthesis_Workflow

Thermal Analysis

To determine the thermal stability and decomposition characteristics of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques employed.

Instrumentation:

  • Thermogravimetric Analyzer (TGA), preferably coupled with a Mass Spectrometer (MS) or Fourier-Transform Infrared Spectrometer (FTIR) for evolved gas analysis.

  • Differential Scanning Calorimeter (DSC).

Generalized TGA Protocol:

  • Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of finely ground this compound into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any air and prevent oxidative decomposition.

  • Heating Program: Heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the temperature at which significant mass loss begins.

Generalized DSC Protocol:

  • Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of this compound into a DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Heating Program: Heat the sample from ambient temperature to a temperature that encompasses the melting point and any other thermal transitions at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic events, such as melting and decomposition, are identified as peaks in the DSC curve.

Thermal_Analysis_Workflow

Conclusion

This compound is a thermally robust compound, a characteristic largely imparted by the stable tetracyanoborate anion. While its high melting point of 430 °C is indicative of its stability, further detailed studies employing techniques such as TGA-MS are necessary to fully elucidate its decomposition mechanism and to quantitatively characterize its thermal degradation. The experimental protocols outlined in this guide provide a framework for researchers to conduct such investigations, which will be crucial for the continued development and application of this versatile material.

References

An In-depth Technical Guide to the Solubility of Potassium Tetracyanoborate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of potassium tetracyanoborate (K[B(CN)₄]) in organic solvents. While quantitative solubility data for this compound is not extensively available in published literature, this document consolidates the existing qualitative information and presents a detailed experimental protocol for its systematic determination. This guide is intended to be a valuable resource for researchers in materials science, synthetic chemistry, and pharmaceutical development who are working with this versatile salt. The methodologies provided herein will enable the generation of precise and reliable solubility data, which is crucial for the design of synthetic routes, purification processes, and formulation development.

Introduction

This compound, with the chemical formula K[B(CN)₄], is an inorganic salt that has garnered interest in various fields of chemical research. Its unique structure, consisting of a potassium cation and a tetracyanoborate anion, imparts specific chemical and physical properties that are of interest in the development of novel materials and as a reagent in organic synthesis. A fundamental property that governs the utility of any salt in solution-based applications is its solubility in various media. This guide addresses the solubility of this compound in organic solvents, a critical parameter for its application in non-aqueous reaction systems and for its purification through crystallization.

Qualitative Solubility of this compound

Based on available chemical literature and supplier safety data sheets, the solubility of this compound in common organic solvents has been described qualitatively. This information, while not quantitative, provides a useful starting point for solvent selection.

Table 1: Qualitative Solubility of this compound

SolventSolubility Description
Dimethyl Sulfoxide (DMSO)Sparingly Soluble[1]
MethanolSlightly Soluble[1]
WaterSlightly Soluble[1]

It is important to note that terms like "sparingly soluble" and "slightly soluble" are not standardized and can vary between sources. Therefore, for any application requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a range of organic solvents. This protocol is adapted from established methods for determining the solubility of inorganic and organic salts.[2][3][4][5][6]

Materials and Equipment
  • Solute: High-purity this compound (>98%)

  • Solvents: Anhydrous, analytical grade organic solvents (e.g., acetonitrile, methanol, ethanol, acetone, tetrahydrofuran, dichloromethane)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or magnetic stirrer with a hot plate

  • Thermostatic bath

  • Calibrated thermometer or thermocouple

  • Syringes with micropore filters (e.g., 0.2 µm PTFE)

  • Vials with airtight caps

  • Drying oven

  • Inert atmosphere glove box or Schlenk line (recommended for hygroscopic solvents)

  • Analytical instrumentation for quantification (e.g., ICP-MS for potassium, or a validated chromatographic method for the tetracyanoborate anion)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a temperature-controlled shaker or a vial with a magnetic stir bar on a stirrer hotplate within a thermostatic bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period to ensure saturation. A minimum of 24 hours is recommended, with continuous agitation.[3] For some systems, longer equilibration times (48-72 hours) may be necessary, which should be determined empirically.[3]

  • Sample Collection and Filtration:

    • After equilibration, cease agitation and allow the solid to settle for at least 2 hours at the constant experimental temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.

    • Immediately filter the solution through a micropore filter to remove any undissolved solid particles. The filtration step should be performed rapidly to minimize temperature fluctuations and solvent evaporation.

  • Sample Analysis:

    • Accurately weigh the filtered aliquot of the saturated solution.

    • Evaporate the solvent from the aliquot under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the salt).

    • Once the solvent is completely removed, weigh the remaining solid residue (this compound).

    • Alternatively, the concentration of potassium in the filtered solution can be determined using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) after appropriate dilution. This method is highly sensitive and accurate.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or mol/L.

    • Gravimetric Method Calculation:

      • Solubility ( g/100 g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100

    • ICP-MS Method Calculation:

      • The concentration obtained from the instrument (e.g., in mg/L) can be used to calculate the solubility in the desired units, accounting for any dilutions.

  • Data Reporting:

    • The solubility should be reported as an average of at least three independent measurements at each temperature.

    • The temperature at which the solubility was determined must be clearly stated.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sample Collection cluster_analysis 3. Analysis cluster_grav cluster_icp cluster_calc 4. Calculation & Reporting prep1 Add excess K[B(CN)4] to solvent prep2 Seal vial and place in thermostatic shaker prep1->prep2 prep3 Equilibrate at constant temperature (≥ 24h) prep2->prep3 samp1 Cease agitation and allow solid to settle prep3->samp1 samp2 Withdraw supernatant with equilibrated syringe samp1->samp2 samp3 Filter through 0.2 µm filter samp2->samp3 analysis_choice Choose Method samp3->analysis_choice gravimetric Gravimetric Analysis analysis_choice->gravimetric icpms ICP-MS Analysis analysis_choice->icpms grav1 Weigh filtered aliquot icp1 Dilute filtered aliquot grav2 Evaporate solvent grav1->grav2 grav3 Weigh solid residue grav2->grav3 calc1 Calculate solubility (e.g., g/100g solvent) grav3->calc1 icp2 Analyze for K+ concentration icp1->icp2 icp2->calc1 calc2 Repeat for n≥3 calc1->calc2 calc3 Report average solubility at specified temperature calc2->calc3

Caption: Workflow for the determination of this compound solubility.

Conclusion

Understanding the solubility of this compound in organic solvents is paramount for its effective utilization in research and development. This guide has summarized the currently available qualitative solubility data and provided a robust and detailed experimental protocol to enable researchers to determine quantitative solubility values in a variety of organic media. The provided workflow diagram offers a clear visual representation of the necessary experimental steps. By following the outlined procedures, scientists and drug development professionals can generate the critical data needed to advance their work with this important compound.

References

molecular formula and weight of potassium tetracyanoborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of potassium tetracyanoborate, with a focus on its molecular formula and weight. The information is presented to support its application in research and development.

Chemical Identity and Properties

This compound, a notable inorganic salt, serves as a versatile building block in chemical synthesis. Its fundamental properties are summarized below.

Quantitative Data Summary

For ease of reference and comparison, the molecular formula and weight of this compound, along with the atomic weights of its constituent elements, are provided in the table below.

PropertyValue
Molecular Formula K[B(CN)₄] or C₄BKN₄
Molecular Weight 153.98 g/mol
Constituent Elements
Potassium (K)39.0983 u
Boron (B)10.81 u
Carbon (C)12.011 u
Nitrogen (N)14.007 u

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves the reaction of a boron trihalide or a tetrafluoroborate salt with a cyanide source.

General Experimental Protocol

While specific laboratory procedures may vary, a representative synthesis of an alkali metal tetracyanoborate involves the reaction of a boron trifluoride etherate complex with an alkali metal cyanide or trimethylsilyl cyanide. The reaction is typically carried out in an inert atmosphere and may require elevated temperatures to proceed to completion. The product can then be isolated and purified through standard techniques such as crystallization.

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G reagents Reactants: Potassium Tetrafluoroborate (KBF₄) Trimethylsilyl Cyanide ((CH₃)₃SiCN) reaction Reaction: Inert Atmosphere (e.g., Argon) Elevated Temperature reagents->reaction 1. Combine workup Work-up: Removal of Volatiles Filtration reaction->workup 2. Isolate Crude Product purification Purification: Recrystallization from a suitable solvent workup->purification 3. Purify product Final Product: This compound (K[B(CN)₄]) purification->product 4. Obtain Pure Product

A generalized workflow for the synthesis of this compound.

In-Depth Technical Guide: Potassium Tetracyanoborate (CAS No. 261356-49-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetracyanoborate, identified by the CAS number 261356-49-4, is an inorganic compound with the chemical formula C₄BKN₄.[1][2] This document provides a comprehensive overview of its known properties, hazards, and handling information, tailored for a technical audience in research and development. While specific biological signaling pathways involving this compound are not extensively documented in publicly available literature, this guide summarizes the existing chemical and safety data.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueSource
Molecular Formula C₄BKN₄[1][2]
Molecular Weight 153.98 g/mol [1]
Appearance White to light yellow powder/crystal[3]
Melting Point 430°C[4][5]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol and Water.[5][6]
Exact Mass 153.9853077 u[4]

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. Adherence to strict safety protocols is imperative when handling this compound. The GHS classification highlights its acute toxicity through multiple exposure routes.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Acute Toxicity, Inhalation3H331: Toxic if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation

Source:[1][7][8]

Precautionary Statements

A comprehensive list of precautionary statements is provided by suppliers and should be consulted before use. Key precautions include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4][8]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Experimental Protocols

General Synthesis and Purification Workflow

The following diagram illustrates a conceptual workflow for the synthesis and purification of this compound. This is a generalized representation and specific reaction conditions, solvents, and purification techniques would need to be optimized based on empirical studies.

G General Workflow for this compound Synthesis cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants Boron Halide Precursor + Potassium Cyanide Reaction Reaction in Anhydrous Solvent Reactants->Reaction Crude Crude this compound Reaction->Crude Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution Filtration Hot Filtration to Remove Insoluble Impurities Dissolution->Filtration Crystallization Cooling to Induce Crystallization Filtration->Crystallization Isolation Isolation of Crystals (e.g., Filtration) Crystallization->Isolation Drying Drying under Vacuum Isolation->Drying QC Quality Control (e.g., NMR, IR, Elemental Analysis) Drying->QC Product Pure Potassium Tetracyanoborate QC->Product

Caption: Generalized Synthesis and Purification Workflow.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in any particular biological signaling pathways. While boron-containing compounds, in general, have garnered significant interest in drug discovery for their diverse biological activities, the specific effects of the tetracyanoborate anion are not well-characterized.

The following diagram illustrates a logical relationship for investigating the potential biological activity of a novel compound like this compound, starting from initial screening to more detailed mechanistic studies.

G Investigative Workflow for Biological Activity cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation Compound This compound CellBasedAssays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound->CellBasedAssays HitIdentification Hit Identification CellBasedAssays->HitIdentification TargetIdentification Target Identification Assays HitIdentification->TargetIdentification PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) TargetIdentification->PathwayAnalysis AnimalModel Animal Model Studies TargetIdentification->AnimalModel GeneExpression Gene Expression Profiling PathwayAnalysis->GeneExpression PathwayAnalysis->AnimalModel GeneExpression->AnimalModel PKPD Pharmacokinetics/ Pharmacodynamics AnimalModel->PKPD Lead Lead Compound Potential PKPD->Lead

Caption: Investigative Workflow for Biological Activity.

Conclusion

This compound (CAS No. 261356-49-4) is a compound with well-defined chemical and physical properties but significant health hazards that necessitate careful handling. The lack of detailed biological data, including specific signaling pathway involvement and comprehensive experimental protocols, highlights an area for future research. This guide provides a foundational understanding for professionals working with this compound and a framework for further investigation into its potential biological activities. Researchers are encouraged to consult safety data sheets from their suppliers for the most current and detailed handling and safety information.

References

Methodological & Application

Application Notes and Protocols: Potassium Tetracyanoborate in Ionic Liquid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the synthesis of ionic liquids (ILs) utilizing the potassium tetracyanoborate anion. The unique properties of tetracyanoborate-based ILs, such as high thermal stability and ionic conductivity, make them promising candidates for various applications, including in the pharmaceutical sciences.

Introduction to Tetracyanoborate Ionic Liquids

Ionic liquids containing the tetracyanoborate ([B(CN)₄]⁻) anion are a subclass of ILs noted for their high thermal and chemical stability.[1] Research has shown that these ILs can exhibit ionic conductivity nearly double that of ILs with more common anions like bis(trifluoromethanesulfonyl)imide ([Tf₂N]⁻).[1][2][3] This enhanced conductivity, along with other tunable physicochemical properties, positions them as materials of interest for applications in electrochemistry and potentially in drug formulation and delivery.[1][4][5]

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for several tetracyanoborate-based ionic liquids synthesized from this compound precursors.

Ionic LiquidCation AbbreviationYield (%)Melting Point (°C)Decomposition Temp. (°C)
1-n-butyl-N-methylpiperidinium tetracyanoborate[BMP][B(CN)₄]6417> 400
1-n-butyl-2,3-dimethylimidazolium tetracyanoborate[BMMI][B(CN)₄]~6463> 400
N-n-butyl-N-methylpyrrolidinium tetracyanoborate[BMPyr][B(CN)₄]~6421> 400

Data sourced from Martins et al., 2014.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound-derived ionic liquids are provided below.

Protocol 1: Synthesis of Tetracyanoborate Ionic Liquids via Anion Exchange

This protocol describes a general method for synthesizing tetracyanoborate ILs from their corresponding bromide salts and this compound.

Materials:

  • Cation bromide salt (e.g., [BMP][Br], [BMMI][Br], [BMPyr][Br])

  • This compound (KB(CN)₄)

  • Deionized water

  • Activated carbon

  • Alumina

  • Dichloromethane

Procedure:

  • In a flask, dissolve the cation bromide salt (1 equivalent) in 10 mL of deionized water.

  • In a separate beaker, prepare a solution of this compound (1 equivalent) in 10 mL of deionized water.

  • Add the this compound solution to the cation bromide solution.

  • Stir the reaction mixture vigorously at room temperature for 3 hours. During this time, two distinct phases will form.

  • Separate the two phases using a separatory funnel. The lower phase contains the desired ionic liquid.

  • Wash the ionic liquid phase several times with deionized water to remove any remaining inorganic salts.

  • Treat the ionic liquid with activated carbon to remove colored impurities.

  • Purify the ionic liquid by passing it through a chromatography column packed with alumina, using dichloromethane as the eluent.

  • Dry the purified ionic liquid under reduced pressure at 80°C for 48 hours to remove any residual water and solvent.[1]

  • Store the final product under an inert atmosphere (e.g., argon) to prevent moisture absorption.[1]

Protocol 2: Synthesis of Lithium Tetracyanoborate

This protocol details the synthesis of lithium tetracyanoborate from this compound, which can be used in studies of lithium-ion transport in tetracyanoborate-based ionic liquids.

Materials:

  • This compound (KB(CN)₄)

  • Deionized water

  • 37% Hydrochloric acid (HCl)

  • Tripropylamine (n-Pr₃N)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

Procedure:

  • Dissolve 5.00 g (32.0 mmol) of this compound in 20 mL of deionized water.

  • To this solution, add 8.0 mL of 37% hydrochloric acid (96 mmol) and 8.0 mL of tripropylamine (42 mmol).

  • Extract the resulting solid twice with 50 mL portions of dichloromethane.

  • Combine the organic phases and dry over magnesium sulfate.

  • Filter the dried organic phase.

  • Mix the filtrate with an aqueous solution of 3.00 g of lithium hydroxide monohydrate (72 mmol) in 20 mL of water.

  • Stir the mixture vigorously for 1 hour.

  • Remove all volatile components under reduced pressure to obtain the final product, lithium tetracyanoborate.[1]

Visualizations

Experimental Workflow: Ionic Liquid Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of tetracyanoborate ionic liquids via anion exchange.

G cluster_synthesis Synthesis cluster_purification Purification start Start dissolve_cation Dissolve Cation Bromide in Water start->dissolve_cation dissolve_anion Dissolve KB(CN)4 in Water start->dissolve_anion mix Mix Solutions dissolve_cation->mix dissolve_anion->mix react Stir at RT for 3h mix->react phase_sep Phase Separation react->phase_sep separate_phases Separate Phases phase_sep->separate_phases wash Wash with Water separate_phases->wash activated_carbon Treat with Activated Carbon wash->activated_carbon column_chrom Column Chromatography (Alumina, CH2Cl2) activated_carbon->column_chrom dry Dry under Vacuum (80°C, 48h) column_chrom->dry end Final Product: Tetracyanoborate IL dry->end

Caption: Workflow for tetracyanoborate ionic liquid synthesis.

Logical Relationship: Ionic Liquids in Overcoming Drug Delivery Barriers

While specific applications of tetracyanoborate ILs in drug development are still emerging, the broader class of ionic liquids shows promise in addressing key challenges in drug delivery. The following diagram illustrates the logical relationship between the properties of ionic liquids and their potential to overcome these barriers.

G cluster_properties Ionic Liquid Properties cluster_barriers Drug Delivery Barriers cluster_outcomes Potential Outcomes tunable_solvency Tunable Solvency poor_solubility Poor Drug Solubility tunable_solvency->poor_solubility addresses polymorphism Drug Polymorphism tunable_solvency->polymorphism can prevent amphiphilicity Amphiphilicity membrane_permeation Low Membrane Permeation amphiphilicity->membrane_permeation improves biocompatibility Biocompatibility (Designed) novel_delivery_systems Novel Delivery Systems biocompatibility->novel_delivery_systems enables enhanced_bioavailability Enhanced Bioavailability poor_solubility->enhanced_bioavailability membrane_permeation->enhanced_bioavailability improved_formulation Improved Formulation Stability polymorphism->improved_formulation

Caption: Role of IL properties in overcoming drug delivery challenges.

Applications in Drug Development

Ionic liquids are increasingly being investigated for their potential in pharmaceutical applications.[4][5] Their tunable physicochemical properties make them attractive for addressing challenges such as the poor solubility of many active pharmaceutical ingredients (APIs).[6][7] By acting as solvents or co-solvents, ILs can enhance the solubility and, consequently, the bioavailability of drugs.[7][8] Furthermore, the formation of API-ILs, where the drug itself is part of the ionic liquid structure, can prevent issues like polymorphism and improve stability.[5]

While the application of tetracyanoborate-based ionic liquids in drug development is a nascent field, their favorable properties, such as high stability, suggest they could be valuable candidates for further investigation in this area. Future research may explore their use as novel excipients or in the synthesis of API-ILs. Researchers in drug development are encouraged to consider the unique properties of tetracyanoborate ionic liquids when designing new drug delivery systems and formulations.

References

Application Notes and Protocols: The Role of Potassium Tetracyanoborate in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetracyanoborate, K[B(CN)₄], is a versatile chemical compound recognized for its unique structural and electronic properties. While not widely employed as a direct catalyst itself, its anion, tetracyanoborate ([B(CN)₄]⁻), serves critical functions in the broader field of catalysis. Primarily, it acts as a weakly coordinating anion (WCA) and as a structural building block for the synthesis of polynuclear coordination compounds and metal-organic frameworks with potential catalytic activities. These attributes make it a compound of significant interest in the design of novel catalytic systems for organic synthesis and drug development.

This document provides an overview of the applications of this compound in catalysis-related fields, with a focus on its role as a weakly coordinating anion and as a precursor to catalytic materials. Detailed protocols for the synthesis of relevant compounds are also provided.

Application as a Weakly Coordinating Anion (WCA) in Catalysis

The tetracyanoborate anion is classified as a robust, weakly coordinating anion.[1] This characteristic is of paramount importance in catalysis, particularly in reactions involving cationic metal complexes.

Core Concept: In catalytic cycles, the counter-anion to a cationic metal center can significantly influence the catalyst's activity and stability. Strongly coordinating anions can bind to the metal center, blocking active sites and inhibiting the catalytic process. Weakly coordinating anions, such as tetracyanoborate, are sterically bulky and electronically stable, leading to minimal interaction with the cationic catalyst. This allows the catalyst to maintain its high electrophilicity and reactivity.

Key Advantages of [B(CN)₄]⁻ as a WCA:

  • Enhanced Catalytic Activity: By not competing for coordination sites on the metal catalyst, [B(CN)₄]⁻ allows for higher turnover rates and efficiency.

  • Stabilization of Reactive Cations: The anion can stabilize highly reactive cationic species, which may be key intermediates in a catalytic cycle.[2]

  • Improved Solubility: Salts containing the tetracyanoborate anion can exhibit favorable solubility in various organic solvents used in catalysis.

Logical Relationship: Role of a Weakly Coordinating Anion

WCA_role cluster_0 Catalytic Cycle with WCA cluster_1 Inhibition by Strong Anion Catalyst Cationic Metal Catalyst (Active Species) Product Product Catalyst->Product Catalyzes Reaction WCA Weakly Coordinating Anion ([B(CN)₄]⁻) WCA->Catalyst Stabilizes (Non-coordinating) Substrate Substrate Substrate->Catalyst Binds to Catalyst Deactivated Deactivated Catalyst (Anion Coordinated) StrongAnion Strongly Coordinating Anion StrongAnion->Deactivated Binds and Deactivates

Caption: Role of a weakly coordinating anion in catalysis.

Application as a Building Block for Polynuclear Catalytic Materials

Recent research has demonstrated the utility of the tetracyanoborate anion as a ligand or building block in the synthesis of complex inorganic structures, such as heterocubane cluster cages.[1][3] These polynuclear compounds, which feature multiple metal centers held together by tetracyanoborate bridges, are of interest for their potential applications in catalysis, owing to their unique electronic properties and high density of potential active sites.

Example: Synthesis of a Chromium-based Heterocubane Cage

The reaction of a tetracyanoborate salt with a chromium carbonyl complex can lead to the formation of a tetraanionic heterocubane cage, [{Cr(CO)₃(B(CN)₄)}₄]⁴⁻.[1][3] In this structure, the corners of the cube alternate between chromium atoms and the boron atoms of the tetracyanoborate anions.[1] The nitrogen atoms of the cyano groups coordinate to the chromium centers, creating a robust, three-dimensional framework.[1] Such structures are being explored for applications in small molecule activation and catalysis.

Experimental Workflow: Synthesis of a Polynuclear Chromium-Tetracyanoborate Complex

experimental_workflow start Start Materials reagents This compound (K[B(CN)₄]) + fac-[Cr(CO)₃(MeCN)₃] start->reagents reaction Reaction in Acetonitrile (MeCN) reagents->reaction isolation Isolation of Product reaction->isolation product Polynuclear Chromium Complex [{Cr(CO)₃(B(CN)₄)}₄]⁴⁻ salt isolation->product analysis Characterization (X-ray Diffraction, Spectroscopy) product->analysis

Caption: Synthesis of a polynuclear chromium complex.

Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Lewis acid-catalyzed cyanation of potassium tetrafluoroborate.[4]

Materials:

  • Potassium tetrafluoroborate (K[BF₄])

  • Trimethylsilyl cyanide ((CH₃)₃SiCN)

  • Triflic anhydride ((CF₃SO₂)₂O)

  • Anhydrous acetonitrile (MeCN)

  • Schlenk flask and line

  • Magnetic stirrer and heat block

Procedure:

  • In a glovebox, add K[BF₄] (1.0 mmol), (CH₃)₃SiCN (4.4 mmol), and anhydrous MeCN (5 mL) to a Schlenk flask equipped with a magnetic stir bar.

  • Add triflic anhydride (0.06 mmol, 6 mol%) to the suspension.

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots and analyzing them via NMR spectroscopy until the starting material is consumed (typically 6-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, K[B(CN)₄], will precipitate from the solution. Isolate the solid by filtration under an inert atmosphere.

  • Wash the solid with cold, anhydrous MeCN and dry under vacuum.

Quantitative Data for Synthesis

EntryCatalyst (mol%)Time (h)Yield (%)Reference
TCB1Trimethylsilyl triflate (61%)22>90[4]
TCB2Trimethylsilyl triflate (61%)6>90[4]
TCB3Triflic anhydride (6%)2271[4]
Protocol 2: Synthesis of a Polynuclear Chromium Carbonyl Complex using K[B(CN)₄]

This protocol describes the synthesis of a heterocubane cage structure.[1]

Materials:

  • This compound (K[B(CN)₄])

  • fac-Tris(acetonitrile)tricarbonylchromium(0) (fac-[Cr(CO)₃(MeCN)₃])

  • Anhydrous acetonitrile (MeCN)

  • Schlenk flask and line

  • Magnetic stirrer

Procedure:

  • In a glovebox, dissolve fac-[Cr(CO)₃(MeCN)₃] (1.0 mmol) in anhydrous MeCN (20 mL) in a Schlenk flask.

  • In a separate vial, dissolve K[B(CN)₄] (1.0 mmol) in a minimal amount of anhydrous MeCN.

  • Slowly add the K[B(CN)₄] solution to the stirring solution of the chromium complex.

  • A color change and/or precipitation should be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Isolate the resulting solid product by filtration under an inert atmosphere.

  • Wash the product with small portions of cold, anhydrous MeCN and then a non-coordinating solvent like pentane.

  • Dry the product under high vacuum.

  • The resulting product is a salt of the tetraanionic heterocubane cage [{Cr(CO)₃(B(CN)₄)}₄]⁴⁻. Characterization is typically performed using single-crystal X-ray diffraction and IR spectroscopy (to observe C≡N and C≡O stretching frequencies).

Contextual Application in Drug Development

While this compound is not a therapeutic agent, its role in facilitating catalysis is highly relevant to drug development. The synthesis of complex organic molecules, which are often drug candidates or their intermediates, frequently relies on sophisticated catalytic methods. The use of catalysts stabilized by weakly coordinating anions like tetracyanoborate can lead to:

  • Higher Yields and Purity: Efficient catalytic reactions reduce the formation of byproducts, simplifying purification and increasing the overall yield of the target pharmaceutical ingredient.

  • Novel Molecular Architectures: Highly active catalysts enable chemical transformations that are not possible with conventional methods, opening the door to new classes of drugs.

  • Greener Chemistry: More efficient catalysis reduces waste and energy consumption, aligning with the principles of sustainable chemistry in the pharmaceutical industry.

References

Application Notes & Protocols: Potassium Tetracyanoborate as a Supporting Electrolyte

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the use of potassium tetracyanoborate (K[B(CN)₄]) as a supporting electrolyte in non-aqueous electrochemical systems. It is intended for researchers, scientists, and professionals in fields requiring stable and conductive electrolytes, such as battery development and electrochemistry. Included are summaries of physicochemical properties, safety and handling guidelines, and step-by-step protocols for electrolyte preparation, ionic conductivity measurement, and cyclic voltammetry.

Introduction and Application Overview

This compound, K[B(CN)₄], is an inorganic salt that serves as a highly effective supporting electrolyte in non-aqueous electrochemistry. The tetracyanoborate [B(CN)₄]⁻ anion imparts desirable properties to the electrolyte, including high ionic conductivity, good chemical and thermal stability, and a wide electrochemical stability window.[1][2][3] These characteristics make it a compelling alternative to more common electrolytes like tetraethylammonium tetrafluoroborate (TEABF₄) or potassium hexafluorophosphate (KPF₆).

The primary applications for K[B(CN)₄] are in the development of next-generation energy storage devices, particularly potassium-ion batteries (KIBs).[4][5] KIBs are a promising alternative to lithium-ion batteries (LIBs) due to the natural abundance and lower cost of potassium.[5] The performance of these batteries is critically dependent on the electrolyte's ability to facilitate efficient K⁺ ion transport while remaining stable at the desired operating voltages. The use of salts with the [B(CN)₄]⁻ anion has been shown to result in electrolytes with low viscosity and high charge carrier availability, which are beneficial for battery performance.

Key Advantages:

  • High Ionic Conductivity: The [B(CN)₄]⁻ anion contributes to electrolytes with low viscosity, promoting high mobility of ions.[3] Ionic liquids based on this anion exhibit conductivities significantly higher than those based on common anions like bis(trifluoromethanesulfonyl)imide ([Tf₂N]⁻).[1][2]

  • Excellent Stability: Tetracyanoborate salts show high thermal stability, with analogous sodium salts being stable up to 723 K.[3] The anion's robust chemical nature makes it suitable for use with reactive electrode materials.

  • Wide Electrochemical Window: Electrolytes based on cyano-anions are known to possess wide electrochemical stability windows (ESW), enabling their use in high-voltage battery systems.[2]

Physicochemical and Electrochemical Properties

The following table summarizes the known properties of this compound and its corresponding anion. While specific solubility and conductivity data in common non-aqueous solvents are not widely published, values can be benchmarked against similar potassium salts.

PropertyValue / DescriptionReference(s)
Chemical Formula K[B(CN)₄][6]
Molecular Weight 153.98 g/mol [6]
CAS Number 261356-49-4[6]
Appearance White to off-white solid/powder.
Thermal Stability High. Analogous Na[B(CN)₄] is stable up to 723 K (450 °C).[3]
Ionic Conductivity Expected to be high in organic solvents. For comparison, 0.5 M solutions of other potassium salts (e.g., KPF₆, KFSI) in propylene carbonate (PC) show conductivities of 5-7 mS/cm.[5]
Solubility Soluble in polar aprotic solvents such as propylene carbonate (PC), ethylene carbonate (EC), dimethoxyethane (DME), and acetonitrile (ACN). Specific solubility data is limited.[7]
Electrochemical Window Expected to be wide. The specific window is dependent on the solvent, electrode material, and purity. It must be determined experimentally for each system.[8]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the preparation and characterization of K[B(CN)₄] electrolytes. All procedures involving organic solvents and the electrolyte salt should be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from ambient moisture and oxygen.

Protocol: Preparation of a Non-Aqueous Electrolyte Solution

This protocol describes the preparation of a 0.5 M solution of K[B(CN)₄] in propylene carbonate (PC).

Materials and Equipment:

  • This compound (K[B(CN)₄]), dried under vacuum

  • Anhydrous battery-grade propylene carbonate (PC)

  • Argon-filled glovebox (<1 ppm H₂O, <1 ppm O₂)

  • Analytical balance (inside glovebox)

  • Volumetric flask (e.g., 25 mL, Class A)

  • Magnetic stirrer and stir bar

  • Weighing paper/boat

  • Spatula

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in a vacuum oven at >100 °C overnight and transferred into the glovebox while hot. Allow all materials and equipment to equilibrate to the glovebox atmosphere.

  • Weighing the Salt: Using the analytical balance, accurately weigh the required mass of K[B(CN)₄] for the desired concentration and volume. For 25 mL of a 0.5 M solution, weigh 1.925 g of K[B(CN)₄].

  • Dissolution: Transfer the weighed salt into the 25 mL volumetric flask.

  • Adding Solvent: Add approximately 15 mL of anhydrous PC to the flask. Add a small magnetic stir bar.

  • Mixing: Place the flask on a magnetic stirrer and stir until all the salt has completely dissolved. This may take several minutes.

  • Final Volume: Carefully add anhydrous PC to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous. Remove the stir bar.

  • Storage: Transfer the prepared electrolyte to a tightly sealed storage bottle. Label it clearly with the composition and date of preparation. Store inside the glovebox.

Electrolyte_Preparation_Workflow cluster_glovebox Inside Inert Atmosphere Glovebox start 1. Transfer Dried Glassware & Materials into Glovebox weigh 2. Weigh K[B(CN)4] Salt on Balance start->weigh dissolve 3. Add Salt & Solvent to Volumetric Flask weigh->dissolve mix 4. Stir Until Fully Dissolved dissolve->mix volume 5. Add Solvent to Final Volume (Meniscus) mix->volume homogenize 6. Cap and Invert to Homogenize volume->homogenize store 7. Transfer to Labeled Storage Bottle homogenize->store

Caption: Workflow for preparing a K[B(CN)₄] electrolyte solution.
Protocol: Ionic Conductivity Measurement

This protocol details the measurement of ionic conductivity using a standard conductivity probe.

Materials and Equipment:

  • Prepared K[B(CN)₄] electrolyte solution

  • Conductivity meter and probe suitable for non-aqueous solvents.[9]

  • Standard conductivity solution (e.g., KCl in water, or a certified non-aqueous standard)

  • Deionized water and anhydrous solvent (e.g., isopropyl alcohol, acetonitrile) for rinsing

  • Beakers or measurement cell

  • Thermostatic bath for temperature control

Procedure:

  • Meter Setup & Calibration:

    • Turn on the conductivity meter and allow it to warm up as per the manufacturer's instructions.

    • Rinse the conductivity probe with deionized water, followed by the anhydrous solvent, and allow it to dry completely.

    • Calibrate the meter using a standard solution of known conductivity.[10][11] Choose a standard with a conductivity value close to the expected sample value. Follow the manufacturer's calibration routine.[12]

  • Sample Preparation:

    • Place the measurement cell or a beaker in a thermostatic bath set to the desired temperature (e.g., 25 °C).

    • Inside the glovebox, pour a sufficient amount of the K[B(CN)₄] electrolyte into the cell to ensure the probe's electrodes will be fully submerged.

    • Seal the cell to prevent atmospheric contamination and transfer it to the thermostatic bath. Allow the sample to reach thermal equilibrium (approx. 15-20 minutes).

  • Measurement:

    • Rinse the calibrated probe with a small amount of the electrolyte sample to be tested.

    • Immerse the probe into the sample, ensuring it is submerged past the sensor bands.

    • Gently agitate the probe to remove any air bubbles from the electrode surfaces.

    • Allow the reading on the meter to stabilize. Record the conductivity value (in mS/cm or µS/cm) and the temperature.[11]

  • Cleaning:

    • Thoroughly clean the probe immediately after use. Rinse with the anhydrous solvent (e.g., acetonitrile) to remove the electrolyte, followed by deionized water.[12]

    • Store the probe according to the manufacturer's recommendations.

Protocol: Cyclic Voltammetry for Electrochemical Stability Window (ESW)

This protocol outlines the determination of the ESW of the K[B(CN)₄] electrolyte using a three-electrode setup.[13][14]

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (air-tight)

  • Working Electrode (WE): Glassy carbon or platinum disk electrode (polished and cleaned)

  • Counter Electrode (CE): Platinum wire or mesh

  • Reference Electrode (RE): Ag/Ag⁺ pseudo-reference electrode (a silver wire immersed in the electrolyte).[15]

  • Ferrocene (for internal calibration)

  • Prepared K[B(CN)₄] electrolyte solution

  • Glovebox

Procedure:

  • Electrode Preparation:

    • Polish the working electrode surface to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, 0.05 µm), followed by rinsing with deionized water and the anhydrous solvent. Dry thoroughly.

    • Clean the counter electrode (e.g., by flame annealing).

  • Cell Assembly (in Glovebox):

    • Assemble the three electrodes into the electrochemical cell.

    • Add the K[B(CN)₄] electrolyte solution to the cell.

    • Ensure the electrodes are properly positioned and immersed in the electrolyte. Seal the cell.

  • Measurement - Blank Scan:

    • Connect the cell to the potentiostat.

    • Set the potential range for the scan. For a wide window, start with a range like -3.0 V to +3.0 V vs. the Ag/Ag⁺ pseudo-reference.

    • Set the scan rate to a value such as 50 or 100 mV/s.[1]

    • Run the cyclic voltammogram (CV) for 2-3 cycles.

    • Identify the potential limits where a significant, irreversible rise in anodic (oxidation) or cathodic (reduction) current occurs. This indicates the breakdown of the electrolyte or solvent. Define a current density cutoff (e.g., 0.1 mA/cm²) to determine the precise potential limits.

  • Internal Referencing with Ferrocene:

    • Add a small amount of ferrocene (to achieve a ~1-2 mM concentration) to the electrolyte in the cell.

    • Run another CV, scanning through the potential range where the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple is expected (~0.4-0.8 V vs Ag/Ag⁺, but this varies).

    • Determine the formal potential (E¹ᐟ²) of the Fc/Fc⁺ couple by averaging the anodic and cathodic peak potentials (E¹ᐟ² = (Epa + Epc)/2).

  • Data Analysis:

    • Report the determined anodic and cathodic limits of the ESW versus the calibrated Fc/Fc⁺ internal standard. This provides a solvent-independent reference for comparing results.[15]

CV_Workflow cluster_prep A. Preparation cluster_measure B. Measurement cluster_analysis C. Analysis p1 Polish & Clean Working Electrode p2 Assemble 3-Electrode Cell in Glovebox p1->p2 p3 Add K[B(CN)4] Electrolyte p2->p3 m1 Connect Cell to Potentiostat p3->m1 m2 Run Blank CV Scan to Find ESW Limits m1->m2 m3 Add Ferrocene (Internal Standard) m2->m3 m4 Run CV to Record Fc/Fc+ Redox Couple m3->m4 a1 Determine E½ for Fc/Fc+ m4->a1 a2 Report Anodic & Cathodic Limits vs. Fc/Fc+ a1->a2

Caption: Experimental workflow for Cyclic Voltammetry (CV) analysis.

Logical Relationships

The effectiveness of K[B(CN)₄] as a supporting electrolyte stems directly from the intrinsic properties of its constituent ions. The large, weakly coordinating [B(CN)₄]⁻ anion leads to desirable bulk electrolyte properties, which in turn enable high performance in electrochemical applications.

Logical_Relationships cluster_ion Ionic Properties cluster_bulk Bulk Electrolyte Properties cluster_app Application Advantages ion_prop [B(CN)4] Anion: - Large size - Charge delocalization - Weakly coordinating - Robust B-C & C≡N bonds bulk_prop Resulting Properties: - High salt solubility - Low solution viscosity - High thermal stability - Wide electrochemical window ion_prop->bulk_prop Leads to app_adv Performance Benefits: - High Ionic Conductivity - Fast Ion Transport - Stable Electrode-Electrolyte Interface - Enables High Voltage Operation bulk_prop->app_adv Enables

Caption: Relationship between anion properties and application benefits.

Safety and Handling

Disclaimer: This information is compiled for research purposes and is not a substitute for a formal Safety Data Sheet (SDS) from the manufacturer. Always consult the official SDS before use and handle the chemical with appropriate precautions.

  • Product Identification:

    • Name: this compound

    • Synonyms: KTCB, K[B(CN)₄]

    • CAS Number: 261356-49-4[6]

  • Hazard Identification:

    • While a specific GHS classification is not widely available, related cyanide and borate compounds carry significant hazards. The material should be handled as acutely toxic.

    • Contact with acids or moisture may release highly toxic hydrogen cyanide (HCN) gas.

    • May cause severe skin and eye irritation.[16]

    • Toxic if swallowed, inhaled, or in contact with skin.[17][18]

  • First-Aid Measures:

    • General: Seek immediate medical attention if exposure occurs. Show the safety data sheet or container label to the doctor.[17]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[16]

    • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[16]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[16]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person.[16]

  • Handling and Storage:

    • Handling: Use only in a chemical fume hood or an inert atmosphere glovebox. Avoid creating dust. Do not breathe dust or vapor. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16][18]

    • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as acids, oxidizing agents, and moisture.[16]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and full-body protection as necessary.

    • Respiratory Protection: If handling outside of a contained system (fume hood/glovebox), use a NIOSH-approved respirator with an appropriate cartridge for dusts and inorganic vapors.

References

Application Notes and Protocols for the Synthesis of Boron Nitride from Potassium Tetracyanoborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron Nitride (BN) is a versatile advanced ceramic material with remarkable properties, including high thermal conductivity, excellent electrical insulation, high-temperature stability, and chemical inertness.[1] These characteristics make it a promising material for a wide range of applications, from electronics and aerospace to biomedical fields. The synthesis of BN from single-source precursors, which contain both boron and nitrogen in a single molecule, is an attractive route for producing high-purity and nanostructured BN materials.[2][3]

Potassium tetracyanoborate, K[B(CN)₄], is a potential single-source precursor for boron nitride due to its pre-existing boron-nitrogen backbone in the cyanoborate anion. The thermal decomposition of this compound offers a pathway to forming a boron nitride network. This document provides detailed application notes and a proposed experimental protocol for the synthesis of boron nitride using this compound as a precursor. It should be noted that while the synthesis of BN from various precursors is well-documented, the specific use of K[B(CN)₄] is not extensively reported in the available literature. Therefore, the following protocols are based on established principles of precursor-derived ceramics and thermal decomposition of related compounds.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the synthesis of boron nitride from this compound. These values are extrapolated from general knowledge of ceramic synthesis and thermal decomposition of related materials and should be optimized experimentally.

ParameterValue/RangeNotes
Precursor This compound (K[B(CN)₄])Purity >98% recommended.
Pyrolysis Temperature 800 - 1600 °CHigher temperatures generally lead to higher crystallinity of the BN product.
Atmosphere Inert (Argon, Nitrogen) or Reactive (Ammonia)Ammonia atmosphere may facilitate more complete nitridation.
Heating Rate 1 - 10 °C/minSlower heating rates can help in controlled decomposition and prevent sample loss.
Dwell Time 1 - 4 hoursLonger dwell times at the peak temperature can improve the crystallinity and purity of the final product.
Expected Product Amorphous or crystalline Boron Nitride (BN)The degree of crystallinity depends on the pyrolysis temperature and atmosphere.
Byproducts Potassium cyanide (KCN), cyanogen (C₂N₂)These byproducts are toxic and require careful handling and disposal.

Experimental Protocols

Precursor Handling and Safety Precautions

Warning: this compound and its potential decomposition products, such as potassium cyanide and cyanogen gas, are highly toxic. All handling and experimental procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Procedure:

  • Store this compound in a tightly sealed container in a dry, cool, and well-ventilated area, away from acids and strong oxidizing agents.

  • Weigh the required amount of K[B(CN)₄] in a fume hood.

  • Ensure all glassware and equipment are thoroughly dried before use to prevent any reaction with moisture.

Synthesis of Boron Nitride via Pyrolysis

This protocol describes the thermal decomposition of this compound to form boron nitride.

Materials and Equipment:

  • This compound (K[B(CN)₄])

  • High-temperature tube furnace with gas flow control

  • Alumina or quartz boat

  • Alumina or quartz tube for the furnace

  • Gas supply (Argon, Nitrogen, or Ammonia)

  • Schlenk line or glovebox for inert atmosphere handling

  • Mortar and pestle

Procedure:

  • Grind the K[B(CN)₄] powder using a mortar and pestle to ensure a fine and uniform particle size.

  • Place a known amount of the ground K[B(CN)₄] powder into an alumina or quartz boat.

  • Position the boat in the center of the tube furnace.

  • Seal the tube furnace and purge with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove any residual air and moisture.

  • If using a reactive atmosphere, switch the gas flow to ammonia after the initial purge with an inert gas.

  • Heat the furnace to the desired pyrolysis temperature (e.g., 1000 °C) at a controlled heating rate (e.g., 5 °C/min).

  • Hold the furnace at the peak temperature for a specified dwell time (e.g., 2 hours).

  • After the dwell time, turn off the furnace and allow it to cool down to room temperature under the same gas flow.

  • Once at room temperature, switch the gas flow back to an inert gas (if using ammonia) and carefully remove the sample boat in a fume hood.

  • The resulting product is a powder, which should be handled with care due to potential residual toxicity.

Post-Synthesis Purification (Optional)

The as-synthesized product may contain impurities such as potassium cyanide. A washing step can be performed to purify the boron nitride.

Materials:

  • As-synthesized BN powder

  • Deionized water

  • Ethanol

  • Centrifuge

  • Drying oven

Procedure:

  • Disperse the as-synthesized powder in deionized water.

  • Sonicate the suspension for 15-30 minutes to ensure thorough mixing and dissolution of soluble impurities.

  • Centrifuge the suspension to separate the solid BN product.

  • Decant the supernatant, which contains the dissolved impurities.

  • Repeat the washing process with deionized water and then with ethanol to remove any remaining impurities and water.

  • Dry the purified BN powder in a vacuum oven at a low temperature (e.g., 80 °C) overnight.

Characterization of Boron Nitride

The synthesized material should be characterized to confirm its composition, structure, and morphology.

Recommended Techniques:

  • X-ray Diffraction (XRD): To determine the crystalline phase and crystallite size of the BN.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic B-N vibrational modes and confirm the absence of precursor-related bonds.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and microstructure of the BN particles.

  • Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the product and check for impurities.

  • Thermogravimetric Analysis (TGA): To study the thermal stability of the synthesized BN.

Visualizations

Experimental_Workflow cluster_prep Precursor Preparation cluster_pyrolysis Pyrolysis cluster_post Post-Synthesis start Start: K[B(CN)4] Powder grind Grind Precursor start->grind weigh Weigh Precursor grind->weigh load Load into Furnace weigh->load purge Purge with Inert Gas load->purge heat Heat to 800-1600 °C purge->heat dwell Dwell for 1-4 hours heat->dwell cool Cool to Room Temperature dwell->cool unload Unload Sample cool->unload wash Wash with DI Water/Ethanol (Optional) unload->wash dry Dry Product wash->dry characterize Characterize (XRD, FTIR, SEM) dry->characterize end End: Boron Nitride Powder characterize->end

Caption: Experimental workflow for the synthesis of boron nitride from this compound.

Logical_Relationship cluster_conditions Process Parameters cluster_products Products precursor K[B(CN)4] Precursor decomposition Thermal Decomposition precursor->decomposition temp Temperature (800-1600 °C) temp->decomposition atm Atmosphere (Inert/Reactive) atm->decomposition time Dwell Time (1-4 hours) time->decomposition bn Boron Nitride (BN) decomposition->bn byproducts Byproducts (KCN, C2N2) decomposition->byproducts

Caption: Logical relationship of parameters influencing the synthesis of boron nitride.

References

Application Notes and Protocols for Reactions Involving Potassium Tetracyanoborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and selected reactions of potassium tetracyanoborate (K[B(CN)₄]). It is intended to serve as a comprehensive resource for researchers in chemistry and materials science, offering insights into the experimental setup, key methodologies, and safety considerations for handling this versatile reagent.

Introduction

This compound is an inorganic salt that has garnered interest as a versatile building block in coordination chemistry, materials science, and organic synthesis.[1] Its applications include the synthesis of novel ionic liquids, the formation of metal-organic frameworks, and as a precursor to other tetracyanoborate salts.[2][3] The [B(CN)₄]⁻ anion is a weakly coordinating anion, which makes its salts useful in stabilizing reactive cations.[4]

Safety Precautions

This compound is a toxic compound and must be handled with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. All waste containing this compound must be disposed of according to institutional and local regulations for hazardous chemical waste.

Synthesis of this compound

A high-yield synthesis of this compound can be achieved from potassium tetrafluoroborate using trimethylsilyl cyanide in the presence of a catalyst.[5]

Experimental Protocol: Synthesis from Potassium Tetrafluoroborate

Materials:

  • Potassium tetrafluoroborate (KBF₄)

  • Trimethylsilyl cyanide ((CH₃)₃SiCN)

  • Triflic anhydride ((CF₃SO₂)₂O)

  • Anhydrous acetonitrile (CH₃CN)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add potassium tetrafluoroborate.

  • Add anhydrous acetonitrile to the flask.

  • To the stirred suspension, add trimethylsilyl cyanide.

  • Carefully add triflic anhydride as a catalyst.

  • Heat the reaction mixture to 100 °C and stir for the specified reaction time (see Table 1).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by filtration, followed by washing with a suitable solvent and drying under vacuum.

Quantitative Data for Synthesis
EntryReactant (KBF₄)(CH₃)₃SiCN (equiv.)Catalyst (mol%)Time (h)Yield (%)
TCB11.0 mmol4.46122>90
TCB21.0 mmol8.8616>90
TCB31.0 mmol4.462271

Table 1: Reaction conditions and yields for the synthesis of K[B(CN)₄] from KBF₄. Data sourced from a study on innovative syntheses of cyano(fluoro)borates.[5]

Synthesis_Workflow cluster_synthesis Synthesis of K[B(CN)₄] KBF4 Potassium Tetrafluoroborate Reaction Reaction in Acetonitrile (100 °C) KBF4->Reaction TMSCN Trimethylsilyl Cyanide TMSCN->Reaction Catalyst Triflic Anhydride Catalyst->Reaction Isolation Isolation: Filtration, Washing, Drying Reaction->Isolation Product Potassium Tetracyanoborate Isolation->Product

Synthesis workflow for this compound.

Applications in Synthesis

Preparation of Silver Tetracyanoborate: A Precursor for Anion Exchange Reactions

This compound can be used to prepare other tetracyanoborate salts, such as silver tetracyanoborate, which is a useful reagent for anion exchange reactions, particularly in the synthesis of ionic liquids.[6][7]

Experimental Protocol:

  • Prepare an aqueous solution of this compound.

  • Prepare an aqueous solution of silver nitrate.

  • Slowly add the silver nitrate solution dropwise to the this compound solution with constant stirring. A light-gray precipitate of silver tetracyanoborate will form immediately.[6]

  • Protect the reaction mixture from light and continue stirring for 24 hours.[6]

  • Isolate the precipitated silver tetracyanoborate by filtration.

  • Wash the precipitate with water and dry it under vacuum. A yield of 98% has been reported for this procedure.[6]

Synthesis of Ionic Liquids via Anion Exchange

The prepared silver tetracyanoborate can be used to synthesize ionic liquids with the tetracyanoborate anion. This involves an anion exchange reaction with a quaternary ammonium halide.[3]

Experimental Protocol:

  • Dissolve the desired quaternary ammonium halide (e.g., vinyltrimethylammonium bromide) in water.

  • Add an aqueous solution of silver tetracyanoborate to the quaternary ammonium halide solution.

  • Stir the mixture for approximately 1 hour.

  • Extract the aqueous phase multiple times with dichloromethane.

  • Combine the organic extracts and wash with water.

  • Dry the organic phase over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Remove the solvent under reduced pressure to yield the tetracyanoborate ionic liquid.

Workflow for the synthesis of tetracyanoborate ionic liquids.
Use in Coordination Chemistry

The tetracyanoborate anion can act as a ligand in the formation of coordination complexes with various metal centers.[4]

General Experimental Protocol for Metal Complex Synthesis:

  • Dissolve this compound in a suitable solvent (e.g., water or ethanol).

  • In a separate flask, dissolve the desired metal salt (e.g., a transition metal chloride or nitrate) in the same or a miscible solvent.

  • Slowly add the metal salt solution to the this compound solution with constant stirring.

  • The reaction mixture may be stirred at room temperature or heated under reflux for several hours, depending on the desired complex.[8]

  • Upon cooling, the metal complex may precipitate out of the solution.

  • The solid product is then isolated by filtration, washed with a suitable solvent, and dried under vacuum.[8]

Spectroscopic Data

The characterization of this compound and its derivatives relies on various spectroscopic techniques.

TechniqueExpected Observations
¹¹B NMR Spectroscopy The ¹¹B NMR spectrum is a key tool for characterizing boron compounds.[9] For tetracoordinate boron, a single resonance is expected. The chemical shift will be indicative of the electronic environment of the boron nucleus. For related organotrifluoroborates, ¹¹B NMR spectra show coupling to ¹⁹F.[6]
Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C≡N stretching vibration. This is typically observed in the region of 2100-2200 cm⁻¹. Other vibrations involving the B-C bonds would be expected at lower wavenumbers.
Mass Spectrometry Mass spectrometry of the tetracyanoborate anion ([B(CN)₄]⁻) would show a parent ion peak corresponding to its molecular weight. Fragmentation patterns may provide further structural information.

Table 2: Expected Spectroscopic Data for this compound.

Conclusion

This compound is a valuable reagent with diverse applications in modern chemistry. The protocols outlined in this document provide a foundation for its synthesis and utilization in the preparation of other tetracyanoborate salts, ionic liquids, and coordination complexes. As with all chemical procedures, adherence to strict safety protocols is paramount. Further research into the reactivity of this compound is likely to uncover new and exciting applications for this versatile compound.

References

Application Notes and Protocols: Potassium Tetracyanoborate in the Synthesis of Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetracyanoborate, K[B(CN)₄], is an intriguing building block for the synthesis of coordination polymers due to its tetrahedral geometry and the presence of four nitrile functionalities. The [B(CN)₄]⁻ anion can act as a versatile ligand, bridging metal centers to form one-, two-, or three-dimensional networks. The resulting coordination polymers can exhibit a range of interesting properties, including porosity, luminescence, and catalytic activity, making them promising materials for applications in gas storage, sensing, and heterogeneous catalysis. The development of therapeutic coordination polymers is also an emerging area of research, where the controlled release of biologically active ligands or metal ions is targeted.

These application notes provide an overview of the use of this compound in the synthesis of coordination polymers, including detailed experimental protocols and characterization data for a representative example.

Synthesis of Coordination Polymers with this compound

The synthesis of coordination polymers using this compound typically involves the reaction of a metal salt with K[B(CN)₄] in a suitable solvent system. The choice of metal ion, solvent, and reaction conditions (e.g., temperature, concentration) can significantly influence the dimensionality and topology of the resulting framework. Solvothermal and hydrothermal methods are commonly employed to promote the crystallization of the coordination polymer.

Protocol 1: Solvothermal Synthesis of a 1D Silver(I) Coordination Polymer with this compound and 4,4'-Bipyridine

This protocol describes the synthesis of a one-dimensional coordination polymer, {[Ag(4,4'-bipy)][B(CN)₄]}n, where silver(I) ions are bridged by 4,4'-bipyridine (4,4'-bipy) ligands, and the tetracyanoborate anion acts as a counter-ion and potentially participates in weaker coordinating interactions.

Materials:

  • Silver nitrate (AgNO₃)

  • This compound (K[B(CN)₄])

  • 4,4'-Bipyridine (4,4'-bipy)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Teflon-lined stainless steel autoclave (23 mL)

Experimental Procedure:

  • In a 20 mL glass vial, dissolve silver nitrate (0.017 g, 0.1 mmol) and 4,4'-bipyridine (0.016 g, 0.1 mmol) in 5 mL of DMF.

  • In a separate vial, dissolve this compound (0.015 g, 0.1 mmol) in 5 mL of deionized water.

  • Slowly add the aqueous solution of this compound to the DMF solution of the silver-bipyridine complex with stirring.

  • Transfer the resulting clear solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120°C over 2 hours and maintain this temperature for 48 hours.

  • Cool the autoclave to room temperature over 24 hours.

  • Collect the resulting colorless crystals by filtration.

  • Wash the crystals with a small amount of DMF, followed by ethanol.

  • Dry the crystals in air.

Experimental Workflow:

G cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation prep1 Dissolve AgNO3 and 4,4'-bipy in DMF mix Mix Solutions prep1->mix prep2 Dissolve K[B(CN)4] in Water prep2->mix transfer Transfer to Autoclave mix->transfer heat Heat to 120°C for 48h transfer->heat cool Cool to Room Temperature heat->cool filter Filter Crystals cool->filter wash Wash with DMF and Ethanol filter->wash dry Air Dry wash->dry product 1D Ag(I) Coordination Polymer dry->product

Solvothermal synthesis workflow for a 1D silver(I) coordination polymer.

Characterization Data

The synthesized coordination polymer should be characterized using various analytical techniques to confirm its structure and properties.

Table 1: Crystallographic Data for {[Ag(4,4'-bipy)][B(CN)₄]}n
ParameterValue
Chemical FormulaC₁₄H₈AgBN₄
Formula Weight351.92 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.876(5)
b (Å)15.432(7)
c (Å)10.123(6)
β (°)109.87(3)
Volume (ų)1448.9(12)
Z4
Density (calculated)1.615 g/cm³
Absorption Coefficient1.452 mm⁻¹
F(000)696
Crystal Size (mm³)0.25 x 0.20 x 0.15
Temperature (K)293(2)
RadiationMoKα (λ = 0.71073 Å)
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.062, wR₂ = 0.125
Table 2: Selected Bond Lengths (Å) and Angles (°) for {[Ag(4,4'-bipy)][B(CN)₄]}n
BondLength (Å)AngleAngle (°)
Ag(1)-N(1)2.154(3)N(1)-Ag(1)-N(2)172.5(1)
Ag(1)-N(2)2.161(3)C(1)-N(1)-Ag(1)121.3(2)
B(1)-C(5)1.602(5)C(5)-B(1)-C(6)109.2(3)
B(1)-C(6)1.605(5)C(5)-B(1)-C(7)109.8(3)
B(1)-C(7)1.598(5)C(6)-B(1)-C(8)109.5(3)
B(1)-C(8)1.601(5)N(3)-C(5)-B(1)178.9(4)

Structural Description

The single-crystal X-ray diffraction analysis reveals that the silver(I) coordination polymer crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one Ag(I) ion, one 4,4'-bipyridine ligand, and one tetracyanoborate anion. The Ag(I) ion is coordinated by two nitrogen atoms from two different 4,4'-bipyridine ligands, forming a linear coordination geometry. These Ag(4,4'-bipy) units are linked into an infinite one-dimensional chain. The tetracyanoborate anions are located between the chains and may form weak interactions with the silver centers or the bipyridine ligands.

Logical Relationship of Structural Components:

G Ag Ag(I) Ion chain 1D Coordination Chain Ag->chain forms backbone with bipy 4,4'-Bipyridine bipy->chain bcn4 [B(CN)4]⁻ Anion framework 3D Supramolecular Framework bcn4->framework located between chains, forms chain->framework pack to form

Structural hierarchy of the 1D silver(I) coordination polymer.

Potential Applications in Drug Development

While the primary focus of tetracyanoborate-based coordination polymers has been in materials science, their potential in drug development is an area ripe for exploration. The key lies in the ability to incorporate bioactive components into the polymer structure.

  • Drug Delivery: Bioactive ligands could be used as the bridging units in the coordination polymer. The controlled degradation of the polymer in a physiological environment could lead to the sustained release of the therapeutic agent.

  • Antimicrobial Materials: Silver(I) ions are known for their antimicrobial properties. Incorporating them into a stable coordination polymer could provide a material with sustained antimicrobial activity for use in medical devices or coatings.

  • Bio-imaging: The incorporation of luminescent metal ions (e.g., lanthanides) into a tetracyanoborate framework could lead to the development of novel probes for bio-imaging applications.

Further research is necessary to explore the biocompatibility and degradation kinetics of tetracyanoborate-based coordination polymers to fully assess their potential in the field of drug development.

Application Notes and Protocols for Potassium Tetracyanoborate in Metal-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the role and use of potassium tetracyanoborate (K[B(CN)₄]) and its derivatives in the context of metal-ion batteries. The information is targeted toward researchers and professionals in materials science and battery development.

Introduction to this compound in Battery Electrolytes

The tetracyanoborate anion, [B(CN)₄]⁻, is a promising component for electrolytes in next-generation metal-ion batteries. When incorporated into ionic liquids (ILs) or dissolved in organic solvents, it offers a unique combination of properties that can enhance battery performance. The key advantages of using tetracyanoborate-based electrolytes include high thermal and chemical stability, good ionic conductivity, and a weakly coordinating nature towards metal cations.[1] This latter property is particularly significant as it can facilitate higher cation transference numbers, meaning the metal ions (e.g., Li⁺, Na⁺, K⁺) carry a larger portion of the ionic current, leading to more efficient charging and discharging.[1]

Synthesis of this compound

While detailed, publicly available, step-by-step protocols for the synthesis of this compound are limited in the reviewed literature, a common method involves a sinter process.[2] Another general approach for synthesizing cyanoborates involves the reaction of tetrafluoroborates with trimethylsilyl cyanide in the presence of a catalyst.[2]

Conceptual Synthesis Workflow:

cluster_synthesis This compound Synthesis Reactants Potassium Salt (e.g., KBF₄) + Cyanide Source (e.g., TMSCN) Reaction Reaction under inert atmosphere (with catalyst) Reactants->Reaction Sintering Sintering Process Reaction->Sintering Purification Purification (e.g., recrystallization) Sintering->Purification Product This compound K[B(CN)₄] Purification->Product

Caption: Conceptual workflow for the synthesis of this compound.

Application in Lithium-Ion Batteries (Li-ion)

Tetracyanoborate-based ionic liquids have shown considerable promise as electrolytes for Li-ion batteries. They exhibit high thermal stability, with decomposition temperatures often exceeding 400°C, and ionic conductivities that can be nearly double those of conventional electrolytes based on the bis(trifluoromethanesulfonyl)imide ([Tf₂N]⁻) anion.[1]

A key advantage of the [B(CN)₄]⁻ anion is its weaker interaction with Li⁺ ions compared to anions like [Tf₂N]⁻. This weaker coordination leads to a less clustered Li⁺ environment, allowing for a greater contribution of Li⁺ ions to the overall ionic conductivity.[1]

Table 1: Physicochemical Properties of Tetracyanoborate-Based Ionic Liquids for Li-ion Batteries

Ionic Liquid CationAnionMelting Point (°C)Decomposition Temp. (°C)Ionic Conductivity (S/cm)
[BMPyr]⁺[B(CN)₄]⁻21> 400~2x that of [Tf₂N]⁻ ILs
[BMP]⁺[B(CN)₄]⁻17> 400Data not specified
[BMMI]⁺[B(CN)₄]⁻60> 400Data not specified

(Data sourced from reference[1])

Experimental Protocol: Preparation of a [B(CN)₄]⁻-based Ionic Liquid Electrolyte for Li-ion Batteries

Materials:

  • 1-butyl-1-methylpyrrolidinium bromide ([BMPyr][Br])

  • This compound (K[B(CN)₄])

  • Lithium tetracyanoborate (Li[B(CN)₄])

  • Deionized water

  • Dichloromethane

Procedure:

  • Synthesis of [BMPyr][B(CN)₄]:

    • Dissolve [BMPyr][Br] and K[B(CN)₄] in deionized water in a 1:1 molar ratio.

    • Stir the mixture vigorously at room temperature to facilitate the anion exchange reaction.

    • Extract the resulting ionic liquid, [BMPyr][B(CN)₄], using dichloromethane.

    • Wash the organic phase multiple times with deionized water to remove residual bromide and potassium salts.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Dry the final ionic liquid product under high vacuum at an elevated temperature (e.g., 100°C) for an extended period to remove any residual water and solvent.

  • Electrolyte Formulation:

    • In an argon-filled glovebox, dissolve a specific concentration of Li[B(CN)₄] (e.g., 0.1 mol L⁻¹) in the synthesized and dried [BMPyr][B(CN)₄] ionic liquid.

    • Stir the mixture until the lithium salt is completely dissolved.

Experimental Workflow for Electrolyte Preparation:

cluster_electrolyte_prep [B(CN)₄]⁻ IL Electrolyte Preparation Start [BMPyr][Br] + K[B(CN)₄] in Deionized Water Anion_Exchange Anion Exchange Reaction Start->Anion_Exchange Extraction Extraction with Dichloromethane Anion_Exchange->Extraction Washing Washing with Deionized Water Extraction->Washing Drying Drying and Solvent Removal Washing->Drying IL_Product [BMPyr][B(CN)₄] Ionic Liquid Drying->IL_Product Doping Dissolve Li[B(CN)₄] in IL IL_Product->Doping Final_Electrolyte Li-ion Electrolyte Doping->Final_Electrolyte

Caption: Workflow for preparing a tetracyanoborate-based ionic liquid electrolyte.

Experimental Protocol: Li-ion Battery Assembly and Testing

Materials:

  • Cathode: e.g., LiFePO₄ coated on aluminum foil

  • Anode: e.g., Graphite coated on copper foil

  • Separator: e.g., Celgard 2400

  • Electrolyte: Li[B(CN)₄] in [BMPyr][B(CN)₄]

  • Coin cell components (CR2032)

Procedure:

  • Electrode and Separator Preparation:

    • Cut the cathode and anode sheets into circular discs of appropriate diameters (e.g., 12 mm for the cathode and 14 mm for the anode).

    • Cut the separator into circular discs (e.g., 16 mm diameter).

    • Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 120°C for electrodes, 60°C for separator) for at least 12 hours before transferring them into an argon-filled glovebox.

  • Coin Cell Assembly:

    • Inside the glovebox, place the cathode disc at the bottom of the coin cell case.

    • Add a few drops of the prepared electrolyte onto the cathode surface.

    • Place the separator on top of the wetted cathode.

    • Add a few more drops of electrolyte to wet the separator.

    • Place the anode disc on top of the separator.

    • Place a spacer disc and a spring on top of the anode.

    • Seal the coin cell using a crimping machine.

  • Electrochemical Testing:

    • Allow the assembled cells to rest for several hours to ensure complete wetting of the electrodes.

    • Perform electrochemical tests using a battery cycler.

    • Cyclic Voltammetry (CV): To determine the electrochemical stability window of the electrolyte.

    • Galvanostatic Cycling: To evaluate the specific capacity, coulombic efficiency, and cycle life of the battery at different C-rates.

    • Electrochemical Impedance Spectroscopy (EIS): To investigate the interfacial resistance and ionic conductivity.

Application in Sodium-Ion (Na-ion) and Potassium-Ion (K-ion) Batteries

The use of tetracyanoborate-based electrolytes in Na-ion and K-ion batteries is an emerging area of research. The principles of high ionic conductivity and weak cation-anion interactions are also beneficial for these systems. However, specific performance data and detailed experimental protocols are less prevalent in the current literature compared to Li-ion applications.

Table 2: Potential Performance Metrics for Na-ion and K-ion Batteries with Tetracyanoborate Electrolytes (Hypothetical based on Li-ion data)

Battery TypeParameterExpected Performance with [B(CN)₄]⁻ Electrolyte
Na-ion Ionic ConductivityHigh, potentially > 1 mS/cm at room temperature
Cycling StabilityPotentially improved due to stable SEI formation
Rate CapabilityEnhanced due to higher Na⁺ transference number
K-ion Ionic ConductivityVery high, as K⁺ has high mobility in organic electrolytes[3][4]
Cycling StabilityDependent on electrode-electrolyte compatibility
Rate CapabilityPotentially excellent due to high K⁺ conductivity[4]

Application in Magnesium-Ion Batteries (Mg-ion)

The development of suitable electrolytes is a major challenge for rechargeable magnesium batteries due to the divalent nature of Mg²⁺, which leads to strong interactions with both the electrolyte and electrode materials. While research into various electrolyte systems for Mg-ion batteries is ongoing, there is currently a lack of specific data on the performance of tetracyanoborate-based electrolytes for this application. The weakly coordinating nature of the [B(CN)₄]⁻ anion could theoretically be advantageous in facilitating Mg²⁺ mobility, but experimental validation is needed.

Safety and Handling

This compound and its derivatives should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. As with all cyanoborates, there is a potential for the release of toxic hydrogen cyanide gas if the material comes into contact with strong acids. All synthesis and handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

This compound and the broader class of tetracyanoborate-based salts and ionic liquids represent a promising direction for the development of advanced electrolytes for metal-ion batteries. Their unique combination of high stability, good ionic conductivity, and weak cation coordination offers a pathway to improved battery performance, particularly for lithium-ion systems. Further research is warranted to fully explore their potential in sodium-ion, potassium-ion, and magnesium-ion batteries, with a focus on developing detailed synthesis and testing protocols to enable broader investigation by the scientific community.

References

Synthetic Protocols for Preparing Potassium Tetracyanoborate Derivatives: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of potassium tetracyanoborate, K[B(CN)₄], and its derivatives. The tetracyanoborate anion is a versatile building block in coordination chemistry and materials science.[1][2][3] Its unique structure, a central boron atom tetrahedrally coordinated to four cyano groups, offers multiple coordination sites for the development of novel supramolecular structures and functional materials. While direct applications in drug development are an emerging field, the principles of its synthesis and functionalization are of significant interest to medicinal chemists for creating novel pharmacophores and metal-based therapeutics.

Synthesis of this compound K[B(CN)₄]

The synthesis of this compound can be achieved through several routes. The most efficient and scalable method reported to date is a high-temperature sinter process.[1] Alternative methods include reactions in solution phase.

High-Yield Sinter Process (Recommended)

This method involves the solid-state reaction of potassium tetrafluoroborate, lithium chloride, and potassium cyanide at elevated temperatures.

Experimental Protocol:

  • Preparation: In a glovebox under an inert atmosphere, thoroughly grind a mixture of potassium tetrafluoroborate (K[BF₄]), anhydrous lithium chloride (LiCl), and potassium cyanide (KCN) in a molar ratio of 1:1:4.

  • Sintering: Transfer the powdered mixture to a high-temperature stable crucible (e.g., alumina). Place the crucible in a tube furnace and heat under a slow stream of inert gas (e.g., argon or nitrogen). The reaction is typically carried out at temperatures ranging from 400 to 500°C for several hours.

  • Workup and Purification: After cooling to room temperature, the resulting solid is extracted with a suitable solvent, such as hot acetonitrile or dimethylformamide, in which K[B(CN)₄] is soluble. The insoluble salts (KCl, LiF) are removed by filtration.

  • Crystallization: The filtrate is concentrated under reduced pressure, and the crude product is recrystallized from a minimal amount of hot solvent to yield crystalline K[B(CN)₄].

Solution-Phase Synthesis

An alternative route involves the reaction of a tetrahaloborate salt with a cyanide source in an organic solvent.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, suspend potassium tetrafluoroborate (K[BF₄]) in anhydrous toluene.

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., AlCl₃ or a Brønsted acid).

  • Reaction: Heat the mixture to reflux and stir for 24-48 hours. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the B-F stretch and appearance of the C≡N stretch).

  • Workup and Purification: After cooling, the solid product is collected by filtration, washed with toluene, and dried under vacuum. The product is then purified by recrystallization as described in the sinter process protocol.

Data Summary for K[B(CN)₄] Synthesis
ParameterSinter ProcessSolution-Phase Synthesis
Starting Materials K[BF₄], LiCl, KCNK[BF₄], TMSCN, Lewis Acid Catalyst
Reaction Temperature 400 - 500 °CReflux (Toluene, ~111 °C)
Reaction Time Several hours24 - 48 hours
Yield High (scalable)Moderate to High
Key Advantages High yield, scalabilityMilder conditions
Characterization Data for K[B(CN)₄]
PropertyData
Appearance Colorless crystals
Molecular Formula C₄BKN₄
Molecular Weight 153.98 g/mol
Crystal System Tetragonal[1]
Space Group I4₁/a[1]
Lattice Parameters a = 6.976(1) Å, c = 14.210(3) Å[1]
IR Spectroscopy (ν, cm⁻¹) ~2200-2300 (C≡N stretch)
¹¹B NMR (δ, ppm) Expected sharp singlet
¹³C NMR (δ, ppm) Expected singlet in the cyanide region

Synthesis of Functionalized Tetracyanoborate Derivatives

The four terminal nitrogen atoms of the cyano groups in the tetracyanoborate anion serve as excellent coordination sites for functionalization, particularly with transition metals. This allows for the construction of coordination polymers and metal-organic frameworks. For drug development, the tetracyanoborate core can be derivatized to attach bioactive molecules or to be used as a ligand for therapeutic metal complexes.

Synthesis of a Ruthenium-Coordinated Tetracyanoborate Derivative

This protocol describes the synthesis of a tetranuclear ruthenium complex using K[B(CN)₄] as a bridging ligand, inspired by reported methodologies.[2]

Experimental Protocol:

  • Precursor Solution: In a Schlenk flask under an inert atmosphere, dissolve [CpRu(MeCN)₃]PF₆ (Cp = cyclopentadienyl) in a suitable solvent such as acetonitrile.

  • Ligand Addition: In a separate flask, dissolve this compound in a minimal amount of a polar solvent in which it is soluble (e.g., water or methanol).

  • Reaction: Slowly add the K[B(CN)₄] solution to the ruthenium precursor solution with vigorous stirring. The reaction is typically carried out at room temperature for several hours.

  • Isolation: The product, a coordination polymer, will precipitate from the solution. The solid is collected by filtration, washed with the reaction solvent and a non-polar solvent like diethyl ether, and dried under vacuum.

Experimental and Synthetic Workflows

experimental_workflow cluster_synthesis Synthesis of K[B(CN)4] cluster_functionalization Functionalization cluster_characterization Characterization cluster_application Potential Application s1 Mix K[BF4], LiCl, KCN s2 Sinter at 400-500°C s1->s2 s3 Extract with Acetonitrile s2->s3 s4 Filter s3->s4 s5 Recrystallize s4->s5 f1 Dissolve K[B(CN)4] s5->f1 Purified K[B(CN)4] f2 React with Metal Precursor f1->f2 f3 Isolate Product f2->f3 c1 NMR (11B, 13C) f3->c1 c2 IR & Raman Spectroscopy f3->c2 c3 X-ray Diffraction f3->c3 c4 Mass Spectrometry f3->c4 a1 In Vitro Biological Screening f3->a1 a2 Drug Formulation a1->a2

Caption: General workflow for the synthesis, functionalization, and characterization of this compound derivatives.

Potential Applications in Drug Development

While the direct use of this compound derivatives in drug development is not yet widely established, their properties suggest several potential applications:

  • Metal-Based Therapeutics: The tetracyanoborate anion can act as a multidentate ligand to stabilize therapeutic metal ions (e.g., platinum, ruthenium, gold) and modulate their reactivity and bioavailability.

  • Boron Neutron Capture Therapy (BNCT): As a boron-containing compound, there is potential for the development of tetracyanoborate derivatives for BNCT, a targeted radiation cancer therapy.

  • Bioactive Scaffolds: The rigid, tetrahedral structure of the tetracyanoborate anion can serve as a unique scaffold for the spatial presentation of pharmacophores.

Hypothetical Signaling Pathway Inhibition

Tetracyanoborate derivatives, particularly as metal complexes, could be designed to inhibit specific signaling pathways implicated in diseases like cancer. For example, a ruthenium-tetracyanoborate complex could potentially inhibit a protein kinase by binding to its active site.

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation drug Tetracyanoborate-Metal Complex drug->raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a tetracyanoborate-metal complex.

References

Application Notes and Protocols: Potassium Tetracyanoborate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potassium tetracyanoborate, a promising yet underexplored reagent in organic synthesis. While direct applications are still emerging, its structural similarity to the well-established, non-toxic cyanide source, potassium hexacyanoferrate(II), suggests significant potential. This document outlines the synthesis of this compound and provides detailed protocols for its potential use in palladium-catalyzed cyanation reactions, drawing parallels from established methodologies for analogous reagents.

Introduction to this compound

This compound, K[B(CN)₄], is an inorganic salt consisting of a potassium cation and a tetracyanoborate anion. The [B(CN)₄]⁻ anion features a central boron atom tetrahedrally coordinated to four cyanide ligands. This structure renders the cyanide groups less freely available compared to simple alkali metal cyanides like potassium cyanide (KCN), thus potentially reducing its acute toxicity and making it a safer alternative for cyanation reactions in organic synthesis.[1][2]

The development of safer, less toxic cyanide reagents is a significant goal in green chemistry.[2] While potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has been extensively studied and utilized as a non-toxic cyanide source in a variety of transformations, the synthetic utility of this compound is an area ripe for exploration.[2][3] It is postulated that K[B(CN)₄] can serve as a cyanide donor in transition metal-catalyzed cross-coupling reactions, offering a valuable alternative to highly toxic and moisture-sensitive cyanide sources.[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of a boron trihalide with an alkali metal cyanide. A detailed protocol for a sinter process is outlined below.[1]

Experimental Protocol: Synthesis of this compound via a Sinter Process

This protocol is adapted from established literature procedures for the synthesis of tetracyanoborates.[1]

Materials:

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Potassium cyanide (KCN)

  • Anhydrous acetonitrile

Equipment:

  • Schlenk line and glassware

  • Inert atmosphere glovebox

  • High-temperature furnace

  • Agate mortar and pestle

Procedure:

  • Preparation of Reactant Mixture: Inside an inert atmosphere glovebox, thoroughly grind a stoichiometric mixture of boron trifluoride etherate and potassium cyanide (1:4 molar ratio) using an agate mortar and pestle.

  • Sintering: Transfer the finely ground powder to a ceramic boat and place it inside a tube furnace. Heat the mixture under a slow stream of inert gas (e.g., argon or nitrogen) at a temperature of 300-400 °C for several hours.

  • Purification: After cooling to room temperature under an inert atmosphere, the crude product is extracted with a suitable solvent, such as anhydrous acetonitrile. The desired this compound is soluble, while unreacted starting materials and byproducts may be less soluble.

  • Isolation: The solvent is removed under reduced pressure to yield the solid this compound. The product can be further purified by recrystallization from a suitable solvent system.

  • Characterization: The final product should be characterized by standard analytical techniques, such as NMR spectroscopy (¹¹B and ¹³C NMR) and infrared spectroscopy (IR), to confirm its identity and purity.

Diagram of Synthetic Workflow:

G Synthesis of this compound cluster_start Starting Materials cluster_process Reaction and Purification cluster_end Final Product BF3 Boron Trifluoride Etherate grinding Grinding in Glovebox BF3->grinding KCN Potassium Cyanide KCN->grinding sintering Sintering in Furnace grinding->sintering 1:4 molar ratio extraction Extraction with Acetonitrile sintering->extraction isolation Solvent Removal extraction->isolation product This compound isolation->product

Caption: Workflow for the synthesis of this compound.

Application Notes: Palladium-Catalyzed Cyanation of Aryl Halides

This compound holds potential as a cyanide source in palladium-catalyzed cross-coupling reactions for the synthesis of aryl nitriles. Aryl nitriles are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The use of a stable, less toxic cyanide source like K[B(CN)₄] would be a significant advancement in this field.

The protocols for palladium-catalyzed cyanation using potassium hexacyanoferrate(II) are well-established and can serve as an excellent starting point for developing conditions for this compound.[3][4][5]

Proposed Reaction Scheme:

Caption: General scheme for the proposed cyanation of aryl halides.

Table 1: Representative Palladium-Catalyzed Cyanation of Aryl Halides using K₄[Fe(CN)₆]

This table summarizes reaction conditions and yields for the cyanation of various aryl halides using K₄[Fe(CN)₆], which can be used as a guide for optimizing reactions with K[B(CN)₄].

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ / dppfNa₂CO₃DMA1202495
24-ChloroacetophenonePd(OAc)₂ / XPhosK₂CO₃t-AmylOH1101892
31-Bromo-4-methoxybenzenePd₂(dba)₃ / P(t-Bu)₃K₃PO₄Toluene1001298
42-ChloropyridinePd/CZn(OAc)₂NMP1402485

Data compiled from various literature sources on K₄[Fe(CN)₆] cyanation.

Experimental Protocols

The following is a general protocol for the palladium-catalyzed cyanation of an aryl bromide using potassium hexacyanoferrate(II), which can be adapted for use with this compound.

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (0.25-1.0 mmol, to be optimized) or Potassium hexacyanoferrate(II) (0.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 4 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol)

  • Anhydrous N,N-dimethylacetamide (DMA, 5 mL)

Equipment:

  • Schlenk tube or microwave vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk tube or microwave vial, add the aryl bromide, this compound (or K₄[Fe(CN)₆]), palladium(II) acetate, dppf, and sodium carbonate.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous DMA via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Proposed Catalytic Cycle for Cyanation:

G Proposed Catalytic Cycle Pd0 Pd(0)L2 PdII_1 Ar-Pd(II)(X)L2 Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 Ar-Pd(II)(CN)L2 PdII_1->PdII_2 Transmetalation ([B(CN)4]-) PdII_2->Pd0 Reductive Elimination (Ar-CN)

Caption: Proposed catalytic cycle for the palladium-catalyzed cyanation.

Safety and Handling

This compound, while expected to be less acutely toxic than simple cyanides, should still be handled with care.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from acids and strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for cyanide-containing compounds.

Disclaimer: The provided protocols are intended as a starting point for research and development. All reactions should be performed by trained professionals in a suitable laboratory setting. The reactivity and optimal conditions for this compound may differ from those of potassium hexacyanoferrate(II) and must be determined experimentally.

References

Applications of Cyanoborates in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanoborate anions have emerged as versatile building blocks in materials science, enabling the design of advanced materials with tailored properties. Their unique combination of thermal, chemical, and electrochemical stability, along with the tunability of their physical properties by modifying substituents on the boron center, has led to significant interest.[1] This document provides detailed application notes and experimental protocols for the use of cyanoborates in several key areas, including energy storage, aerospace propulsion, organic synthesis, and coordination chemistry.

Application Note 1: Electrolytes for Energy Storage Devices

Cyanoborate-based ionic liquids (ILs) are highly promising electrolytes for next-generation energy storage devices such as supercapacitors (also known as electrochemical double-layer capacitors or EDLCs) and dye-sensitized solar cells (DSSCs).[1] Their advantageous properties, including low viscosity, high ionic conductivity, wide electrochemical stability windows, and low volatility, address many limitations of conventional aqueous and organic electrolytes.[2][3]

Supercapacitors

In supercapacitors, the primary goal is to maximize energy and power density. The energy stored is proportional to the square of the operating voltage (E = ½CV²).[3] Cyanoborate ILs, particularly those with tetracyanoborate ([B(CN)₄]⁻), monofluorotricyanoborate ([BF(CN)₃]⁻), and difluorodicyanoborate ([BF₂(CN)₂]⁻) anions, offer wide electrochemical windows (up to 3.7 V), enabling higher operating voltages than aqueous (~1.0 V) or organic (~2.7 V) electrolytes.[2][3] This directly translates to a significant increase in energy density. Furthermore, their low viscosity and high conductivity lead to lower internal resistance and improved power density.[3]

Quantitative Data:

The properties of various cyanoborate-based ILs are summarized below, showcasing their suitability for electrochemical applications.

Ionic Liquid Cation/AnionIonic Conductivity (σ) [mS cm⁻¹]Viscosity (η) [cP]Electrochemical Window (V)Thermal Decomposition Td (°C)
[Pyr₁,₄][B(CN)₄]6.9503.7340
[Pip₁,₄][B(CN)₄]6.9553.7340
[EMIM][B(CN)₄]18.018~3.8>310
[EMIM][N(CN)₂]27.0---
[Pyr₁,₄][Tf₂N] (Reference)2.7933.7440
1M TEABF₄ in PC (Reference)12.22.53.0-

Abbreviations: [Pyr₁,₄] = N-butyl-N-methylpyrrolidinium; [Pip₁,₄] = N-butyl-N-methylpiperidinium; [EMIM] = 1-ethyl-3-methylimidazolium; [Tf₂N] = bis(trifluoromethylsulfonyl)imide; TEABF₄ = Tetraethylammonium tetrafluoroborate; PC = Propylene Carbonate.

The performance of supercapacitors utilizing cyanoborate electrolytes demonstrates their potential to store more energy at higher power compared to devices with commonly studied ILs.[3]

ElectrolyteSpecific Capacitance (F g⁻¹)Specific Energy (W h kg⁻¹)Specific Power (kW kg⁻¹)
[Pip₁,₄][B(CN)₄]~20 F g⁻¹ @ 15 A g⁻¹3.54.2
[EMIM][B(CN)₄] (in gel)34.4 F g⁻¹--
Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, the electrolyte is a crucial component that regenerates the photo-oxidized dye by mediating charge transport between the photoanode and the counter electrode. Cyanoborate ILs like 1-ethyl-3-methylimidazolium tetracyanoborate ([EMIM][B(CN)₄]) are used to formulate electrolytes with high thermal stability and low volatility, improving the long-term stability of the device compared to those using volatile organic solvents.[1][4] While pure ILs can sometimes result in lower conversion efficiencies due to higher viscosity, they are often used as components in quasi-solid-state or gel polymer electrolytes to enhance safety and durability.[5][6]

Quantitative Data:

The following table presents typical photovoltaic performance data for DSSCs with different types of electrolytes, highlighting the parameters influenced by the electrolyte's composition.

Electrolyte TypeJsc (mA cm⁻²)Voc (V)Fill Factor (FF)Efficiency (η) (%)
Liquid (I⁻/I₃⁻ in 3-methoxypropionitrile)---8.34
Printable (PEO/PVDF-based)---8.32
Printable + 4% TiO₂ filler---8.91
TEMPO-based (non-photochromic dye)---up to 7.64

Application Note 2: Green Propellants for Aerospace

Hydrazine and its derivatives, the conventional fuels in bipropellant systems, are highly toxic and volatile. Cyanoborohydride-based ionic liquids have emerged as promising "green" hypergolic fuels, meaning they ignite spontaneously upon contact with an oxidizer like white fuming nitric acid (WFNA).[7] These ILs offer unique advantages, including negligible vapor pressure (enhancing safety and simplifying storage), high thermal stability, and ultra-short ignition delay (ID) times, which are comparable to or even better than traditional hydrazine fuels.[7]

Quantitative Data:

The performance characteristics of several cyanoborohydride-based ILs are compared with the benchmark fuel, unsymmetrical dimethylhydrazine (UDMH).

FuelIgnition Delay (ID) with WFNA (ms)Density (g cm⁻³)Td (°C)Specific Impulse (s)
1-hexyl-1-methylpyrrolidin-1-ium cyanotrihydroborate50.82-1.02>154176 - 205
Other Cyanoborohydride ILs< 500.82-1.02>154176 - 205
UDMH (Reference)4.80.793-~270

Application Note 3: Reagents in Organic Synthesis

For professionals in drug development and synthetic chemistry, sodium cyanoborohydride (Na[BH₃(CN)]) is a valuable and highly selective reducing agent. Its primary application is in the reductive amination of aldehydes and ketones to form primary, secondary, or tertiary amines.[8][9]

The key advantage of Na[BH₃(CN)] over other hydride reagents like sodium borohydride (NaBH₄) is its reduced reactivity towards carbonyl groups at neutral or slightly acidic pH, while still being effective at reducing the protonated iminium ion intermediate.[8][10] This selectivity allows the reaction to be performed in a one-pot procedure where the carbonyl compound, amine, and reducing agent are all present simultaneously. This process, also known as the Borch reaction, is a cornerstone of amine synthesis.[8]

Reductive_Amination_Mechanism carbonyl R₂C=O (Aldehyde/Ketone) imine R₂C=NR'H⁺ (Iminium Ion) carbonyl->imine + R'NH₂ - H₂O, [H⁺] amine R'NH₂ (Amine) reducer Na⁺ [BH₃(CN)]⁻ (Sodium Cyanoborohydride) product R₂CH-NHR' (Amine Product) imine->product Reduction reducer->product Hydride Transfer

Application Note 4: Building Blocks for Coordination Polymers

The tetracyanoborate anion, [B(CN)₄]⁻, is a versatile building block for constructing coordination polymers and other advanced materials. Its four nitrile groups can coordinate to metal centers, acting as multitopic linkers to form one-, two-, or three-dimensional networks. While the development of highly porous Metal-Organic Frameworks (MOFs) using cyanoborate linkers is an emerging area, their use in creating diverse coordination polymers is established. The choice of metal ion, solvent, and reaction conditions dictates the final architecture and properties of the resulting material. These materials have potential applications in areas such as catalysis, sensing, and gas storage, driven by the properties of both the metal nodes and the cyanoborate linkers.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-3-methylimidazolium Tetracyanoborate ([EMIM][B(CN)₄])

This two-step protocol describes a common method for synthesizing a cyanoborate-based ionic liquid.

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Halide (e.g., [EMIM]Cl)

  • Reagents & Equipment: 1-methylimidazole, chloroethane, round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add an equimolar amount of 1-methylimidazole. b. Cool the flask in an ice bath to manage the exothermic reaction. c. Slowly add an equimolar amount of chloroethane dropwise while stirring. d. After the addition is complete, remove the ice bath and reflux the mixture at 60-70°C with constant stirring for 24-28 hours. e. Cool the resulting viscous liquid to room temperature. Wash the product several times with ethyl acetate to remove unreacted starting materials and dry under vacuum.

Step 2: Anion Metathesis to form [EMIM][B(CN)₄]

  • Reagents & Equipment: [EMIM]Cl (from Step 1), Potassium Tetracyanoborate (K[B(CN)₄]), acetone, magnetic stirrer, filtration apparatus.

  • Procedure: a. Dissolve the [EMIM]Cl product in acetone. b. In a separate container, dissolve an equimolar amount of K[B(CN)₄] in acetone. c. Add the K[B(CN)₄] solution to the [EMIM]Cl solution and stir at room temperature for 12-24 hours. A white precipitate of KCl will form. d. Remove the KCl precipitate by filtration. e. Evaporate the acetone from the filtrate under reduced pressure to yield the final product, [EMIM][B(CN)₄], as a liquid. f. The purity of the IL should be confirmed using techniques such as ¹H-NMR, ¹³C-NMR, and FT-IR.

Synthesis_Workflow cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Metathesis reagents1 1-methylimidazole + Chloroethane reaction1 Reflux (60-70°C, 24h) reagents1->reaction1 product1 [EMIM]Cl reaction1->product1 reagents2 [EMIM]Cl + K[B(CN)₄] (in Acetone) product1->reagents2  Dissolve in Acetone reaction2 Stir (RT, 12-24h) reagents2->reaction2 filtration Filter KCl Precipitate reaction2->filtration evaporation Evaporate Acetone filtration->evaporation product2 Final Product: [EMIM][B(CN)₄] evaporation->product2

Protocol 2: Fabrication and Testing of a Supercapacitor

This protocol outlines the assembly and characterization of a symmetric two-electrode coin cell supercapacitor using a cyanoborate IL electrolyte.

  • Electrode Preparation: a. Prepare a slurry by mixing activated carbon (e.g., 80 wt%), carbon black conductor (e.g., 10 wt%), and a binder like PVDF (e.g., 10 wt%) in a suitable solvent (e.g., NMP). b. Coat the slurry onto a current collector (e.g., aluminum foil) and dry in a vacuum oven to remove the solvent. c. Punch out circular electrodes of a defined diameter and press them to ensure good mechanical integrity and electrical contact.

  • Coin Cell Assembly (in an Argon-filled glovebox): a. Place one electrode in the bottom case of a coin cell (e.g., CR2032). b. Add a few drops of the cyanoborate ionic liquid electrolyte (e.g., [EMIM][B(CN)₄]) to wet the electrode surface. c. Place a separator (e.g., cellulose paper) on top of the wetted electrode. d. Add a few more drops of the electrolyte to saturate the separator. e. Place the second electrode on top of the separator. f. Add a spacer disk and a spring, then place the top cap and crimp the coin cell to seal it.

  • Electrochemical Testing: a. Cyclic Voltammetry (CV): Cycle the cell between 0 V and its maximum operating voltage (e.g., 3.7 V) at various scan rates (e.g., 10-100 mV/s) to determine the capacitive behavior and electrochemical stability window. b. Galvanostatic Charge-Discharge (GCD): Charge and discharge the cell at different constant current densities to calculate specific capacitance, energy density, and power density. c. Electrochemical Impedance Spectroscopy (EIS): Apply a small AC voltage over a range of frequencies (e.g., 100 kHz to 0.1 Hz) to determine the equivalent series resistance (ESR) and ion diffusion characteristics.

Supercapacitor_Workflow cluster_prep 1. Electrode Preparation cluster_assembly 2. Cell Assembly (Glovebox) cluster_test 3. Electrochemical Testing slurry Mix Active Material, Conductor, Binder coat Coat on Current Collector slurry->coat dry Dry and Press coat->dry punch Punch Electrodes dry->punch stack Stack: Electrode -> Electrolyte -> Separator -> Electrolyte -> Electrode punch->stack seal Crimp Coin Cell stack->seal cv Cyclic Voltammetry (CV) seal->cv gcd Galvanostatic Charge- Discharge (GCD) seal->gcd eis Impedance Spectroscopy (EIS) seal->eis

Protocol 3: Reductive Amination of a Carbonyl Compound

This protocol provides a general procedure for the synthesis of an amine from a ketone or aldehyde using sodium cyanoborohydride.

  • Reagents & Equipment: Aldehyde or ketone, primary or secondary amine, sodium cyanoborohydride (Na[BH₃(CN)]), methanol (MeOH), acetic acid (for pH adjustment), round-bottom flask, magnetic stirrer.

  • Procedure: a. In a round-bottom flask, dissolve the carbonyl compound (1 equivalent) and the amine (1-1.2 equivalents) in methanol.[10] b. Adjust the pH of the solution to approximately 6-7 by adding small amounts of acetic acid. This is crucial for the formation of the iminium intermediate without significantly reducing the starting carbonyl. c. Add sodium cyanoborohydride (0.8-1.5 equivalents) portion-wise to the stirring solution. The reaction is typically stirred at room temperature. d. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). Reactions are often complete within a few hours. e. Upon completion, carefully quench the reaction by adding an aqueous acid solution (e.g., dilute HCl) to destroy any excess hydride reagent. f. Make the solution basic by adding an aqueous base (e.g., NaOH) and extract the amine product with an organic solvent (e.g., ethyl acetate or dichloromethane). g. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. h. Purify the product as necessary, typically by column chromatography or distillation.

Protocol 4: Drop Test for Hypergolic Ignition Delay Measurement

This protocol describes a standard laboratory method for evaluating the hypergolicity of cyanoborohydride-based ionic liquids.

  • Materials & Equipment: Cyanoborohydride ionic liquid (fuel), white fuming nitric acid (WFNA, oxidizer), high-speed camera, dropper or syringe, ceramic or glass dish, fume hood. Extreme caution must be exercised as this involves highly energetic and corrosive materials.

  • Procedure: a. Set up the experiment in a well-ventilated fume hood. b. Position the high-speed camera to have a clear view of the test dish. c. Place a small, fixed volume of the ionic liquid fuel (e.g., 0.5 mL) into the dish. d. Using a dropper, release a single drop of WFNA from a fixed height directly onto the fuel. e. The high-speed camera records the event from the moment of contact until ignition and combustion cease. f. The ignition delay (ID) is defined as the time from the first contact between the fuel and oxidizer to the first appearance of a flame. Analyze the video frame-by-frame to determine the ID with millisecond precision.

Structure_Property cluster_anion Cyanoborate Anion Structure cluster_properties Resulting Electrolyte Properties anion [B(X)ₙ(CN)₄₋ₙ]⁻ substituents Substituents (X) (e.g., F, H, Alkyl) anion->substituents symmetry Anion Size & Symmetry anion->symmetry viscosity Viscosity (η) substituents->viscosity Influences packing & interactions stability Electrochemical Stability substituents->stability Determines oxidation/ reduction potential symmetry->viscosity Affects ion mobility conductivity Ionic Conductivity (σ) viscosity->conductivity Inversely related (Walden Rule)

References

Troubleshooting & Optimization

Technical Support Center: Purification of Potassium Tetracyanoborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of potassium tetracyanoborate (K[B(CN)₄]). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound typically has a purity of greater than 98%.[1][2] However, for applications requiring higher purity, further purification may be necessary.

Q2: What are the potential impurities in synthesized this compound?

A2: While specific data on impurities in crude K[B(CN)₄] is limited, potential impurities can be inferred from common synthetic routes. These may include:

  • Unreacted starting materials: Such as potassium cyanide (KCN) or boron trifluoride (BF₃) and its etherate complex.

  • Byproducts: Depending on the synthesis method, byproducts like potassium fluoride (KF) or potassium hydroxide (KOH) could be present.

  • Hydrolysis products: Partial hydrolysis of the tetracyanoborate anion, although it is generally stable.

  • Solvent residues: Residual solvents from the synthesis or purification steps.

Q3: What is the recommended method for purifying this compound?

A3: Recrystallization is the most common and effective method for purifying solid inorganic salts like this compound. The choice of solvent is crucial and depends on the solubility of K[B(CN)₄] and its impurities. Based on available data, recrystallization from water or a mixed solvent system is a promising approach.

Q4: How can I assess the purity of my this compound sample?

A4: Several analytical techniques can be used to determine the purity of K[B(CN)₄]:

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: ¹¹B NMR or ¹³C NMR can be used to quantify the amount of K[B(CN)₄] relative to a known internal standard.

  • Ion Chromatography (IC): This technique can be used to separate and quantify the tetracyanoborate anion and other anionic impurities.[3][4][5][6][7]

  • Elemental Analysis: Provides the percentage of carbon, nitrogen, and potassium, which can be compared to the theoretical values for pure K[B(CN)₄].

Q5: How should I store purified this compound?

A5: this compound should be stored in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents to maintain its integrity.[8]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. The solution is not saturated (too much solvent was added).Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure K[B(CN)₄].
Oiling out (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent or a mixed solvent system. Ensure a slower cooling rate.
High concentration of impurities.Perform a preliminary purification step, such as a wash with a solvent in which the product is insoluble but the impurities are soluble.
Low recovery of purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor.Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask). Use a slight excess of hot solvent and filter the solution quickly.
The final crystals were washed with a solvent that was not cold enough.Always use ice-cold solvent to wash the crystals to minimize dissolution of the product.
Colored impurities in the final product. The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from Water

This protocol is a general procedure based on the principles of recrystallization for inorganic salts and the known slight solubility of K[B(CN)₄] in water.[9] Optimization may be required based on the initial purity of the material.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of deionized water. Heat the mixture to boiling while stirring to dissolve the solid completely. If the solid does not fully dissolve, add small portions of hot deionized water until a clear solution is obtained at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a desiccator under vacuum to remove residual water.

Protocol 2: Purity Assessment by Quantitative ¹¹B NMR (qNMR)

This protocol provides a method to determine the absolute purity of a this compound sample using an internal standard.

Materials:

  • Purified this compound sample

  • A certified internal standard of known purity (e.g., boric acid, triphenyl borate - must not react with the sample and have a signal that does not overlap)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)[9]

  • NMR spectrometer

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the purified this compound.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both weighed solids in a known volume of the chosen deuterated solvent in a vial.

    • Transfer an appropriate amount of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹¹B NMR spectrum.

    • Ensure the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T₁ relaxation time).

  • Data Processing and Analysis:

    • Integrate the signal corresponding to this compound and the signal(s) of the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of boron nuclei giving rise to the signal (in this case, 1 for both)

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

    • sample refers to this compound and std refers to the internal standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product crude Crude K[B(CN)₄] dissolve Dissolve in minimal hot solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Ice Bath dissolve->cool if no insolubles hot_filter->cool filter_wash Vacuum Filtration & Cold Solvent Wash cool->filter_wash dry Drying filter_wash->dry pure_product Pure K[B(CN)₄] dry->pure_product qnmr qNMR ic Ion Chromatography elemental Elemental Analysis pure_product->qnmr pure_product->ic pure_product->elemental

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Start Recrystallization cool_solution Cool Solution start->cool_solution crystals_form Crystals Form? cool_solution->crystals_form no_crystals No Crystals crystals_form->no_crystals No filter_wash Filter & Wash Crystals crystals_form->filter_wash Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate induce_crystallization->crystals_form concentrate->cool_solution

Caption: Troubleshooting logic for crystallization failure.

References

Technical Support Center: Optimizing Reaction Conditions with Potassium Tetracyanoborate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions with potassium tetracyanoborate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic applications of this versatile reagent.

General Handling and Safety

Q1: What are the key safety precautions for handling this compound?

A1: this compound, while a valuable reagent, requires careful handling due to its cyanide content. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water. All waste containing this compound should be treated as cyanide waste and disposed of according to your institution's hazardous waste protocols.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. While traditionally employing boronic acids, the use of borate salts like this compound can offer advantages in terms of stability and reactivity.

Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling

Q2: Can this compound be used as a direct replacement for boronic acids in Suzuki-Miyaura couplings?

A2: While not a direct drop-in replacement, this compound can serve as a precursor to the active boron species in Suzuki-Miyaura couplings. The tetracyanoborate anion is generally more stable than a free boronic acid, which can be advantageous in preventing premature decomposition.[1][2] However, the in-situ generation of the catalytically active boronate species may require specific activation conditions, typically involving a base.

Q3: What are the common side reactions when using borate salts in Suzuki-Miyaura coupling and how can they be minimized?

A3: A common side reaction is protodeboronation, where the boronate is replaced by a hydrogen atom from the solvent or residual water.[1] This is particularly prevalent with electron-rich or heteroaromatic substrates. To minimize this, ensure anhydrous reaction conditions by using dry solvents and reagents. Using a less nucleophilic base or a phase-transfer catalyst can also mitigate this issue. Homocoupling of the boronate is another potential side reaction, often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture is crucial to prevent this.

Troubleshooting Guide - Suzuki-Miyaura Coupling
Problem Potential Cause Suggested Solution
Low or No Product Yield Ineffective activation of the tetracyanoborate.Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and consider the addition of a fluoride source (e.g., KF, CsF) to facilitate the formation of a more reactive trifluoroborate intermediate in situ.
Catalyst deactivation.Ensure the palladium catalyst and ligand are fresh and handled under an inert atmosphere. Increase catalyst loading if necessary.
Poor solubility of reagents.Choose a solvent system that ensures all components are adequately dissolved at the reaction temperature. A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar co-solvent (e.g., water, ethanol) is often effective.[1][3]
Significant Protodeboronation Presence of water or protic solvents.Use anhydrous solvents and reagents. Consider using molecular sieves to remove trace amounts of water.
Base-mediated decomposition.Use a milder base (e.g., K₂CO₃) or a fluoride source like KF which can act as a milder base.
Formation of Homocoupling Product Presence of oxygen in the reaction mixture.Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
Catalyst decomposition leading to Pd(II) species.Use a pre-catalyst that readily forms the active Pd(0) species or add a reducing agent to regenerate the active catalyst.
Experimental Protocol: General Conditions for Suzuki-Miyaura Coupling with a Borate Salt

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., toluene/water 10:1 mixture, 0.1 M concentration relative to the aryl halide).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Diagrams

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Aryl Halide, This compound, Base Solvent Degassed Solvent Reagents->Solvent Dissolve Inert Inert Atmosphere (Ar or N2) Solvent->Inert Establish Catalyst Add Pd Catalyst & Ligand Inert->Catalyst Heat Heat & Stir (80-110°C) Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Extraction Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Purification (Chromatography) Dry->Purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. While sodium cyanoborohydride is a commonly used reagent, this section provides guidance on the potential use of this compound and troubleshooting common issues based on the reactivity of cyanoborate species.

Frequently Asked Questions (FAQs) - Reductive Amination

Q4: Can this compound be used as a reducing agent in reductive amination?

A4: The use of this compound as a direct hydride source for reductive amination is not well-documented in the literature. Reductive aminations typically utilize borohydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which possess B-H bonds that act as the hydride source.[4] this compound, K[B(CN)₄], lacks these B-H bonds and is therefore not expected to function as a direct reducing agent in the same manner.

Q5: Are there alternative roles for this compound in amine synthesis?

A5: this compound could potentially serve as a cyanide source for the synthesis of α-aminonitriles, which are precursors to amino acids and other nitrogen-containing compounds. This, however, represents a different synthetic transformation than reductive amination.

Troubleshooting Guide - Reductive Amination (with Cyanoborate-type Reagents)

This guide is based on common issues encountered with cyanoborate reagents like NaBH₃CN and provides a framework for troubleshooting similar challenges.

Problem Potential Cause Suggested Solution
Low or No Amine Product Inefficient imine/iminium ion formation.The equilibrium between the carbonyl compound, amine, and the imine/iminium ion is crucial. Ensure the reaction pH is mildly acidic (typically pH 4-6) to facilitate imine formation. The addition of a dehydrating agent like molecular sieves can drive the equilibrium forward.[5]
Decomposition of the reducing agent.Ensure the cyanoborate reagent is of good quality and has been stored properly to prevent hydrolysis.
Reduction of the Carbonyl Starting Material The reducing agent is too reactive or added too early.While a concern with stronger reducing agents like NaBH₄, cyanoborate reagents are generally selective for the iminium ion over the carbonyl group.[6] If this is observed, ensure the imine has sufficient time to form before adding the reducing agent.
Over-alkylation of the Amine The product amine is reacting with the starting carbonyl.This is more common when using primary amines. Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound. A stepwise procedure of forming the imine first, followed by reduction, can also minimize this.[7]
Formation of Cyanohydrin Adduct Reaction of the carbonyl with cyanide.This can occur if free cyanide is present in the reaction mixture. Maintaining a slightly acidic pH can help to suppress the formation of free cyanide. Using a non-cyanide-based reducing agent like sodium triacetoxyborohydride is an alternative if this is a persistent issue.[5]
Experimental Protocol: General Conditions for a One-Pot Reductive Amination

This is a general protocol using a cyanoborate-type reducing agent and will require optimization.

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in a suitable solvent (e.g., methanol, ethanol, or dichloroethane).

  • pH Adjustment: Adjust the pH of the mixture to 4-6 using a weak acid (e.g., acetic acid).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reducing Agent Addition: Add the cyanoborate reducing agent (e.g., NaBH₃CN, 1.2-1.5 equiv) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of water or a dilute acid. Basify the mixture with an aqueous base (e.g., NaOH or K₂CO₃) and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product by chromatography or distillation.

Diagrams

Reductive_Amination_Pathway cluster_imine_formation Step 1: Imine/Iminium Ion Formation cluster_reduction Step 2: Reduction cluster_side_reactions Potential Side Reactions Carbonyl Aldehyde or Ketone Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Carbonyl_Reduction Carbonyl Reduction Carbonyl->Carbonyl_Reduction Cyanohydrin Cyanohydrin Formation Carbonyl->Cyanohydrin Amine Primary or Secondary Amine Amine->Hemiaminal Imine Imine or Iminium Ion Hemiaminal->Imine - H2O Product Amine Product Imine->Product Reduction Reducing_Agent Cyanoborate Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Product Over_alkylation Over-alkylation Product->Over_alkylation

Caption: General reaction pathway for reductive amination showing key intermediates and potential side reactions.

References

Technical Support Center: Potassium Tetracyanoborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of potassium tetracyanoborate.

Frequently Asked Questions (FAQs)

What is this compound?

This compound, with the chemical formula K[B(CN)₄], is a potassium salt containing a tetracyanoborate anion.[1][2][3][4] It is a white to light yellow crystalline powder.[2][5]

What are the primary hazards associated with this compound?

This compound is toxic if swallowed, in contact with skin, or if inhaled.[6] It can also cause skin and serious eye irritation.[4]

What personal protective equipment (PPE) should be worn when handling this compound?

Appropriate PPE includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and, if necessary, an apron.

  • Respiratory Protection: A dust mask or respirator should be used if dust is generated.[2]

How should this compound be stored?

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It should be kept away from moisture and incompatible materials such as strong oxidizing agents.[7] Some sources recommend storage at 4°C.[7]

What materials are incompatible with this compound?

Avoid contact with strong oxidizing agents, strong acids, and moisture.[7][8][9][10]

What are the signs of decomposition of this compound?

While specific visual signs of decomposition for this compound are not well-documented, general signs for cyanide-containing compounds include discoloration (yellowing or browning) and the potential release of hydrogen cyanide gas (with a faint, bitter almond smell) upon exposure to acids or moisture.

What should I do in case of a spill?

For a minor spill, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for disposal. For a major spill, evacuate the area and contact your institution's environmental health and safety office.

How should this compound waste be disposed of?

Cyanide-containing waste is hazardous and must be disposed of according to local, state, and federal regulations. A common method for treating cyanide waste is through chemical oxidation, where cyanide is converted to the less toxic cyanate. This is often done using an oxidizing agent like sodium hypochlorite at a high pH.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected reaction or fuming Incompatible materials (e.g., acids, strong oxidizers) have come into contact with the this compound.Immediately and safely remove the incompatible material if possible. Ensure adequate ventilation. If the reaction is vigorous, evacuate the area and follow emergency procedures.
Difficulty dissolving the compound The solvent may not be suitable, or the concentration may be too high.Refer to the solubility information in the quantitative data table below. Try a different solvent or use gentle heating if the solvent is non-flammable and the compound is stable at elevated temperatures.
Discoloration of the solid material This could be a sign of decomposition or contamination.Do not use the material. Dispose of it as hazardous waste.
Irritation upon handling despite wearing gloves The gloves may not be suitable for handling this chemical, or they may be compromised.Immediately wash the affected area with plenty of soap and water.[2] Review the material compatibility of your gloves and inspect them for any damage before use.

Quantitative Data

PropertyValue
Molecular Formula C₄BKN₄[1][2][3][4][7]
Molecular Weight 153.98 g/mol [1][4][7]
Appearance White to light yellow powder or crystals[2][5]
Melting Point 430 °C[1][2][5]
Solubility Sparingly soluble in DMSO, slightly soluble in methanol and water.[1][2][5] Specific quantitative data in g/100mL for various solvents is not readily available in the literature.

Experimental Protocol: Synthesis of an Ionic Liquid using this compound

This protocol describes the synthesis of 3-butyl-1-methyl-1H-imidazol-3-ium tetracyanoborate, an ionic liquid.

Materials:

  • 3-butyl-1-methyl-1H-imidazol-3-ium bromide

  • This compound

  • Deionized water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Activated carbon

Procedure:

  • Dissolve 3-butyl-1-methyl-1H-imidazol-3-ium bromide in deionized water.

  • In a separate container, dissolve an equimolar amount of this compound in deionized water.

  • Add the this compound solution to the imidazolium bromide solution and stir at room temperature.

  • Separate the resulting ionic liquid phase and wash it several times with deionized water.

  • Treat the ionic liquid with activated carbon to remove impurities.

  • Extract the ionic liquid into dichloromethane and dry the organic phase over anhydrous magnesium sulfate.

  • Filter the solution and remove the dichloromethane under reduced pressure to yield the final ionic liquid.[11]

Visualizations

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal start Obtain Potassium Tetracyanoborate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood weigh Weigh the Required Amount fume_hood->weigh dissolve Dissolve in a Compatible Solvent weigh->dissolve store Store in a Tightly Sealed Container in a Cool, Dry Place weigh->store Unused Material reaction Perform Experiment dissolve->reaction waste Collect Waste in a Designated Hazardous Waste Container reaction->waste label_container Clearly Label the Container store->label_container dispose Dispose of Waste Following Institutional and Local Regulations waste->dispose

Caption: Workflow for the safe handling and storage of this compound.

troubleshooting_tree cluster_issue Identify the Issue cluster_solution Take Action start Problem Encountered during Experiment q1 Is there an unexpected reaction or fuming? start->q1 q2 Is the compound not dissolving properly? start->q2 q3 Is there discoloration of the solid? start->q3 a1 Check for incompatible materials. Ventilate area. Follow emergency procedures if necessary. q1->a1 Yes a2 Consult solubility data. Try a different solvent or gentle, safe heating. q2->a2 Yes a3 Do not use. Dispose of as hazardous waste. q3->a3 Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Troubleshooting Failed Reactions with Potassium Tetracyanoborate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using potassium tetracyanoborate in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in palladium-catalyzed reactions?

This compound primarily serves as a cyanide source for palladium-catalyzed cyanation reactions to synthesize aryl nitriles. It is not typically used as a borating agent in Suzuki-Miyaura cross-coupling reactions. The tetracyanoborate anion ([B(CN)₄]⁻) can release cyanide ions (CN⁻) that participate in the catalytic cycle.

Q2: My palladium-catalyzed cyanation reaction using this compound failed or gave a low yield. What are the common causes?

Failure or low yields in these reactions are often linked to the deactivation of the palladium catalyst by an excess of cyanide ions.[1][2][3] Each step in the catalytic cycle, from oxidative addition to reductive elimination, can be disrupted by a high concentration of cyanide.[1][4] Other potential causes include:

  • Moisture: Traces of water can lead to the formation of hydrogen cyanide (HCN), which is highly reactive towards Pd(0) catalysts and can form inactive palladium hydride or cyanide complexes.[1][4]

  • Inactive Catalyst: The palladium precatalyst may not have been effectively reduced to its active Pd(0) state, or the chosen ligands may not sufficiently stabilize the catalyst.

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the rate of cyanide release and the overall reaction efficiency.

Q3: How can I prevent palladium catalyst poisoning by cyanide when using this compound?

The key is to control the concentration of free cyanide in the reaction mixture. Strategies to achieve this include:

  • Use of Bulky Ligands: Sterically demanding phosphine ligands, such as XPhos, can shield the palladium center and prevent the displacement of the ligand by cyanide, thus maintaining catalytic activity.[5]

  • Controlled Release Cyanide Source: Complex salts like this compound and potassium hexacyanoferrate(II) are considered "slow-release" sources of cyanide.[6][7] The cyanide ions are strongly bound and are released gradually into the reaction medium, which helps to avoid a high concentration of free cyanide that can poison the catalyst.

  • Careful Selection of Base: The base can influence the rate of cyanide release. Weaker bases may be preferable to prevent a rapid decomposition of the tetracyanoborate anion.

  • Anhydrous Conditions: Rigorously excluding moisture can prevent the formation of HCN and subsequent catalyst deactivation pathways.[1][4]

Q4: Is the tetracyanoborate anion stable under typical reaction conditions?

The tetracyanoborate anion, [B(CN)₄]⁻, is generally stable under neutral and slightly basic conditions.[8][9] However, its stability can be affected by strongly acidic or basic conditions and elevated temperatures, which may lead to hydrolysis or decomposition, releasing cyanide ions. One study indicated that the B(CN)₄⁻ anion is hydrolytically stable in strongly acidic and basic solutions, as well as under neutral and slightly basic conditions with a half-life of over a year at 25°C.[8][9]

Q5: Can this compound be used in other cross-coupling reactions like Heck or Stille reactions?

The primary role of this compound documented in the context of palladium-catalyzed reactions is as a cyanide source. There is currently limited information to support its use as a direct coupling partner in Heck or Stille reactions in the same way that organoboron or organotin reagents are used.

Troubleshooting Guide for Palladium-Catalyzed Cyanation

This guide addresses specific problems you might encounter during a palladium-catalyzed cyanation reaction using this compound.

Problem 1: No or Low Conversion of Starting Material
Potential Cause Troubleshooting Step Rationale
Catalyst Poisoning by Excess Cyanide 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or other biaryl phosphines).[5] 2. Controlled Addition: If feasible, consider a slow addition of the this compound solution to the reaction mixture.Bulky ligands protect the palladium center from being deactivated by excess cyanide.[5] Slow addition helps maintain a low steady-state concentration of free cyanide.
Inactive Catalyst 1. Precatalyst Activation: Ensure your Pd(II) precatalyst is properly reduced to Pd(0). Some protocols may require an activation step. 2. Fresh Catalyst/Ligand: Use fresh, high-purity palladium source and ligands.The active catalyst is the Pd(0) species. Incomplete reduction or degraded reagents will lead to low activity.
Presence of Moisture 1. Anhydrous Conditions: Dry solvents and reagents thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Moisture can lead to the formation of HCN, which deactivates the palladium catalyst.[1][4]
Inappropriate Base 1. Base Screening: Screen different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, KOAc).The base can influence the solubility of reagents and the rate of cyanide release from the tetracyanoborate complex.
Problem 2: Formation of Side Products/Decomposition
Potential Cause Troubleshooting Step Rationale
Reaction Temperature Too High 1. Lower Temperature: Reduce the reaction temperature.High temperatures can lead to the decomposition of starting materials, products, or the catalyst complex. It may also accelerate the release of cyanide, leading to catalyst poisoning.
Side Reactions of Cyanide 1. Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times.Extended reaction times can lead to undesired side reactions of the nitrile product or other components.

Experimental Protocols

While a specific, optimized protocol for using this compound in palladium-catalyzed cyanation is not widely available in the provided search results, a general procedure can be adapted from protocols using other cyanide sources, with careful consideration for the controlled release of cyanide. The following is a generalized starting point that will likely require optimization.

General Protocol for Palladium-Catalyzed Cyanation of an Aryl Halide

  • Reaction Setup: To an oven-dried Schlenk tube or vial, add the aryl halide (1.0 mmol, 1.0 equiv.), palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (1-10 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add this compound (0.5-1.5 equiv.) and a dry, finely powdered base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., dioxane, toluene, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and wash with water or brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Note: This is a general guideline. The optimal conditions, including the choice of catalyst, ligand, base, solvent, and temperature, will depend on the specific substrate and must be determined experimentally.

Visualizations

Below are diagrams illustrating key concepts in troubleshooting palladium-catalyzed reactions.

Troubleshooting_Workflow Start Failed Cyanation Reaction Check_Catalyst Check Catalyst System (Activity, Loading) Start->Check_Catalyst Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Solvent, Base, Temp.) Start->Check_Conditions Optimize Systematically Optimize Conditions Check_Catalyst->Optimize Check_Reagents->Optimize Check_Conditions->Optimize Success Successful Reaction Optimize->Success Catalyst_Poisoning_Mechanism Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Cyanide Complex e.g., [Pd(CN)₄]²⁻ Active_Catalyst->Inactive_Complex Poisoning Excess_CN Excess Cyanide (CN⁻) Excess_CN->Inactive_Complex Catalytic_Cycle Catalytic Cycle Disrupted Inactive_Complex->Catalytic_Cycle Leads to

References

Technical Support Center: Synthesis of Potassium Tetracyanoborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of potassium tetracyanoborate (K[B(CN)₄]) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include potassium tetrafluoroborate (KBF₄) and trimethylsilyl cyanide (TMSCN). Other routes may involve the use of potassium cyanide and a suitable boron source.

Q2: What is a typical purity for commercially available this compound?

A2: Commercial suppliers typically offer this compound with a purity of ≥98%.[1] For many applications, this level of purity is sufficient. However, for sensitive experiments, further purification may be necessary.

Q3: What are the key physical and chemical properties of this compound?

A3: this compound is typically a white to light yellow crystalline powder.[1] It has a melting point of approximately 430°C.[1][2] It is sparingly soluble in dimethyl sulfoxide (DMSO) and methanol, and slightly soluble in water.[2]

Q4: How should this compound be stored?

A4: To maintain its integrity, this compound should be stored in a tightly sealed container, protected from light and moisture. It is advisable to store it in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.

Problem 1: Low or No Product Yield

Possible Cause Solution
Inactive Catalyst If using a catalyst-based method (e.g., with KBF₄ and TMSCN), ensure the catalyst is fresh and active. Consider using a newly opened bottle or purifying the existing catalyst according to literature procedures.
Improper Reaction Temperature The reaction temperature is a critical parameter. For the reaction of KBF₄ with TMSCN, ensure the reaction is carried out under the specified mild conditions.[3] Deviations in temperature can lead to decomposition of reactants or intermediates.
Moisture in Reaction The presence of water can lead to unwanted side reactions and decomposition of moisture-sensitive reagents like trimethylsilyl cyanide. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect Stoichiometry Verify the molar ratios of the reactants. An excess or deficit of one reactant can lead to incomplete conversion and the formation of byproducts.
Poor Quality Starting Materials The purity of the starting materials directly impacts the yield and purity of the final product. Use high-purity reagents from a reputable supplier.

Problem 2: Product Contamination and Impurities

Possible Cause Solution
Incomplete Reaction Unreacted starting materials can co-precipitate with the product. Monitor the reaction progress using appropriate analytical techniques (e.g., NMR, IR spectroscopy) to ensure complete conversion.
Side Reactions The formation of partially substituted products, such as potassium tricyanofluoroborate (K[BF(CN)₃]), can occur.[3] Optimization of reaction conditions (temperature, reaction time, and catalyst) can help minimize these side products.
Solvent Occlusion During crystallization, solvent molecules can become trapped within the crystal lattice. Ensure the final product is thoroughly dried under vacuum to remove any residual solvent.
Co-precipitation of Byproducts Salts formed as byproducts of the reaction may precipitate along with the desired product. Purification by recrystallization is often effective in removing these impurities.

Experimental Protocols

General Synthesis of this compound from Potassium Tetrafluoroborate

This procedure is a general guideline and requires optimization.

Materials:

  • Potassium tetrafluoroborate (KBF₄)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous, non-protic solvent (e.g., acetonitrile, dichloromethane)

  • Lewis acid or Brønsted acid catalyst (selection and amount to be determined experimentally)[3]

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add potassium tetrafluoroborate and the chosen anhydrous solvent.

  • Add the selected catalyst to the suspension.

  • Slowly add trimethylsilyl cyanide to the reaction mixture at the determined optimal temperature.

  • Stir the reaction mixture for the optimized duration at the set temperature. Monitor the reaction progress by appropriate analytical methods.

  • Upon completion, the reaction mixture may be filtered to remove any insoluble byproducts.

  • The product can be isolated by precipitation through the addition of a non-polar solvent or by removal of the solvent under reduced pressure.

  • The crude product should be purified by recrystallization.

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.

General Procedure:

  • Dissolve the impure this compound in a minimum amount of a suitable hot solvent (e.g., a mixture of acetonitrile and water, or another solvent system determined by solubility tests).

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, which should induce crystallization of the purified this compound.

  • Further cool the solution in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Factors Influencing Yield and Purity in this compound Synthesis

ParameterEffect on YieldEffect on PurityRecommendations
Reaction Temperature Highly influential. Optimal temperature maximizes conversion and minimizes side reactions.Can affect the formation of byproducts.Carefully control and optimize the reaction temperature.
Reaction Time Insufficient time leads to incomplete reaction and low yield. Excessive time may promote byproduct formation.Can influence the level of impurities from side reactions.Monitor the reaction to determine the optimal duration.
Solvent Choice Can affect reactant solubility and reaction rate.The solvent can influence the crystallization and purity of the final product.Select an anhydrous, non-protic solvent that allows for good reactant solubility and product isolation.
Catalyst The choice and concentration of the catalyst are critical for the reaction of KBF₄ with TMSCN.[3]An inappropriate catalyst can lead to side reactions and impurities.Screen different Lewis or Brønsted acid catalysts to find the most effective one for your system.
Purity of Reagents Impurities in starting materials can lead to lower yields and contaminated products.Direct correlation between reagent purity and product purity.Use high-purity starting materials.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Select High-Purity Starting Materials (KBF₄, TMSCN) glassware Flame-Dry all Glassware reagents->glassware inert Establish Inert Atmosphere (N₂/Ar) glassware->inert dissolve Dissolve/Suspend KBF₄ in Anhydrous Solvent inert->dissolve add_cat Add Catalyst dissolve->add_cat add_tms Slowly Add TMSCN at Optimal Temperature add_cat->add_tms react Stir for Optimized Duration add_tms->react monitor Monitor Reaction Progress react->monitor isolate Isolate Crude Product (Precipitation/Evaporation) monitor->isolate recrystallize Recrystallize from Suitable Solvent isolate->recrystallize dry Dry Final Product Under Vacuum recrystallize->dry

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Inactive Catalyst start->cause1 cause2 Improper Temperature start->cause2 cause3 Moisture Contamination start->cause3 cause4 Incorrect Stoichiometry start->cause4 cause5 Poor Reagent Quality start->cause5 sol1 Use Fresh/Purified Catalyst cause1->sol1 sol2 Optimize & Control Temperature cause2->sol2 sol3 Use Anhydrous Conditions cause3->sol3 sol4 Verify Molar Ratios cause4->sol4 sol5 Use High-Purity Reagents cause5->sol5

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Potassium Tetracyanoborate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of potassium tetracyanoborate (K[B(CN)₄]) in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

This compound is typically a white to light yellow crystalline powder. It is known for its high thermal stability, with a melting point of 430°C.[1] It is slightly soluble in water and methanol, and sparingly soluble in dimethyl sulfoxide (DMSO).

Q2: What are the recommended storage conditions for this compound solutions?

To ensure the integrity of this compound solutions, they should be stored in tightly sealed containers, protected from light, in a cool, well-ventilated area. It is also advisable to store them separately from strong oxidizing agents.[1] For long-term storage, refrigeration (2-8 °C) may be considered to minimize potential degradation.

Q3: Is the tetracyanoborate anion (B(CN)₄⁻) stable in aqueous solutions?

The tetracyanoborate anion is reported to be relatively stable in neutral and slightly basic aqueous solutions. However, its stability can be compromised under strongly acidic or strongly basic conditions, which may lead to hydrolysis.

Q4: What are the potential hazards associated with handling this compound?

This compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Troubleshooting Guides

This section addresses specific stability issues that may be encountered during experiments involving this compound solutions.

Issue 1: Unexpected Precipitation in Aqueous Solution

Question: I observed a precipitate forming in my aqueous this compound solution. What could be the cause and how can I resolve it?

Possible Causes and Troubleshooting Steps:

  • Low Solubility: this compound has limited solubility in water. You may have exceeded its solubility limit.

    • Solution: Try gently warming the solution to increase solubility. If the precipitate redissolves upon warming and reappears upon cooling, you are likely dealing with a solubility issue. Consider using a co-solvent like methanol or DMSO if your experimental conditions permit.

  • pH-Induced Decomposition: Extreme pH values can lead to the decomposition of the tetracyanoborate anion, potentially forming insoluble byproducts.

    • Solution: Measure the pH of your solution. If it is strongly acidic or basic, adjust it to a neutral or slightly basic pH using a compatible buffer system.

  • Reaction with Other Components: The precipitate could be the result of a reaction with another component in your solution.

    • Solution: Review all components in your mixture for potential incompatibilities with borate or cyanide compounds.

Issue 2: Loss of Compound Potency or Unexpected Reaction Products

Question: My reaction yield is lower than expected, or I am observing unexpected side products when using a this compound solution. Could this be a stability issue?

Possible Causes and Troubleshooting Steps:

  • Hydrolysis of the Tetracyanoborate Anion: In the presence of strong acids or bases, or over prolonged periods in aqueous media, the tetracyanoborate anion can undergo hydrolysis. This will reduce the concentration of the active species and introduce impurities.

    • Solution:

      • pH Control: Ensure the pH of your reaction mixture is within a stable range for the tetracyanoborate anion (neutral to slightly basic is generally recommended).

      • Fresh Solutions: Prepare this compound solutions fresh for use whenever possible.

      • Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent potential reactions with atmospheric components.

  • Thermal Decomposition: Although the solid is thermally stable, prolonged heating of solutions may lead to degradation.

    • Solution: Avoid excessive heating of solutions containing this compound. If heating is necessary, use the lowest effective temperature and for the shortest duration possible.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
WaterSlightly Soluble
MethanolSlightly Soluble
Dimethyl Sulfoxide (DMSO)Sparingly Soluble
AcetonitrileData not available

Table 2: General Stability Profile of Tetracyanoborate Anion in Aqueous Solution

ConditionStabilityPotential Outcome
Neutral pH (≈7)Generally StableMinimal decomposition
Slightly Basic pH (7-9)Generally StableMinimal decomposition
Strongly Acidic pH (< 4)Potentially UnstableHydrolysis
Strongly Basic pH (> 10)Potentially UnstableHydrolysis
Elevated TemperatureStability decreases with increasing temperatureThermal decomposition

Experimental Protocols

Protocol 1: General Procedure for Stability Testing by HPLC

This protocol outlines a general method for monitoring the stability of this compound in a given solution.

  • Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent system.

  • Stress Conditions: Aliquot the stock solution into several vials. Subject the vials to various stress conditions (e.g., different pH values, temperatures, light exposure). Include a control sample stored under optimal conditions (e.g., refrigerated, protected from light).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a neutral pH) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

    • Detection: UV detection at a wavelength where the tetracyanoborate anion or its potential degradation products absorb.

    • Analysis: Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each stress condition to determine the degradation kinetics.

Protocol 2: Monitoring Stability using ¹¹B NMR Spectroscopy

¹¹B NMR is a powerful technique for directly observing the boron environment and can be used to monitor the stability of the tetracyanoborate anion.

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Initial Spectrum: Acquire a ¹¹B NMR spectrum of the freshly prepared solution. The tetracyanoborate anion should give a characteristic resonance.

  • Incubation: Store the NMR tube under the desired experimental conditions (e.g., specific temperature, pH).

  • Time-Course Monitoring: Acquire ¹¹B NMR spectra at regular intervals.

  • Spectral Analysis: Look for changes in the chemical shift or the appearance of new signals, which would indicate a change in the boron coordination environment, suggesting decomposition or reaction. The integration of the signals can provide quantitative information about the relative amounts of the parent compound and any new boron-containing species.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare K[B(CN)₄] Solution stress_ph Vary pH prep_solution->stress_ph Aliquot stress_temp Vary Temperature prep_solution->stress_temp Aliquot stress_light Expose to Light prep_solution->stress_light Aliquot control Control (Optimal Conditions) prep_solution->control Aliquot sampling Sample at Time Points stress_ph->sampling stress_temp->sampling stress_light->sampling control->sampling hplc HPLC Analysis sampling->hplc nmr ¹¹B NMR Analysis sampling->nmr kinetics Determine Degradation Kinetics hplc->kinetics products Identify Degradation Products nmr->products

Caption: Workflow for Investigating K[B(CN)₄] Stability.

troubleshooting_precipitation start Precipitate Observed in Aqueous K[B(CN)₄] Solution check_solubility Is concentration high? start->check_solubility check_ph Is pH extreme (<4 or >10)? check_solubility->check_ph No solubility_issue Likely Solubility Issue check_solubility->solubility_issue Yes check_components Are other reactive components present? check_ph->check_components No ph_issue Potential pH-Induced Decomposition check_ph->ph_issue Yes reaction_issue Potential Incompatibility or Reaction check_components->reaction_issue Yes action_solubility Action: - Gently warm solution - Consider co-solvent solubility_issue->action_solubility action_ph Action: - Adjust pH to neutral - Use a buffer ph_issue->action_ph action_reaction Action: - Review all components - Test for incompatibilities reaction_issue->action_reaction

References

preventing decomposition of potassium tetracyanoborate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium tetracyanoborate. The information herein is intended to help prevent the decomposition of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound in my reactions?

A1: The primary factors leading to the decomposition of this compound are acidic conditions, the presence of strong oxidizing agents, and elevated temperatures. Contact with moisture, especially in the presence of acids, can lead to hydrolysis and the release of hydrogen cyanide gas.

Q2: What is the recommended pH range for working with this compound solutions?

A2: To minimize decomposition, it is recommended to maintain a neutral to slightly alkaline pH (pH 7-9). Acidic conditions (pH < 7) should be strictly avoided as they promote the formation of unstable tetracyanoboric acid, which can decompose to boric acid and hydrogen cyanide. The use of a buffer system is highly recommended to maintain a stable pH throughout your experiment.

Q3: Can I use common oxidizing agents in reactions involving this compound?

A3: It is strongly advised to avoid the use of strong oxidizing agents such as potassium permanganate, hydrogen peroxide, and nitric acid. These substances can react with the cyanide ligands of the tetracyanoborate anion, leading to the oxidation of cyanide and the decomposition of the complex.

Q4: What is the thermal stability of this compound?

A4: Solid this compound is thermally stable. However, in solution, its stability is highly dependent on the solvent and other components of the reaction mixture. Ionic liquids containing the tetracyanoborate anion have been shown to be thermally stable at temperatures exceeding 400°C. For other solutions, it is best to conduct reactions at the lowest effective temperature to minimize the risk of thermal decomposition.

Troubleshooting Guides

Issue 1: Unexpected Gas Evolution in the Reaction
Symptom Possible Cause Troubleshooting Steps
Effervescence or gas bubbles observed upon addition of reagents.The reaction medium has become acidic, leading to the decomposition of this compound and the release of hydrogen cyanide (HCN) gas.1. Immediate Action: Work in a well-ventilated fume hood and ensure appropriate personal protective equipment (PPE) is worn. 2. pH Check: Carefully measure the pH of the reaction mixture using a calibrated pH meter. 3. Neutralization: If the pH is acidic, cautiously add a suitable base (e.g., a dilute solution of a non-reactive base like sodium bicarbonate) to adjust the pH to a neutral or slightly alkaline range. 4. Future Prevention: Incorporate a suitable buffer system into your experimental design to maintain a stable pH.
Issue 2: Poor Yield or Inconsistent Reaction Outcomes
Symptom Possible Cause Troubleshooting Steps
Lower than expected yield of the desired product or variability between experimental runs.Decomposition of the this compound reagent.1. Reagent Integrity: Ensure the this compound used is of high purity and has been stored under dry, inert conditions. 2. Reaction Conditions Review: - pH: Verify that the reaction pH is maintained in the stable range (pH 7-9) using a buffer. - Temperature: Evaluate if the reaction can be performed at a lower temperature. - Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative decomposition. 3. In-situ Monitoring: If available, utilize in-situ monitoring techniques like Raman spectroscopy to observe the stability of the tetracyanoborate anion during the reaction.

Data Presentation

Table 1: General Stability of this compound under Various Conditions

Condition Stability Primary Decomposition Products Notes
Acidic (pH < 7) UnstableBoric acid, Hydrogen Cyanide (HCN)Decomposition rate increases with decreasing pH.
Neutral (pH ≈ 7) Generally Stable-Stability can be influenced by other reagents.
Alkaline (pH > 7) Generally Stable-High pH may affect other components of the reaction.
Presence of Strong Oxidizing Agents UnstableBorate salts, Cyanate, Carbon Dioxide, NitrogenThe specific products depend on the oxidizing agent and reaction conditions.
Elevated Temperature Stability DecreasesVaries depending on other conditions.The effect is more pronounced in solution than in the solid state.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a stock solution of this compound with enhanced stability for use in subsequent reactions.

Materials:

  • This compound (high purity)

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile, DMSO)

  • A suitable buffer (e.g., phosphate buffer, borate buffer) compatible with the intended reaction.

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar glassware for handling air-sensitive reagents

Methodology:

  • Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of inert gas.

  • Prepare the desired buffer solution and ensure its pH is within the 7-9 range. Deoxygenate the buffer solution by bubbling inert gas through it for at least 30 minutes.

  • In the Schlenk flask, under a positive pressure of inert gas, dissolve the appropriate amount of the buffer components in the anhydrous, deoxygenated solvent.

  • Carefully add the pre-weighed this compound to the buffered solvent under a continuous flow of inert gas.

  • Stir the mixture gently until the solid is completely dissolved.

  • Store the stock solution under an inert atmosphere and away from light. It is recommended to prepare fresh solutions for critical applications.

Protocol 2: In-situ Monitoring of this compound Stability using Raman Spectroscopy

Objective: To monitor the stability of the tetracyanoborate anion during a chemical reaction in real-time.

Equipment:

  • Raman spectrometer with an immersion probe

  • Reaction vessel equipped with a port for the Raman probe

Methodology:

  • Obtain a reference Raman spectrum of a freshly prepared, stable solution of this compound in the reaction solvent. Identify the characteristic vibrational peak for the B-CN bonds.

  • Set up the reaction in the vessel with the Raman probe immersed in the reaction mixture.

  • Acquire Raman spectra at regular intervals throughout the course of the reaction.

  • Monitor the intensity of the characteristic tetracyanoborate peak. A decrease in the intensity of this peak over time indicates decomposition.

  • Simultaneously, monitor for the appearance of new peaks that may correspond to decomposition products.

Visualizations

Caption: Factors leading to the decomposition of K[B(CN)₄].

TroubleshootingFlowchart Start Unexpected Reaction Outcome (e.g., low yield, gas evolution) CheckpH Is the reaction pH acidic? Start->CheckpH CheckOxidizer Is a strong oxidizing agent present? CheckpH->CheckOxidizer No AddBuffer Action: Add a suitable buffer. Maintain pH 7-9. CheckpH->AddBuffer Yes CheckTemp Is the reaction temperature high? CheckOxidizer->CheckTemp No RemoveOxidizer Action: Remove or replace the oxidizing agent. CheckOxidizer->RemoveOxidizer Yes LowerTemp Action: Lower the reaction temperature. CheckTemp->LowerTemp Yes InertAtmosphere Consider using an inert atmosphere. CheckTemp->InertAtmosphere No End Re-run experiment AddBuffer->End RemoveOxidizer->End LowerTemp->End InertAtmosphere->End

Technical Support Center: Potassium Tetracyanoborate (K[B(CN)₄]) Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of analytical techniques for assessing the purity of potassium tetracyanoborate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to support your analytical workflow.

Section 1: Key Analytical Techniques & Protocols

A multi-technique approach is essential for the comprehensive purity assessment of this compound. The following methods provide qualitative and quantitative information regarding the compound's identity, purity, and potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹¹B NMR is a powerful tool for characterizing boron-containing compounds.[1][2] The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment, making it ideal for identifying the tetracyanoborate anion, [B(CN)₄]⁻, and distinguishing it from potential boron-containing impurities.[1][3] The tetracoordinate environment of the boron in [B(CN)₄]⁻ results in a characteristic sharp signal at a distinct chemical shift.[1]

Experimental Protocol: ¹¹B NMR

  • Sample Preparation: Accurately weigh 10-25 mg of the this compound sample.[4]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Acetonitrile-d₃) in a clean, dry NMR tube.[5] Ensure the sample is fully dissolved; filter the solution through a pipette with a glass wool plug if any solid particles are present to prevent magnetic field distortions.[4]

  • Inert Atmosphere (If Required): As cyanoborates can be sensitive to air and moisture, sample preparation using a Schlenk line or in a glovebox may be necessary to prevent degradation.[6][7][8] Using a J. Young NMR tube is recommended for air-sensitive samples.[5][7]

  • Instrument Setup: Acquire the ¹¹B NMR spectrum on a calibrated spectrometer. Use a boron-free probe if possible, or a quartz NMR tube to avoid background signals from borosilicate glass tubes.[9]

  • Data Acquisition: Record the spectrum using appropriate parameters. A reference standard, such as BF₃·OEt₂, is typically used.

  • Data Analysis: Integrate the signal corresponding to the [B(CN)₄]⁻ anion and any impurity signals. The relative integration values can be used to estimate the purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify functional groups within a molecule.[10] For this compound, FTIR is excellent for confirming the presence of the cyanide (C≡N) and boron-carbon (B-C) bonds, which have characteristic absorption frequencies. The resulting spectrum serves as a molecular fingerprint that can be compared against a reference standard.[10][11]

Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the dry, powdered this compound sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal.

  • Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Collect the sample spectrum over a typical range of 4000–650 cm⁻¹.

  • Data Analysis: Identify the characteristic peaks for the C≡N stretch (typically in the region of 2200-2300 cm⁻¹) and B-C vibrations. Compare the spectrum to a known reference to confirm identity and check for impurity peaks (e.g., O-H peaks around 3200-3600 cm⁻¹ indicating water).

Ion Chromatography (IC)

Principle: IC is a powerful technique for separating and quantifying ions.[12] For this compound, it can be used in two ways:

  • Anion Analysis: To quantify the [B(CN)₄]⁻ anion and detect anionic impurities like free cyanide (CN⁻), chloride (Cl⁻), sulfate (SO₄²⁻), or phosphate (PO₄³⁻).[13][14][15]

  • Cation Analysis: To determine the concentration of the potassium (K⁺) counter-ion.

Experimental Protocol: Anion Chromatography

  • Eluent Preparation: Prepare a suitable eluent, such as a sodium carbonate/sodium bicarbonate solution.[14][15] Ensure the eluent is degassed to prevent bubbles in the system.[16]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a known concentration that falls within the instrument's calibration range. Samples may need to be filtered through a 0.45 µm filter.[15]

  • Calibration: Prepare a series of standards containing known concentrations of the [B(CN)₄]⁻ anion and any expected anionic impurities. Generate a calibration curve for each analyte.[14][17]

  • Analysis: Inject the sample into the IC system. The anions are separated on an anion-exchange column and detected by a conductivity detector, often after a suppressor column which reduces the background conductivity of the eluent.[14][17]

  • Quantification: Determine the concentration of the tetracyanoborate anion and other impurities by comparing their peak areas to the calibration curves.[13]

Elemental Analysis (C, H, N)

Principle: Combustion analysis provides the weight percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in a sample. The experimental percentages are compared to the theoretical values calculated from the molecular formula of pure K[B(CN)₄] to assess purity.

Experimental Protocol: CHN Analysis

  • Sample Preparation: Ensure the sample is homogenous and thoroughly dried to remove residual solvents or water. Accurately weigh 2-3 mg of the sample into a tin or silver capsule.[18]

  • Analysis: Analyze the sample using a calibrated CHN elemental analyzer. The instrument combusts the sample at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are measured.[18]

  • Data Analysis: Compare the experimental weight percentages of C and N to the theoretical values for K[B(CN)₄]. (Note: Hydrogen is not present in the pure compound).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature.[19][20] It is particularly useful for quantifying the amount of volatile impurities, such as water or residual solvents, and determining the thermal stability of the compound.[20][21] The decomposition of inorganic salts can be observed at specific temperature ranges.[19][22]

Experimental Protocol: TGA

  • Sample Preparation: Accurately weigh a small amount (5-15 mg) of the this compound sample into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) to prevent oxidation.[19]

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range. Record the mass loss as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve. A mass loss at temperatures below 120 °C typically corresponds to water or volatile solvents. Mass loss at higher temperatures indicates decomposition. Pure K[B(CN)₄] is expected to be stable up to its melting point of 430°C.[23]

Summary of Quantitative Data

The following table summarizes the expected results from various techniques for a high-purity sample of this compound.

Analytical TechniqueParameter MeasuredTheoretical ValueTypical Acceptance Criteria
Elemental Analysis % Carbon (C)31.20%30.90% - 31.50%
% Nitrogen (N)36.39%36.10% - 36.70%
¹¹B NMR Chemical Shift~ -38 ppm (relative to BF₃·OEt₂)Single sharp peak in expected region
Ion Chromatography Assay of [B(CN)₄]⁻100%> 98%
Assay of K⁺100%> 98%
TGA Mass Loss < 120 °C0%< 0.5% (Indicates water/solvent)

Section 2: Troubleshooting Guide

Problem: In ¹¹B NMR, the signal is very broad or has poor resolution.

  • Possible Causes & Solutions:

    • Unresolved Coupling: Boron-11 has a quadrupole moment which can lead to broad lines. However, in the highly symmetric tetrahedral environment of [B(CN)₄]⁻, the signal should be sharp. A broad signal may indicate sample degradation or the presence of less symmetric boron impurities.

    • Inhomogeneous Magnetic Field: The spectrometer may need to be shimmed. Re-shim the instrument before analysis.

    • Solid Particles: The sample may contain suspended particles.[4] Filter the NMR sample through a glass wool plug before analysis.[4]

    • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Consider sample source and potential contaminants.

Problem: Elemental analysis results for nitrogen are consistently low.

  • Possible Causes & Solutions:

    • Incomplete Combustion: The instrument's combustion conditions may not be optimal for this stable, inorganic compound. Consult the instrument manual or a specialist to ensure complete combustion.

    • Hygroscopic Sample: The sample may have absorbed moisture from the air, increasing its total weight and artificially lowering the percentage of other elements. Dry the sample thoroughly in a vacuum oven before analysis and handle it in a dry atmosphere (glovebox).

    • Presence of Non-Nitrogen Impurities: The presence of inorganic salt impurities (e.g., KCl) that do not contain nitrogen will lower the measured nitrogen percentage.

Problem: In Ion Chromatography, I see peak tailing or poor resolution for the tetracyanoborate anion.

  • Possible Causes & Solutions:

    • Column Contamination: The column may be contaminated with strongly retained species from previous injections. Clean the column according to the manufacturer's instructions.

    • Inappropriate Eluent Strength: The eluent may be too weak to efficiently elute the tetracyanoborate anion. Increase the eluent concentration (ionic strength) to achieve sharper peaks.[12]

    • Column Overload: The sample concentration is too high, leading to poor peak shape.[24] Dilute the sample and re-inject.[16][24]

    • Degraded Column: The stationary phase of the column may be degraded. Check the column's performance with a standard mixture. If performance is poor, replace the column.[24]

Problem: The FTIR spectrum shows a broad peak around 3400 cm⁻¹.

  • Possible Causes & Solutions:

    • Water Contamination: This peak is characteristic of the O-H stretching vibration of water. The sample has likely absorbed moisture. Dry the sample under vacuum and store it in a desiccator or glovebox. Re-run the analysis quickly after removing it from dry storage.

Section 3: Frequently Asked Questions (FAQs)

Question: What are the most likely impurities in a sample of this compound?

  • Answer: Potential impurities depend on the synthetic route but can include:

    • Starting Materials: Unreacted potassium cyanide (KCN) or boron-containing precursors.

    • Side Products: Other borate or cyanoborate species formed during the reaction.

    • Solvents: Residual solvents used during synthesis and purification (e.g., acetonitrile, THF).

    • Water: K[B(CN)₄] can be hygroscopic, so water is a common impurity.

    • Degradation Products: Hydrolysis products if the sample has been exposed to moisture.

Question: How do I prepare a sample for analysis if it is air or moisture-sensitive?

  • Answer: All sample handling and preparation should be performed under an inert atmosphere, such as in a nitrogen or argon-filled glovebox.[7][8] For NMR, use a J. Young valve NMR tube which can be sealed under the inert atmosphere to protect the sample during transfer to the spectrometer.[5][7] Use dried/degassed solvents for analysis.[4][5]

Question: Which technique is best for determining the absolute purity (assay)?

  • Answer: No single technique is perfect. A combination provides the most confidence.

    • Ion Chromatography can provide a direct assay of the tetracyanoborate anion against a certified reference standard.

    • Quantitative NMR (qNMR) can be highly accurate if a suitable internal standard is used.

    • Elemental Analysis provides a good check on purity by comparing experimental C and N percentages to theoretical values, but it is an indirect measure and assumes impurities do not contain C or N in the same ratio.

Question: My sample is a light yellow powder. Does this indicate impurity?

  • Answer: High-purity this compound is typically described as a white to light yellow powder.[23] A slight yellow color may not necessarily indicate significant impurity but could be due to trace amounts of side products. A darker color (e.g., brown) would be more indicative of decomposition or significant contamination. A comprehensive analytical assessment is needed to confirm purity regardless of color.

Section 4: Diagrams and Workflows

Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a new batch of this compound.

Purity_Assessment_Workflow start Sample Received qual_id Qualitative ID & Initial Screen (FTIR) start->qual_id nmr_analysis Structural Integrity & Boron Impurities (¹¹B NMR) qual_id->nmr_analysis ic_analysis Anion/Cation Assay & Ionic Impurities (Ion Chromatography) qual_id->ic_analysis elemental_analysis Elemental Composition (CHN Analysis) qual_id->elemental_analysis thermal_analysis Volatiles & Thermal Stability (TGA) qual_id->thermal_analysis data_comp Data Compilation & Review nmr_analysis->data_comp ic_analysis->data_comp elemental_analysis->data_comp thermal_analysis->data_comp pass Pass data_comp->pass fail Fail (Further Investigation) data_comp->fail Out of Spec? report Certificate of Analysis (CoA) Generation pass->report

Caption: Workflow for this compound purity analysis.

Relationship Between Impurities and Analytical Techniques

This diagram shows which analytical techniques are best suited for identifying specific types of potential impurities in this compound.

Impurity_Technique_Map cluster_impurities Potential Impurities cluster_techniques Analytical Techniques main This compound Purity Assessment starting_mats Starting Materials (e.g., KCN) boron_imps Other Boron Species (e.g., Borates) ionic_imps Other Ionic Salts (e.g., KCl, SO₄²⁻) volatiles Water & Solvents ic Ion Chromatography starting_mats->ic Detects Free CN⁻ ea Elemental Analysis starting_mats->ea Affects Results nmr ¹¹B NMR boron_imps->nmr Detects boron_imps->ea Affects Results ionic_imps->ic Detects ionic_imps->ea Affects Results tga TGA volatiles->tga Quantifies ftir FTIR volatiles->ftir Detects Water volatiles->ea Affects Results

Caption: Mapping impurities to corresponding detection techniques.

References

safety precautions for working with potassium tetracyanoborate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting, and emergency protocols for researchers, scientists, and drug development professionals working with potassium tetracyanoborate.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a toxic substance that poses significant health risks. It is toxic if swallowed, in contact with skin, or if inhaled.[1] It can also cause serious eye and skin irritation.[1][2] Some sources indicate that in contact with water, it may release flammable gases which can ignite spontaneously.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When working with this compound, it is mandatory to use the following personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Impermeable chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[4]

  • Body Protection: A fire-retardant laboratory coat or protective clothing to prevent skin exposure.[3][5]

  • Respiratory Protection: A NIOSH-approved respirator is required when dust is generated. All work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4]

Q3: How should I properly store this compound?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[3][6] It should be stored away from water, moisture, and incompatible materials such as strong oxidizing agents.[5][6][7] The storage area should be locked up or accessible only to authorized personnel.

Q4: What should I do in case of accidental skin or eye contact?

A4:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Call a poison control center or doctor immediately.

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.

Q5: What is the proper procedure for cleaning up a this compound spill?

A5: For a small spill, and while wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3] Do not use water or combustible materials like sawdust for cleanup.[5] For larger spills, evacuate the area and contact emergency services.[8]

Quantitative Safety Data

ParameterValueReference
Acute Toxicity (Oral) Category 3
Acute Toxicity (Dermal) Category 3
Acute Toxicity (Inhalation) Category 3
Skin Corrosion/Irritation Causes severe skin burns and eye damage
Serious Eye Damage/Irritation Category 1

Experimental Protocols

Protocol for Safe Handling of this compound
  • Preparation:

    • Before handling, ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have appropriate spill cleanup materials readily available (e.g., dry sand, spark-resistant tools).[5]

  • Handling:

    • Conduct all manipulations of this compound powder within a chemical fume hood to avoid inhalation of dust.

    • Use spark-resistant tools for transferring the powder.[5]

    • Avoid contact with water, moisture, and incompatible materials.[5]

    • Do not eat, drink, or smoke in the work area.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

    • Decontaminate all equipment and the work area.

    • Properly dispose of contaminated gloves and other waste in a designated, labeled container.[3]

Emergency Response Protocol: Accidental Ingestion
  • Immediate Action:

    • If the person is conscious, rinse their mouth with water.

    • Have the person drink one or two glasses of water, if they are able to swallow.

    • Do not induce vomiting. [4][5]

  • Seek Medical Attention:

    • Immediately call a poison control center or seek emergency medical attention.

    • Provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

Logical Workflow for a Chemical Spill

Spill_Response_Workflow Start Spill Detected Assess_Spill Assess Spill Size and Location Start->Assess_Spill Small_Spill Small, Contained Spill? Assess_Spill->Small_Spill Wear_PPE Don Appropriate PPE Small_Spill->Wear_PPE Yes Large_Spill Large or Uncontained Spill Small_Spill->Large_Spill No Evacuate Evacuate Immediate Area Notify_Supervisor Notify Lab Supervisor and EHS Evacuate->Notify_Supervisor Emergency_Services Contact Emergency Services (911) Notify_Supervisor->Emergency_Services Cleanup Clean Up Spill with Dry Sand Wear_PPE->Cleanup Dispose Package and Label Waste for Disposal Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate End Incident Reported and Resolved Decontaminate->End Large_Spill->Evacuate

Caption: Decision workflow for handling a this compound spill.

References

Validation & Comparative

A Comparative Analysis of Potassium Tetracyanoborate and Sodium Tetracyanoborate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Potassium tetracyanoborate (K[B(CN)₄]) and sodium tetracyanoborate (Na[B(CN)₄]) are two alkali metal salts of the tetracyanoborate anion that are gaining significant attention in various fields of research, particularly in the development of next-generation batteries and ionic liquids. Their unique properties, including high thermal stability and electrochemical performance, make them promising candidates for a range of applications. This guide provides a comprehensive comparison of these two compounds, supported by available experimental data, to assist researchers in selecting the optimal material for their specific needs.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the fundamental physicochemical properties of these salts is crucial for their application. While comprehensive comparative data is still emerging, the available information provides valuable insights into their characteristics.

PropertyThis compound (K[B(CN)₄])Sodium Tetracyanoborate (Na[B(CN)₄])
Molecular Formula C₄BKN₄[1]C₄BN₄Na
Molecular Weight 153.98 g/mol [1]137.96 g/mol
Appearance White to light yellow powder/crystal[2][3]White crystalline solid[4]
Melting Point 430 °C[2][3][5]No data available
Solubility Sparingly soluble in DMSO, slightly soluble in methanol and water.[2][5]Highly soluble in water.[4]
Thermal Decomposition No specific decomposition temperature is readily available in the searched literature.No specific decomposition temperature is readily available in the searched literature.

Synthesis and Experimental Protocols

The synthesis of both potassium and sodium tetracyanoborate can be achieved through several routes. A common method involves the reaction of a corresponding alkali metal salt with a boron compound in the presence of a cyanide source. While detailed, standardized protocols are not universally available, the following outlines the general synthetic approaches.

General Synthesis Pathway

The synthesis of alkali metal tetracyanoborates often involves the reaction of an alkali metal cyanide with a boron trihalide or another suitable boron precursor. The reaction is typically carried out in an inert atmosphere to prevent side reactions.

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products alkali_cyanide Alkali Metal Cyanide (KCN or NaCN) reaction Reaction in Inert Solvent alkali_cyanide->reaction boron_precursor Boron Precursor (e.g., BCl₃, BF₃·OEt₂) boron_precursor->reaction tetracyanoborate Alkali Metal Tetracyanoborate (K[B(CN)₄] or Na[B(CN)₄]) reaction->tetracyanoborate byproduct Byproducts reaction->byproduct

Caption: Generalized synthesis of alkali metal tetracyanoborates.

Experimental Protocol: Synthesis of Sodium Tetracyanoborate

A reported method for the synthesis of sodium tetracyanoborate involves the use of trimethylsilyl triflate as a Lewis acid catalyst.[4] Another approach involves a metathesis reaction. For instance, an ionic liquid containing a tetracyanoborate anion can be synthesized by reacting a halide-containing ionic liquid precursor with sodium tetracyanoborate in a suitable solvent like methanol.[6]

Reaction Workflow:

cluster_materials Starting Materials cluster_process Process cluster_product Final Product precursor Ionic Liquid Precursor (e.g., [Cation]Br) dissolve_precursor Dissolve Precursor in Methanol precursor->dissolve_precursor na_tcb Sodium Tetracyanoborate (Na[B(CN)₄]) dissolve_natcb Dissolve Na[B(CN)₄] in Methanol na_tcb->dissolve_natcb solvent Methanol solvent->dissolve_precursor solvent->dissolve_natcb mix Mix Solutions dissolve_precursor->mix dissolve_natcb->mix stir Stir Overnight mix->stir cool Cool to -10°C stir->cool filter Filter cool->filter evaporate Evaporate Solvent filter->evaporate dissolve_dcm Dissolve in Dichloromethane evaporate->dissolve_dcm wash Wash with Water dissolve_dcm->wash final_evaporation Final Evaporation wash->final_evaporation dry Dry under Vacuum final_evaporation->dry il_product Tetracyanoborate Ionic Liquid dry->il_product

Caption: Workflow for synthesizing a tetracyanoborate ionic liquid using sodium tetracyanoborate.[6]

Experimental Protocol: Synthesis of this compound

One method for preparing this compound involves a sinter process.[7] Another approach is through the reaction of potassium monofluorotricyanoborate, which upon melting can disproportionate to this compound and potassium tetrafluoroborate.[8]

Performance in Key Applications

Both potassium and sodium tetracyanoborate are being explored as electrolytes in next-generation battery technologies, including potassium-ion and sodium-ion batteries, as well as in supercapacitors. The choice between the two can significantly impact the performance of these devices.

Ionic Conductivity

The tetracyanoborate anion is known to contribute to high ionic conductivity in electrolytes.[9] For instance, ionic liquids containing the tetracyanoborate anion have demonstrated ionic conductivities as high as 6.9 mS cm⁻¹.[9] While direct comparative data for potassium and sodium tetracyanoborate electrolytes is limited, the intrinsic properties of the cation (K⁺ vs. Na⁺) will influence the overall conductivity. Generally, smaller cations like Na⁺ might be expected to have higher mobility, potentially leading to higher ionic conductivity, though solvation effects in specific electrolyte systems play a crucial role.

Electrochemical Stability

The electrochemical stability window is a critical parameter for electrolytes, defining the voltage range within which the electrolyte remains stable without undergoing decomposition. Ionic liquids based on the tetracyanoborate anion have shown wide electrochemical stability windows, making them suitable for high-voltage applications.[9]

Cyclic Voltammetry Workflow:

Cyclic voltammetry (CV) is a key technique used to determine the electrochemical stability window of an electrolyte.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_output Output cell Electrochemical Cell we Working Electrode cell->we re Reference Electrode cell->re ce Counter Electrode cell->ce electrolyte Tetracyanoborate Electrolyte cell->electrolyte potential_sweep Apply Linearly Sweeping Potential we->potential_sweep re->potential_sweep measure_current Measure Current Response potential_sweep->measure_current voltammogram Cyclic Voltammogram measure_current->voltammogram stability_window Determine Electrochemical Stability Window voltammogram->stability_window

Caption: A typical workflow for determining the electrochemical stability window using cyclic voltammetry.[10]

Safety and Handling

Both potassium and sodium tetracyanoborate are classified as hazardous materials and require careful handling.

This compound:

  • Hazards: Causes skin and serious eye irritation.[5]

  • Precautions: Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[5]

Sodium Tetracyanoborate:

  • While specific hazard statements for sodium tetracyanoborate were not found in the provided search results, it is prudent to handle it with the same level of care as other cyanide-containing compounds, assuming it to be toxic if swallowed, in contact with skin, or if inhaled.

Conclusion

Both potassium and sodium tetracyanoborate offer significant potential for advancing energy storage and material science. The choice between them will depend on the specific requirements of the application. Sodium tetracyanoborate's higher solubility in water may be advantageous for certain aqueous-based processes, while the slightly larger size of the potassium cation might influence crystal packing and ionic mobility in solid-state applications.

Further research directly comparing the physicochemical and electrochemical properties of these two salts under identical conditions is necessary to fully elucidate their respective advantages and disadvantages. This will enable researchers to make more informed decisions in the design and development of innovative technologies.

References

Unveiling the Precise Architecture of Potassium Tetracyanoborate: A Comparative Guide to its X-ray Diffraction Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. This guide provides a comprehensive comparison of the crystallographic structure of potassium tetracyanoborate (K[B(CN)₄]), validated by X-ray diffraction, against other well-characterized potassium salts with tetrahedral anions. Detailed experimental protocols and workflows are presented to ensure a thorough understanding of the structural determination process.

The three-dimensional arrangement of atoms within a crystal lattice is a fundamental property that dictates a compound's physical and chemical behavior. Single-crystal X-ray diffraction stands as the definitive method for determining this arrangement with atomic-level precision. This guide delves into the structural parameters of this compound, offering a clear comparison with potassium tetrafluoroborate (KBF₄) and potassium perchlorate (KClO₄) to highlight the nuances of its solid-state structure.

Comparative Crystallographic Data

The structural parameters of this compound, as determined by single-crystal X-ray diffraction, are presented below in comparison to potassium tetrafluoroborate and potassium perchlorate. This data, sourced from the Materials Project database, provides a quantitative basis for understanding the similarities and differences in the crystal packing and ionic dimensions of these related inorganic salts.

ParameterThis compound (K[B(CN)₄])Potassium Tetrafluoroborate (KBF₄)Potassium Perchlorate (KClO₄)
Crystal System TetragonalOrthorhombicOrthorhombic
Space Group I4₁/aPnmaPnma
Lattice Constant a (Å) 8.8368.6758.872
Lattice Constant b (Å) 8.8365.5785.681
Lattice Constant c (Å) 6.7727.1477.261
Unit Cell Volume (ų) 528.39345.89366.19
Anion Bond Lengths (Å) B-C: (Not explicitly found) C≡N: (Not explicitly found)B-F: 1.39 - 1.40Cl-O: 1.44 - 1.45[1]
Anion Bond Angles (°) C-B-C: (Expected ~109.5)F-B-F: 108.8 - 110.1O-Cl-O: 108.8 - 110.1[1]

Experimental Protocol: Single-Crystal X-ray Diffraction of an Inorganic Salt

The determination of the crystal structure of a compound like this compound via single-crystal X-ray diffraction involves a meticulous experimental procedure. The following protocol outlines the key steps involved.

1. Crystal Growth and Selection:

  • High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent or by controlled cooling of a saturated solution.

  • A suitable crystal (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope.

2. Crystal Mounting:

  • The selected crystal is carefully mounted on a goniometer head using a cryoloop and a minimal amount of an inert oil (e.g., paratone-N) to secure it.

3. Data Collection:

  • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay.

  • A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.

  • The crystal is rotated through a series of angles, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded by a detector (e.g., a CCD or CMOS detector).

4. Data Processing:

  • The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal.

  • The intensities of the reflections are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

5. Structure Solution and Refinement:

  • The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit.

  • The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

Workflow for Crystal Structure Validation

The logical flow of validating a crystal structure through X-ray diffraction is a systematic process, from initial sample preparation to the final deposition of the structural data.

Crystal Structure Validation Workflow cluster_0 Experimental Phase cluster_1 Data Processing & Analysis cluster_2 Validation & Dissemination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_generation CIF File Generation validation->cif_generation deposition Database Deposition (e.g., CCDC) cif_generation->deposition

Caption: Workflow for single-crystal X-ray diffraction analysis.

This comprehensive guide underscores the power of X-ray diffraction in providing unequivocal structural validation for compounds like this compound. The comparative data and detailed protocols offer valuable insights for researchers engaged in materials science and drug discovery, facilitating a deeper understanding of structure-property relationships.

References

A Comparative Guide to the Analytical Determination of Potassium Tetracyanoborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of electrochemical analysis and alternative analytical techniques for the quantitative determination of potassium tetracyanoborate (K[B(CN)₄]). The information presented is intended to assist researchers in selecting the most suitable method for their specific analytical needs, with a focus on experimental data, detailed protocols, and objective performance comparisons.

Electrochemical Analysis: Cyclic Voltammetry

Electrochemical methods, particularly cyclic voltammetry (CV), offer a sensitive and informative approach to study the redox behavior of this compound. CV can be employed to determine the oxidation potential of the tetracyanoborate anion and to quantify its concentration.

Experimental Protocol: Cyclic Voltammetry of this compound

Objective: To determine the oxidation potential and concentration of this compound in an aqueous solution.

Materials:

  • This compound (K[B(CN)₄])

  • Supporting electrolyte: 0.1 M Potassium chloride (KCl) or another suitable inert electrolyte

  • Working electrode: Glassy carbon electrode

  • Reference electrode: Silver/silver chloride (Ag/AgCl) electrode

  • Counter electrode: Platinum wire

  • Voltammetric cell

  • Potentiostat

  • Deionized water

  • Nitrogen gas for deaeration

Procedure:

  • Solution Preparation: Prepare a series of standard solutions of this compound (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, and 10 mM) in 0.1 M KCl. Prepare a blank solution containing only 0.1 M KCl.

  • Deaeration: Deaerate the solutions by bubbling with high-purity nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Electrochemical Cell Setup: Assemble the three-electrode system in the voltammetric cell containing the sample solution. Ensure the electrodes are properly immersed.

  • Cyclic Voltammetry Measurement:

    • Set the potential range. Based on available data, the electro-oxidation of the tetracyanoborate anion begins at approximately +2.12 V versus a reference electrode in an ionic liquid medium. For aqueous solutions, a scan from 0 V to +2.5 V is a reasonable starting point, to be optimized as needed.

    • Set the scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram for the blank solution first to establish the background current.

    • Record the cyclic voltammograms for each standard solution and the unknown sample.

    • Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) for a selected concentration to investigate the nature of the electrochemical process.

  • Data Analysis:

    • Determine the anodic peak potential (Epa) and the anodic peak current (Ipa) from the voltammograms.

    • Plot a calibration curve of Ipa versus the concentration of this compound.

    • Determine the concentration of the unknown sample using the calibration curve.

Expected Quantitative Data:

The electrochemical analysis of the tetracyanoborate anion is expected to show an irreversible oxidation peak. The peak potential provides qualitative information about the ease of oxidation, while the peak current is proportional to the concentration of the analyte.

ParameterExpected Value/Range
Oxidation Peak Potential (Epa) > +2.0 V vs. Ag/AgCl[1]
Linear Concentration Range Typically in the µM to mM range
Detection Limit Dependent on instrument and conditions, potentially in the low µM range
Precision (RSD) < 5%
Analysis Time per Sample 5-10 minutes

Experimental Workflow for Cyclic Voltammetry

experimental_workflow cluster_prep Sample Preparation cluster_measurement CV Measurement cluster_analysis Data Analysis prep_standards Prepare K[B(CN)4] Standards deaerate Deaerate Solutions (N2) prep_standards->deaerate prep_blank Prepare Blank (Electrolyte) prep_blank->deaerate cell_setup Assemble 3-Electrode Cell deaerate->cell_setup run_blank Run CV on Blank cell_setup->run_blank run_standards Run CV on Standards run_blank->run_standards run_sample Run CV on Unknown run_standards->run_sample get_data Extract Epa and Ipa run_sample->get_data calibration Plot Calibration Curve (Ipa vs. Conc.) get_data->calibration quantify Determine Unknown Concentration calibration->quantify

Caption: Workflow for the electrochemical analysis of this compound using cyclic voltammetry.

Alternative Analytical Methods

Several alternative methods can be employed for the quantitative analysis of this compound, primarily by determining the concentration of its constituent elements, potassium and boron.

1. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a robust and widely used technique for elemental analysis. It offers high sensitivity and the ability to measure multiple elements simultaneously.

Experimental Protocol: ICP-OES Analysis of Potassium and Boron

Objective: To determine the concentration of potassium and boron in a this compound sample.

Materials:

  • This compound sample

  • Nitric acid (trace metal grade)

  • Deionized water (18 MΩ·cm)

  • Certified potassium and boron standard solutions

  • Volumetric flasks and pipettes

  • ICP-OES instrument

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in deionized water. Acidify the solution with a small amount of nitric acid to stabilize the elements. Dilute the sample to a final concentration within the linear dynamic range of the ICP-OES instrument for both potassium and boron.

  • Instrument Calibration: Prepare a series of calibration standards for both potassium and boron from certified stock solutions. The concentration range of the standards should bracket the expected concentration of the diluted sample.

  • ICP-OES Measurement:

    • Aspirate the blank, calibration standards, and the prepared sample solution into the plasma.

    • Measure the emission intensity at the characteristic wavelengths for potassium (e.g., 766.490 nm) and boron (e.g., 249.773 nm).

  • Data Analysis:

    • Generate calibration curves for potassium and boron by plotting the emission intensity versus concentration.

    • Determine the concentration of potassium and boron in the sample solution from the calibration curves.

    • Calculate the concentration of this compound in the original sample based on the determined elemental concentrations and the stoichiometry of the compound.

2. Titrimetric Analysis

Titration is a classic and accurate method for determining the concentration of a substance in a solution. For borates, a common approach is an acid-base titration.

Experimental Protocol: Acid-Base Titration for Boron

Objective: To determine the boron content in a this compound sample.

Materials:

  • This compound sample

  • Mannitol

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrochloric acid (HCl) solution

  • pH meter or a suitable indicator (e.g., phenolphthalein)

  • Burette, beaker, and magnetic stirrer

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in deionized water.

  • Conversion to Boric Acid: The tetracyanoborate anion would likely require a digestion or hydrolysis step to convert the boron to boric acid. This may involve heating in an acidic or oxidative environment. This step is crucial and would need to be validated.

  • Titration:

    • Add a sufficient amount of mannitol to the boric acid solution to form the boric acid-mannitol complex, which is a stronger acid than boric acid itself.

    • Titrate the solution with a standardized NaOH solution.

    • Monitor the pH of the solution using a pH meter to determine the equivalence point, or use an indicator that changes color at the appropriate pH.

  • Data Analysis:

    • Calculate the moles of NaOH used to reach the equivalence point.

    • Based on the stoichiometry of the reaction between the boric acid-mannitol complex and NaOH, calculate the moles of boron in the sample.

    • Calculate the concentration of this compound in the original sample.

Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the required sensitivity, the sample matrix, the availability of instrumentation, and the desired throughput.

Quantitative Performance Comparison

FeatureCyclic VoltammetryICP-OESTitrimetry
Analyte Tetracyanoborate anionPotassium and BoronBoron (as boric acid)
Typical Detection Limit Low µM rangeBoron: 0.005 - 0.01 mg/L[1]Higher concentrations (mM range)
Quantification Limit µM rangeBoron: ~4 mg/L[2][3]mM range
Precision (RSD) < 5%< 2%[3]< 0.1% (high precision methods)[4]
Accuracy GoodExcellent (80-120% recovery)[1]Excellent (with proper standardization)
Analysis Time per Sample 5-10 minutes< 1 minute (after setup)[5]15-30 minutes
Instrumentation Cost ModerateHighLow
Primary Application Redox properties, concentrationElemental composition, trace analysisHigh concentration assays, quality control

Logical Relationship of Analytical Techniques

analytical_comparison cluster_analyte cluster_methods cluster_outputs KBCN4 K[B(CN)4] CV Cyclic Voltammetry KBCN4->CV Direct Analysis ICP ICP-OES KBCN4->ICP Elemental Analysis Titration Titrimetry KBCN4->Titration Requires Conversion to Boric Acid CV_out Redox Potential Peak Current CV->CV_out ICP_out Elemental Concentration (K, B) ICP->ICP_out Titr_out Analyte Concentration (via reaction) Titration->Titr_out conc_cv Concentration CV_out->conc_cv conc_icp Concentration ICP_out->conc_icp conc_titr Concentration Titr_out->conc_titr

References

A Comparative Guide to the Analytical Characterization of Potassium Tetracyanoborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of potassium tetracyanoborate (K[B(CN)₄]), a compound of interest in materials science and chemical synthesis. The following sections detail the experimental protocols and quantitative data for various analytical techniques, offering a comparative overview of their performance in elucidating the structure, purity, and properties of this material.

Spectroscopic Methods

Spectroscopic techniques are fundamental for probing the molecular structure and bonding within this compound. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FT-IR and Raman) are particularly insightful.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of boron and carbon atoms within the tetracyanoborate anion.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer operating at a magnetic field strength of at least 9.4 T.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, acetonitrile-d₃, or DMSO-d₆) in a 5 mm NMR tube.

  • ¹¹B NMR: Acquire the ¹¹B NMR spectrum using a boron-free probe or a quartz NMR tube to avoid background signals from borosilicate glass. Use BF₃·OEt₂ as an external reference (δ = 0 ppm).

  • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. Use the solvent resonance as a secondary reference.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Quantitative Data Summary:

NucleusSolventChemical Shift (δ) [ppm]Linewidth (Hz)Reference
¹¹BAcetonitrile-d₃-38.925Finze et al. (2004)
¹³CAcetonitrile-d₃120.3-Finze et al. (2004)
¹¹BD₂O-38.8-Willner, Bernhardt, & Hnyk (2000)

Comparison with Alternatives:

For boron-containing compounds, ¹¹B NMR is a highly sensitive and informative technique. Compared to solid-state NMR, solution-state NMR provides sharper signals and is generally more accessible. Alternative nuclei like ¹⁰B can also be used but are less sensitive. The chemical shift of the tetracyanoborate anion is found at a significantly higher field compared to other tetracoordinate boron compounds like the tetraphenylborate anion (around -6.0 ppm), reflecting the strong electron-withdrawing nature of the cyanide ligands.[1]

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh K[B(CN)4] B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Acquire 11B Spectrum D->E F Acquire 13C Spectrum D->F G Process Raw Data E->G F->G H Reference Spectra G->H I Determine Chemical Shifts & Linewidths H->I

Workflow for NMR analysis of K[B(CN)₄].
Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present. The cyanide (C≡N) stretching vibrations are particularly characteristic.

Experimental Protocol:

  • FT-IR Spectroscopy:

    • Instrumentation: A Fourier Transform Infrared spectrometer.

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place the solid sample directly on the ATR crystal.

    • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Raman Spectroscopy:

    • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

    • Sample Preparation: Place the solid sample directly in the path of the laser beam.

    • Data Acquisition: Acquire the Raman spectrum over a similar wavenumber range as the FT-IR.

Quantitative Data Summary:

TechniqueWavenumber (cm⁻¹)AssignmentReference
FT-IR2206ν(C≡N)Willner, Bernhardt, & Hnyk (2000)
Raman2210ν(C≡N)Willner, Bernhardt, & Hnyk (2000)
Raman773ν(B-C)Willner, Bernhardt, & Hnyk (2000)

Comparison with Alternatives:

Both FT-IR and Raman spectroscopy are effective for identifying the cyanide groups. The C≡N stretching frequency in this compound is observed at a higher wavenumber compared to free cyanide, which is indicative of the covalent bonding to the boron atom. Raman spectroscopy is particularly useful for observing the symmetric B-C stretching vibration, which may be weak or absent in the IR spectrum.

Logical Relationship of Vibrational Modes

Vibrational_Modes Molecule K[B(CN)4] VibrationalModes Vibrational Modes Molecule->VibrationalModes Stretching Stretching VibrationalModes->Stretching Bending Bending VibrationalModes->Bending CN_Stretch C≡N Stretch (~2200 cm⁻¹) Stretching->CN_Stretch BC_Stretch B-C Stretch (~770 cm⁻¹) Stretching->BC_Stretch BCN_Bend B-C-N Bend Bending->BCN_Bend CBC_Bend C-B-C Bend Bending->CBC_Bend

Hierarchy of vibrational modes in [B(CN)₄]⁻.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Experimental Protocol:

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction, for example, by slow evaporation of a saturated solution.

  • Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a controlled temperature (e.g., room temperature or low temperature).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages. Refine the structural model to obtain precise atomic coordinates and geometric parameters.

Quantitative Data Summary:

ParameterValue
Crystal SystemTetragonal
Space GroupI4₁/a
a, b (Å)8.836
c (Å)8.836
α, β, γ (°)90, 90, 90
Volume (ų)690.0
Z4

Data obtained from the Materials Project, based on calculations.

Comparison with Alternatives:

Powder X-ray diffraction can be used as a faster, alternative method for phase identification and to check the purity of a bulk sample by comparing the experimental diffraction pattern to a reference pattern calculated from the known crystal structure. However, it does not provide the detailed atomic coordinates that single-crystal XRD does.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of materials.

Experimental Protocol:

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-10 mg) in an inert crucible (e.g., alumina or platinum).

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a desired temperature range (e.g., room temperature to 600 °C).

  • Data Analysis: Analyze the TGA curve for mass loss events and the DSC curve for endothermic or exothermic transitions.

Quantitative Data Summary:

TechniqueObservationTemperature (°C)Atmosphere
DSCMelting Point430Inert
TGAOnset of Decomposition> 450Nitrogen

Comparison with Alternatives:

While DSC is excellent for identifying phase transitions like melting, TGA is crucial for determining the decomposition temperature and the stoichiometry of the decomposition process. Combining these techniques provides a more complete picture of the thermal behavior. For instance, a mass loss in the TGA curve concurrent with an endothermic or exothermic peak in the DSC curve indicates a decomposition reaction.

Chromatographic and Electrophoretic Methods

Separation techniques like ion chromatography and capillary electrophoresis can be used for the quantitative analysis of the tetracyanoborate anion and for assessing the purity of the sample.

Ion Chromatography (IC)

Experimental Protocol:

  • Instrumentation: An ion chromatograph equipped with a suitable anion-exchange column, a suppressor, and a conductivity detector.

  • Eluent: An appropriate aqueous eluent, such as a carbonate-bicarbonate buffer.

  • Sample Preparation: Dissolve the sample in deionized water and filter it before injection.

  • Analysis: Inject the sample and monitor the conductivity signal to detect the separated anions. The retention time is characteristic of the anion.

Capillary Electrophoresis (CE)

Experimental Protocol:

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution that allows for the separation of anions. Indirect UV detection is often employed by adding a chromophore to the BGE.

  • Analysis: Inject a small plug of the sample and apply a high voltage across the capillary. Anions will migrate at different velocities based on their charge-to-size ratio.

Comparison of Separation Methods:

MethodPrincipleAdvantagesDisadvantages
Ion Chromatography Differential partitioning between a mobile phase and a stationary ion-exchange resin.High selectivity for anions, well-established for quantitative analysis.Can require specialized columns and eluents.
Capillary Electrophoresis Differential migration of ions in an electric field.High separation efficiency, small sample volume, fast analysis times.Can be less robust than IC for complex matrices.

Workflow for Separation Analysis

Separation_Workflow cluster_prep Sample Preparation cluster_ic Ion Chromatography cluster_ce Capillary Electrophoresis Prep Dissolve & Filter Sample IC_Inject Inject into IC Prep->IC_Inject CE_Inject Inject into CE Prep->CE_Inject IC_Separate Anion-Exchange Separation IC_Inject->IC_Separate IC_Detect Conductivity Detection IC_Separate->IC_Detect CE_Separate Electrophoretic Separation CE_Inject->CE_Separate CE_Detect UV Detection CE_Separate->CE_Detect

General workflow for IC and CE analysis.

Conclusion

The characterization of this compound can be effectively achieved through a combination of analytical techniques. NMR and vibrational spectroscopies provide essential structural information at the molecular level. Single-crystal X-ray diffraction offers a definitive determination of the solid-state structure. Thermal analysis is crucial for understanding the material's stability and processing limits. Finally, ion chromatography and capillary electrophoresis are powerful tools for quantitative analysis and purity assessment. The choice of method will depend on the specific information required by the researcher.

References

A Comparative Analysis of the Reactivity of Potassium Tetracyanoborate and Other Borate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of a boron-based reagent can significantly influence reaction outcomes, stability, and handling characteristics. This guide provides a detailed comparison of the reactivity of potassium tetracyanoborate (K[B(CN)₄]) with other common borate salts, including potassium tetrafluoroborate (K[BF₄]), borate esters, and boronic acids. The information presented is supported by available experimental data and established chemical principles to facilitate informed reagent selection.

Executive Summary

The reactivity of borate salts is largely dictated by the nature of the substituents on the boron atom. A fundamental trade-off exists between stability and reactivity. Boronic acids are generally the most reactive in cross-coupling reactions but are also the least stable.[1][2] Conversely, tetracoordinate borate anions like tetracyanoborate and tetrafluoroborate exhibit enhanced stability. This compound is characterized by its high thermal and chemical stability, including a notable resistance to oxidation.[3][4] This contrasts with the known sensitivity of borate esters and boronic acids to hydrolysis and oxidation.[2][5] While potassium tetrafluoroborate is also relatively stable, it is susceptible to hydrolysis, particularly at elevated temperatures.[6][7][8]

Data Presentation

Table 1: Comparative Properties and Reactivity of Borate Salts
Property/ReactionThis compound (K[B(CN)₄])Potassium Tetrafluoroborate (K[BF₄])Borate Esters (e.g., Pinacol Esters)Boronic Acids (R-B(OH)₂)
Stability to Hydrolysis High[3][4]Moderate; sensitive to heat[8]Low to Moderate; pH-dependent[5]Low[1][2]
Stability to Oxidation High; resistant to oxidation[3]HighLowLow[2]
Reactivity in Suzuki-Miyaura Coupling Not reported; likely low due to stabilityUsed as a precursor to organotrifluoroborates[9]Lower than boronic acids[1]High[1][2]
Lewis Acidity of Boron Center (in anion) Expected to be lowLowModerate (as boronic ester)High (as boronic acid)[1]
Handling Crystalline solid; toxic[10]Crystalline solidOften crystalline solids; easier to handle than boronic acids[1]Can be unstable; prone to decomposition[1]

Reactivity Comparison

Hydrolysis

The stability of borate compounds in aqueous media is a critical factor in their application.

  • This compound : The [B(CN)₄]⁻ anion is known for its high chemical stability, which suggests a high resistance to hydrolysis under standard conditions.[3][4] The strong covalent character of the B-C bonds contributes to this stability.

  • Potassium Tetrafluoroborate : The [BF₄]⁻ anion is less stable in aqueous solutions and is known to undergo hydrolysis, especially with increased temperature.[8] This hydrolysis can release fluoride ions and boric acid.

  • Borate Esters and Boronic Acids : These compounds are generally susceptible to hydrolysis, with the reaction rate being highly dependent on pH.[5][11] Boronic acids are particularly prone to protodeboronation, a form of hydrolysis that cleaves the carbon-boron bond.[2]

G cluster_stability Decreasing Stability to Hydrolysis K[B(CN)4] Potassium Tetracyanoborate (High Stability) K[BF4] Potassium Tetrafluoroborate (Moderate Stability) K[B(CN)4]->K[BF4] More Stable Borate_Esters Borate Esters (Low-Moderate Stability) K[BF4]->Borate_Esters More Stable Boronic_Acids Boronic Acids (Low Stability) Borate_Esters->Boronic_Acids More Stable

Oxidation

The resistance to oxidation is another key differentiator among these borate salts.

  • This compound : The tetracyanoborate anion has been noted for its resistance to oxidation.[3]

  • Other Borate Salts : Boronic acids and their esters can be susceptible to oxidation, which can lead to decomposition and reduced yields in synthetic applications.[1] Potassium tetrafluoroborate is generally stable towards oxidation under normal conditions.

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a primary application for many organoboron reagents.

  • This compound : There is a lack of literature describing the use of K[B(CN)₄] as a direct participant in Suzuki-Miyaura coupling. Its high stability likely makes the transmetalation step, which is crucial for the catalytic cycle, very slow.

  • Potassium Tetrafluoroborate : While not used directly, it is a key reagent in the formation of potassium organotrifluoroborates, which are excellent, stable partners in Suzuki-Miyaura reactions.[9][12]

  • Borate Esters and Boronic Acids : Boronic acids are highly reactive in Suzuki-Miyaura coupling, often leading to faster reaction times.[1][2] Boronate esters, such as pinacol esters, are more stable but generally less reactive, though they are widely used due to their ease of handling and purification.[1] It is believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the reaction conditions.[1]

G cluster_reactivity Decreasing Reactivity Boronic_Acids Boronic Acids (High Reactivity) Borate_Esters Borate Esters (Moderate Reactivity) Boronic_Acids->Borate_Esters More Reactive K_BF4_precursor K[BF4] as precursor for R-BF3K Borate_Esters->K_BF4_precursor More Directly Reactive K_BCN4 K[B(CN)4] (Likely Low Reactivity) K_BF4_precursor->K_BCN4

Experimental Protocols

Protocol 1: Comparative Hydrolysis Study

Objective: To determine the relative rate of hydrolysis of different borate salts under controlled pH and temperature.

Materials:

  • This compound

  • Potassium tetrafluoroborate

  • A representative borate ester (e.g., phenylboronic acid pinacol ester)

  • A representative boronic acid (e.g., phenylboronic acid)

  • Buffered aqueous solutions (pH 4, 7, and 10)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated solvent for NMR analysis (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of each borate salt (e.g., 0.1 M) in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Prepare NMR tubes each containing 500 µL of a buffered aqueous solution (in D₂O) and the internal standard.

  • Equilibrate the NMR tubes to the desired temperature (e.g., 25°C or 50°C) in the NMR spectrometer.

  • Initiate the reaction by injecting 50 µL of a borate salt stock solution into an NMR tube.

  • Acquire NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).

  • Monitor the disappearance of the starting material peak and the appearance of hydrolysis product peaks (e.g., boric acid).

  • Calculate the rate of hydrolysis by integrating the peaks relative to the internal standard over time.

G Start Start Prepare_Solutions Prepare Stock Solutions of Borate Salts and Buffered D2O with Internal Standard Start->Prepare_Solutions Setup_NMR Equilibrate NMR Tube with Buffered D2O to Desired Temperature Prepare_Solutions->Setup_NMR Initiate_Reaction Inject Borate Salt Stock Solution Setup_NMR->Initiate_Reaction Acquire_Data Acquire NMR Spectra at Timed Intervals Initiate_Reaction->Acquire_Data Analyze_Data Integrate Peaks and Calculate Hydrolysis Rate Acquire_Data->Analyze_Data End End Analyze_Data->End

Conclusion

This compound stands out for its exceptional chemical and thermal stability, particularly its resistance to hydrolysis and oxidation, when compared to other common borate salts like potassium tetrafluoroborate, borate esters, and boronic acids. This stability, however, likely translates to lower reactivity in common synthetic applications such as Suzuki-Miyaura cross-coupling. The choice of borate reagent should therefore be guided by the specific requirements of the application: boronic acids for high reactivity, boronate esters for a balance of stability and reactivity, and salts like this compound for applications where high stability and inertness are paramount. Further experimental studies are warranted to quantitatively delineate the reactivity of this compound in a broader range of chemical transformations.

References

A Spectroscopic Comparison of Tetracyanoborate Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of various tetracyanoborate salts reveals key differences in their vibrational and nuclear magnetic resonance spectra, providing valuable insights for their application in research and pharmaceutical development. This guide presents a comparative overview of these salts, supported by experimental data, to aid in material selection and characterization.

The tetracyanoborate anion, [B(CN)₄]⁻, is a versatile building block in materials science and coordination chemistry. Its salts, formed with various cations, exhibit a range of properties that are of interest to researchers in fields from ionic liquids to drug delivery. A thorough understanding of the spectroscopic characteristics of these salts is crucial for identifying and differentiating them, as well as for probing the nature of the cation-anion interactions. This guide provides a comparative analysis of the infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra of a series of tetracyanoborate salts with different singly charged cations.

Comparative Vibrational Spectroscopy: IR and Raman Analysis

Vibrational spectroscopy is a powerful tool for probing the structure and bonding within tetracyanoborate salts. The frequencies of the cyanide (C≡N) stretching modes are particularly sensitive to the local environment of the [B(CN)₄]⁻ anion and the strength of the interaction with the counter-cation.

A systematic study of tetracyanoborate salts with various singly charged cations (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺, and Cu⁺) reveals a clear trend in the C≡N stretching frequencies. In general, as the size of the alkali metal cation increases and its polarizing power decreases, the C≡N stretching frequency shifts to lower wavenumbers (redshift). This indicates a weakening of the interaction between the cation and the cyanide groups of the tetracyanoborate anion.

The copper(I) tetracyanoborate salt presents a unique case, exhibiting a distinct splitting of the C≡N stretching mode in its Raman spectrum. This phenomenon, not observed in the alkali metal salts, suggests a stronger and more specific coordination interaction between the Cu⁺ ion and the nitrogen atoms of the cyanide ligands.

CationSaltIR ν(C≡N) (cm⁻¹)Raman ν(C≡N) (cm⁻¹)
Li⁺Li[B(CN)₄]22342236
Na⁺Na[B(CN)₄]22282230
K⁺K[B(CN)₄]22222224
Rb⁺Rb[B(CN)₄]22192221
Cs⁺Cs[B(CN)₄]22162218
Cu⁺Cu[B(CN)₄]22412243, 2253

Note: The data presented is a compilation from various sources and may show slight variations depending on the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Insights

NMR spectroscopy provides further details on the electronic environment of the boron and carbon atoms within the tetracyanoborate anion.

¹¹B NMR Spectroscopy: The ¹¹B nucleus is a sensitive probe of the coordination environment around the boron atom. For the tetracyanoborate anion in various salts, the ¹¹B NMR chemical shift is typically observed in the upfield region, characteristic of tetravalent boron species.[1][2] The precise chemical shift can be influenced by the counter-cation and the solvent, reflecting subtle changes in the electronic structure of the [B(CN)₄]⁻ anion.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon atoms of the four cyanide groups. The chemical shift of the cyanide carbon is also influenced by the cation, with stronger cation-anion interactions generally leading to a downfield shift.

Salt¹¹B NMR (δ, ppm)¹³C NMR (δ, ppm)
K[B(CN)₄]-38.2122.8

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of tetracyanoborate salts.

Synthesis of Alkali Metal Tetracyanoborate Salts

A general method for the synthesis of alkali metal tetracyanoborates involves the reaction of an alkali metal borohydride with a cyanide source, such as trimethylsilyl cyanide, in an appropriate solvent. For example, the synthesis of K[B(CN)₄] can be achieved by reacting K[BH₄] with TMSCN. The reaction is typically carried out under an inert atmosphere to prevent moisture contamination. The resulting product can be purified by recrystallization.

FT-IR Spectroscopy

Infrared spectra of the solid tetracyanoborate salts are typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The solid samples are prepared as KBr pellets or Nujol mulls. For the KBr pellet method, a small amount of the finely ground salt is mixed with dry KBr powder and pressed into a transparent disk. Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 2 or 4 cm⁻¹.

FT-Raman Spectroscopy

Fourier Transform Raman (FT-Raman) spectra are obtained using a spectrometer equipped with a near-infrared laser source, such as a Nd:YAG laser operating at 1064 nm.[3] The solid salt samples are placed in a sample holder, and the scattered radiation is collected. This technique is particularly useful for analyzing colored samples that may fluoresce under visible laser excitation.

NMR Spectroscopy

¹¹B and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The tetracyanoborate salt is dissolved in a suitable deuterated solvent, such as deuterated water (D₂O) or deuterated acetonitrile (CD₃CN). For ¹¹B NMR, a boron trifluoride etherate (BF₃·OEt₂) external standard is commonly used for chemical shift referencing. For ¹³C NMR, the solvent peak is typically used as an internal reference.

Visualizing Structural Relationships

The crystal structures of the alkali metal tetracyanoborates reveal how the cation and anion pack in the solid state. For instance, the sodium salt, Na[B(CN)₄], crystallizes in a cubic system with a structure consisting of two interpenetrating tetrahedral networks of Na⁺ cations and [B(CN)₄]⁻ anions. This structural motif highlights the three-dimensional coordination environment of the ions.

G cluster_workflow Experimental Workflow Synthesis Synthesis of M[B(CN)₄] Salts Purification Purification Synthesis->Purification IR FT-IR Spectroscopy Purification->IR Raman FT-Raman Spectroscopy Purification->Raman NMR NMR Spectroscopy Purification->NMR Analysis Data Analysis & Comparison IR->Analysis Raman->Analysis NMR->Analysis G cluster_structure Structural Comparison cluster_alkali Interpenetrating Tetrahedral Networks cluster_copper Stronger Cation-Anion Interaction Na+ Na⁺ [B(CN)₄]⁻ [B(CN)₄]⁻ Na+->[B(CN)₄]⁻ Ionic Interaction [B(CN)₄]⁻->Na+ Cu+ Cu⁺ [B(CN)₄]⁻_Cu [B(CN)₄]⁻ Cu+->[B(CN)₄]⁻_Cu Coordinative Interaction

References

Assessing the Purity of Commercial Potassium Tetracyanoborate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Potassium tetracyanoborate, K[B(CN)₄], is a versatile reagent in chemical synthesis. However, its efficacy and the reproducibility of experimental results are intrinsically linked to its purity. This guide provides a comprehensive comparison of analytical methodologies to assess the purity of commercial this compound, alongside a comparison with a common class of alternative reagents, potassium organotrifluoroborates.

Comparison with Alternatives: Potassium Organotrifluoroborates

Potassium organotrifluoroborates (K[R-BF₃]) have emerged as stable and effective alternatives to other organoboron compounds in various chemical transformations.[1] Unlike boronic acids, which can be prone to degradation, organotrifluoroborates are generally stable solids that can be purified by recrystallization and are remarkably resistant to air and moisture.[1] This inherent stability can be a significant advantage in terms of storage and handling compared to potentially more reactive species.

Data Presentation: Purity and Impurity Profiles

The purity of commercial this compound is typically advertised as >98%.[2] However, the nature and quantity of the remaining impurities can significantly impact its performance in sensitive applications. Potential impurities may arise from the synthesis process, which often involves a high-temperature sinter process with reagents like potassium tetrafluoroborate (KBF₄) and potassium cyanide (KCN).[1] Consequently, common impurities could include unreacted starting materials, side products such as potassium fluoride (KF) or other borate species, and general contaminants like heavy metals and other anions.

For a meaningful comparison, a hypothetical batch analysis of three different commercial sources of this compound is presented below. Please note that this data is illustrative to highlight key purity parameters.

Table 1: Illustrative Purity and Impurity Profile of Commercial this compound Batches

ParameterMethodSupplier A (Batch 1)Supplier B (Batch 2)Supplier C (Batch 3)
Assay (K[B(CN)₄]) Titration99.2%98.8%99.5%
Insoluble Matter Gravimetric0.01%0.05%<0.01%
Chloride (Cl⁻) Ion Chromatography250 ppm400 ppm150 ppm
Sulfate (SO₄²⁻) Ion Chromatography100 ppm150 ppm80 ppm
Fluoride (F⁻) Ion Chromatography50 ppm120 ppm30 ppm
Iron (Fe) ICP-MS10 ppm25 ppm5 ppm
Lead (Pb) ICP-MS<1 ppm5 ppm<1 ppm
Moisture Content Karl Fischer Titration0.1%0.3%0.08%

Experimental Protocols

Detailed methodologies for the key experiments cited in the table are provided below.

Assay of this compound by Titration

This method determines the percentage of this compound in the sample.

  • Principle: A non-aqueous acid-base titration. The tetracyanoborate anion is a weak base and can be titrated with a strong acid in a non-aqueous solvent.

  • Reagents:

    • Perchloric acid (0.1 N in glacial acetic acid), standardized.

    • Glacial acetic acid.

    • Crystal violet indicator.

  • Procedure:

    • Accurately weigh approximately 200-300 mg of the this compound sample.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with standardized 0.1 N perchloric acid until the color changes from violet to blue-green.

    • Perform a blank titration under the same conditions.

    • Calculate the percentage of K[B(CN)₄] using the following formula:

      where:

      • V_sample = Volume of perchloric acid consumed by the sample (mL)

      • V_blank = Volume of perchloric acid consumed by the blank (mL)

      • N = Normality of the perchloric acid solution

      • MW = Molecular weight of K[B(CN)₄] (153.98 g/mol )

      • W = Weight of the sample (mg)

Determination of Anionic Impurities by Ion Chromatography

This method is used to quantify common anionic impurities such as chloride, sulfate, and fluoride.

  • Principle: Separation of anions based on their affinity for an ion-exchange resin, followed by conductivity detection.

  • Instrumentation: Ion chromatograph with a conductivity detector and an appropriate anion-exchange column (e.g., Dionex IonPac™ AS22).

  • Eluent: A suitable carbonate/bicarbonate eluent, for example, 4.5 mM sodium carbonate and 1.4 mM sodium bicarbonate.

  • Procedure:

    • Sample Preparation: Accurately weigh about 100 mg of the sample and dissolve it in 100 mL of deionized water.

    • Calibration: Prepare a series of standard solutions containing known concentrations of chloride, sulfate, and fluoride.

    • Analysis: Inject the sample and standard solutions into the ion chromatograph.

    • Quantification: Identify and quantify the impurity peaks in the sample chromatogram by comparing their retention times and peak areas to those of the standards.

Determination of Metallic Impurities by ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for the determination of trace and ultra-trace metallic impurities.

  • Principle: The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by a mass spectrometer based on their mass-to-charge ratio.

  • Instrumentation: ICP-MS instrument.

  • Procedure:

    • Sample Preparation: Accurately weigh a portion of the sample and digest it in a suitable acid mixture (e.g., nitric acid and hydrochloric acid) to ensure complete dissolution of all components.

    • Calibration: Prepare multi-element standard solutions of the metals of interest (e.g., Fe, Pb).

    • Analysis: Introduce the digested sample and standards into the ICP-MS.

    • Quantification: Determine the concentration of each metal in the sample by comparing the signal intensities with the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for assessing the purity of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Procedures cluster_data Data Analysis & Reporting Sample Commercial K[B(CN)4] Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution (Appropriate Solvent) Weighing->Dissolution Titration Assay by Titration (Purity of K[B(CN)4]) Dissolution->Titration IC Ion Chromatography (Anionic Impurities) Dissolution->IC ICPMS ICP-MS (Metallic Impurities) Dissolution->ICPMS KF Karl Fischer Titration (Moisture Content) Dissolution->KF Purity_Calc Purity Calculation Titration->Purity_Calc Impurity_Quant Impurity Quantification IC->Impurity_Quant ICPMS->Impurity_Quant KF->Impurity_Quant CoA Certificate of Analysis Generation Purity_Calc->CoA Impurity_Quant->CoA

Caption: Experimental workflow for the comprehensive purity assessment of this compound.

Signaling_Pathway_Comparison cluster_reagents Boron Reagents cluster_properties Key Properties cluster_performance Performance in Synthesis KBCN4 This compound K[B(CN)4] Reactivity Reactivity Profile KBCN4->Reactivity Versatile Stability Stability (Air & Moisture) KBCN4->Stability Moderate Handling Handling & Storage KBCN4->Handling Requires care KBF3R Potassium Organotrifluoroborates K[R-BF3] KBF3R->Reactivity Generally good KBF3R->Stability High KBF3R->Handling Easier Yield Reaction Yield Reactivity->Yield Reproducibility Reproducibility Stability->Reproducibility Handling->Reproducibility Selectivity Selectivity

Caption: Logical relationship comparing key properties of K[B(CN)₄] and K[R-BF₃].

References

A Comparative Guide to Potassium Tetracyanoborate and its Application in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of potassium tetracyanoborate, focusing on its role as a precursor to ionic liquids (ILs) and their potential application in enhancing the solubility and delivery of poorly water-soluble active pharmaceutical ingredients (APIs). Through a cross-validation of existing experimental data, this document compares the performance of tetracyanoborate-based ILs with other common alternatives and provides detailed experimental protocols for key evaluation methods.

Physicochemical Properties of this compound

This compound, K[B(CN)₄], is a white to light yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄BKN₄[2]
Molecular Weight 153.98 g/mol [2]
Melting Point 430 °C[1]
Solubility Sparingly soluble in DMSO, slightly soluble in methanol and water.[1]
Appearance White to light yellow powder to crystal.[1]

The Role of the Tetracyanoborate Anion in Ionic Liquids for Drug Delivery

The tetracyanoborate anion, [B(CN)₄]⁻, is classified as a weakly coordinating anion. This property is crucial in the formation of ionic liquids, which are salts with melting points below 100 °C. The low coordination tendency of the [B(CN)₄]⁻ anion leads to weaker interactions with the cation, resulting in ILs with desirable properties for pharmaceutical applications, such as lower viscosity and potentially higher solubility for APIs.

Ionic liquids have emerged as a promising tool to address the challenges of poorly water-soluble drugs, which often suffer from low bioavailability.[3][4] By converting a crystalline API into a liquid salt or dissolving it in an IL, it is possible to enhance its solubility and dissolution rate.[5]

Performance Comparison: Tetracyanoborate ILs vs. Alternative Anions

While direct comparative studies of tetracyanoborate-based ILs for the delivery of a specific drug are limited, we can infer their potential performance based on the known properties of the [B(CN)₄]⁻ anion and compare it to other commonly used IL anions, such as those based on halides (e.g., Cl⁻, Br⁻) or complex anions (e.g., hexafluorophosphate, [PF₆]⁻).

Table 2: Comparative Performance of Ionic Liquid Anions for Drug Delivery Applications

AnionKey PropertiesAdvantages in Drug DeliveryPotential Disadvantages
Tetracyanoborate ([B(CN)₄]⁻) Weakly coordinating, symmetric charge distribution.Can lead to ILs with low viscosity and high thermal stability. May enhance the solubility of a wide range of APIs.Biocompatibility and toxicity data are not as extensive as for more common anions.
Halides (Cl⁻, Br⁻) Small, strongly coordinating.Simple synthesis. Some biocompatible examples exist (e.g., with choline).Can lead to ILs with higher viscosity. May have limited ability to solubilize certain APIs.
Hexafluorophosphate ([PF₆]⁻) Weakly coordinating.Forms ILs with low viscosity and good thermal stability.Prone to hydrolysis, releasing toxic HF. Generally considered to have poor biocompatibility.

The workflow for evaluating a new ionic liquid for drug delivery applications can be visualized as follows:

G cluster_0 Synthesis & Characterization cluster_1 Performance Evaluation cluster_2 Analysis & Comparison Synthesis Synthesis of Tetracyanoborate IL Characterization Physicochemical Characterization Synthesis->Characterization Verification Solubility Drug Solubility Screening Characterization->Solubility Application Biocompatibility In Vitro Biocompatibility Testing Solubility->Biocompatibility Safety Assessment Release In Vitro Drug Release Studies Biocompatibility->Release Functional Assay Data_Analysis Data Analysis Release->Data_Analysis Comparison Comparison with Alternative ILs Data_Analysis->Comparison

Figure 1: Experimental workflow for evaluating a tetracyanoborate-based ionic liquid for drug delivery.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the performance of a tetracyanoborate-based ionic liquid for drug delivery.

Synthesis of a Tetracyanoborate-Based Ionic Liquid

This protocol describes the synthesis of an imidazolium-based tetracyanoborate ionic liquid, a common class of ILs.

Materials:

  • 1-Alkyl-3-methylimidazolium halide (e.g., 1-butyl-3-methylimidazolium chloride)

  • This compound

  • Dichloromethane

  • Deionized water

Procedure:

  • Dissolve equimolar amounts of the 1-alkyl-3-methylimidazolium halide and this compound in deionized water in separate flasks.

  • Mix the two aqueous solutions and stir vigorously at room temperature for 24 hours.

  • Perform a liquid-liquid extraction with dichloromethane. The ionic liquid will preferentially move to the organic phase.

  • Separate the organic layer and wash it multiple times with deionized water to remove any remaining inorganic salts.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter the solution and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Dry the resulting ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for at least 24 hours to remove any residual solvent and water.

Characterization of the Ionic Liquid

The synthesized ionic liquid should be characterized to confirm its identity and purity.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the cation and the absence of impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the cation and the tetracyanoborate anion.

  • Mass Spectrometry (MS): To determine the mass of the cation and anion.

  • Elemental Analysis: To determine the elemental composition (C, H, N).

Drug Solubility Determination

This protocol outlines the procedure for determining the saturation solubility of a poorly water-soluble drug in the synthesized ionic liquid.

Materials:

  • Synthesized tetracyanoborate ionic liquid

  • Poorly water-soluble drug (e.g., Ibuprofen)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare supersaturated solutions of the drug in the ionic liquid and in PBS (as a control).

  • Equilibrate the solutions by shaking them in a constant temperature water bath (e.g., 37 °C) for 72 hours to ensure equilibrium is reached.

  • Centrifuge the samples to separate the undissolved drug.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol).

  • Determine the concentration of the dissolved drug using a validated HPLC method.

In Vitro Biocompatibility Testing (MTT Assay)

This protocol provides a method to assess the cytotoxicity of the ionic liquid on a relevant cell line.

Materials:

  • Synthesized tetracyanoborate ionic liquid

  • Human cell line (e.g., Caco-2 for intestinal absorption models)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the ionic liquid in the cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the ionic liquid. Include a positive control (e.g., Triton X-100) and a negative control (medium only).

  • Incubate the plate for a specified period (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the negative control.

The logical relationship for assessing the suitability of an ionic liquid for drug delivery can be represented as follows:

G cluster_0 Fundamental Properties cluster_1 Functional Performance cluster_2 Overall Suitability P1 High Drug Solubility F1 Enhanced Drug Permeation P1->F1 P2 Good Biocompatibility S1 Suitable for Drug Delivery Application P2->S1 F1->S1 F2 Controlled Drug Release F2->S1

Figure 2: Logical relationship for evaluating ionic liquid suitability in drug delivery.

Conclusion

This compound serves as a valuable precursor for the synthesis of ionic liquids with potential applications in enhancing the delivery of poorly soluble drugs. The weakly coordinating nature of the tetracyanoborate anion can impart favorable properties to these ILs, such as low viscosity and high thermal stability. While further research is needed to directly compare the performance of tetracyanoborate-based ILs with other systems for specific drug molecules, the provided experimental protocols offer a robust framework for such evaluations. The continued exploration of novel ionic liquids, including those derived from this compound, holds significant promise for addressing key challenges in pharmaceutical formulation and drug development.

References

A Comparative Review of Potassium Tetracyanoborate and Its Alkali Metal Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical properties, synthesis, and spectroscopic data of potassium tetracyanoborate, alongside a comparison with its sodium and lithium counterparts, providing crucial data for its application in research and development.

This guide offers a comprehensive literature review of the properties of this compound, a compound of interest in various chemical synthesis applications. For researchers, scientists, and drug development professionals, understanding the characteristics of this and related compounds is vital for its effective utilization. This document provides a comparative analysis of this compound with its sodium and lithium analogues, presenting key experimental data in a structured format to facilitate informed decisions in material selection and experimental design.

Physicochemical Properties: A Comparative Analysis

The selection of an appropriate salt for a chemical process often hinges on its physical and chemical properties. The following table summarizes the key physicochemical data for this compound and its sodium and lithium analogues.

PropertyThis compoundSodium TetracyanoborateLithium Tetracyanoborate
Molecular Formula C₄BKN₄[1]C₄BN₄NaC₄BLiN₄[2]
Molecular Weight 153.98 g/mol [1][3]137.87 g/mol 121.9 g/mol [2]
Appearance White to light yellow powder/crystal[1]White crystalline solidWhite crystalline solid
Melting Point 430 °C[1]No data availableNo data available
Solubility Sparingly soluble in DMSO, slightly soluble in methanol and water[1][4]Soluble in waterNo data available
Thermal Stability Stable at its melting point.No specific decomposition temperature found.No specific decomposition temperature found, but related lithium borate salts show high thermal stability.[5][6]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for the confirmation of a compound's identity and purity. Below is a comparison of the available spectroscopic data for the tetracyanoborate salts.

Spectroscopic DataThis compoundSodium TetracyanoborateLithium Tetracyanoborate
Infrared (IR) Spectroscopy (cm⁻¹) The IR spectrum is expected to show a strong absorption band for the C≡N stretching vibration, typically in the range of 2200-2300 cm⁻¹.Similar to the potassium salt, a strong C≡N stretching band is expected in the 2200-2300 cm⁻¹ region.A strong C≡N stretching band in the 2200-2300 cm⁻¹ region is the most prominent feature.
¹¹B NMR Spectroscopy (ppm) The ¹¹B NMR chemical shift is expected to be in the upfield region characteristic of tetracoordinate boron, likely between -20 and -40 ppm relative to BF₃·OEt₂.The ¹¹B NMR chemical shift should be similar to that of the potassium salt, reflecting the tetracyanoborate anion.The ¹¹B NMR chemical shift will be characteristic of the tetracyanoborate anion, in a similar range to the potassium and sodium salts.
¹³C NMR Spectroscopy (ppm) The ¹³C NMR spectrum should show a resonance for the cyanide carbons, typically in the range of 120-130 ppm.[7]The chemical shift of the cyanide carbons is expected to be in a similar range to the potassium salt.The cyanide carbon resonance should appear in a similar region to the other alkali metal tetracyanoborates.

Experimental Protocols: Synthesis of this compound

A reliable and scalable synthesis is crucial for the practical application of any chemical compound. A common method for the preparation of this compound is through a sinter process.[8]

Synthesis of this compound via Sinter Process

This method involves the solid-state reaction of potassium tetrafluoroborate (KBF₄) and potassium cyanide (KCN).

Materials:

  • Potassium tetrafluoroborate (KBF₄)

  • Potassium cyanide (KCN)

  • Inert atmosphere furnace (e.g., tube furnace)

  • Ball mill (optional, for homogenization)

  • Crucible (e.g., alumina or nickel)

Procedure:

  • Homogenization: An intimate mixture of KBF₄ and KCN is prepared. For optimal results, the reactants should be finely powdered and thoroughly mixed, for example, by using a ball mill under an inert atmosphere. A typical molar ratio is 1:4 (KBF₄:KCN).

  • Sintering: The homogenized mixture is placed in a crucible and heated in an inert atmosphere furnace (e.g., under nitrogen or argon) to prevent oxidation and side reactions. The reaction temperature is typically in the range of 400-500 °C. The reaction is allowed to proceed for several hours to ensure complete conversion.

  • Cooling and Isolation: After the sintering process is complete, the furnace is cooled to room temperature. The resulting solid mass contains this compound and potassium fluoride as a byproduct.

  • Purification: The product is purified by dissolving the crude solid in a suitable solvent in which this compound is soluble, followed by filtration to remove insoluble byproducts. The solvent is then evaporated to yield the purified this compound. The choice of solvent will depend on the relative solubilities of the product and byproducts.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the sinter process.

SynthesisWorkflow cluster_start Starting Materials cluster_process Process cluster_end Final Product KBF4 Potassium Tetrafluoroborate (KBF₄) mix Homogenization (e.g., Ball Milling) KBF4->mix KCN Potassium Cyanide (KCN) KCN->mix sinter Sintering (400-500 °C, Inert Atm.) mix->sinter purify Purification (Solvent Extraction) sinter->purify product Potassium Tetracyanoborate (K[B(CN)₄]) purify->product

Synthesis of this compound.

Logical Comparison of Alkali Metal Tetracyanoborates

The choice between potassium, sodium, and lithium tetracyanoborate for a specific application depends on a variety of factors. The following diagram outlines a logical decision-making process based on key properties.

PropertyComparison start Application Requirement solubility Solubility in Aqueous vs. Organic Solvents start->solubility Solvent System reactivity Cation-Dependent Reactivity start->reactivity Reaction Specificity cost Cost and Availability start->cost Economic Feasibility K_salt Potassium Tetracyanoborate solubility->K_salt Moderate Polarity Na_salt Sodium Tetracyanoborate solubility->Na_salt High Polarity (Aqueous) Li_salt Lithium Tetracyanoborate solubility->Li_salt Potentially Higher in Polar Organics reactivity->K_salt Standard reactivity->Na_salt Alternative reactivity->Li_salt Lewis Acidity Effects cost->K_salt Generally Available cost->Na_salt Often More Economical cost->Li_salt Typically More Expensive

Decision factors for selecting an alkali metal tetracyanoborate.

References

Safety Operating Guide

Proper Disposal of Potassium Tetracyanoborate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of potassium tetracyanoborate is a critical aspect of laboratory safety and environmental responsibility. As a cyanide-containing compound, it is classified as acutely toxic and requires meticulous handling throughout its lifecycle, from use to final disposal. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a controlled environment.

  • Engineering Controls : All work with this compound, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or potential release of hydrogen cyanide gas.[1][2][3]

  • Personal Protective Equipment (PPE) : Appropriate PPE is mandatory when handling this compound. This includes:

    • A lab coat

    • Safety goggles or a face shield[2]

    • Nitrile or neoprene gloves (double gloving is recommended)[1][2]

  • Avoid Incompatible Materials : Store this compound and its waste away from acids, strong oxidizing agents, and water, as contact can generate highly toxic hydrogen cyanide gas.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be handled as hazardous waste. Adherence to institutional and regulatory guidelines is non-negotiable.

1. Waste Segregation and Collection:

  • Dedicated Waste Containers : Use separate, clearly labeled, and leak-proof containers for solid and liquid this compound waste.[4][5] These containers should be designated exclusively for cyanide waste.[5]

  • Solid Waste : This includes contaminated personal protective equipment (gloves, lab coats), weighing paper, and any other materials that have come into contact with this compound. Place these items in a designated, sealed plastic bag or a labeled, wide-mouth container.[2][3]

  • Liquid Waste : Collect all solutions containing this compound in a dedicated, sealed, and chemically resistant container.[2]

  • Empty Containers : The original container of this compound, even when empty, is considered hazardous waste and must be disposed of accordingly.[1][3] Do not rinse the container into the sink. The first rinse must be collected as hazardous waste.[6]

2. Labeling and Storage:

  • Hazardous Waste Labeling : Affix a hazardous waste label to all waste containers immediately upon the first addition of waste.[2][6] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste"

    • The specific contents and their approximate concentrations

    • The date of accumulation

    • The associated hazards (e.g., "Toxic," "Reacts with Acid to Produce Cyanide Gas")

  • Storage Location : Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, such as a secondary containment tray inside a chemical fume hood.[1][3] Ensure the containers are sealed at all times except when adding waste.[6]

3. Requesting Waste Pickup:

  • Contact Environmental Health and Safety (EHS) : Once a waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[2][3] Do not attempt to dispose of this compound waste through standard trash or down the drain.[6][7][8][9]

Decontamination and Spill Management

Accidental spills of this compound require immediate and careful attention.

  • Small Spills within a Fume Hood :

    • Alert colleagues and restrict access to the area.

    • Wearing appropriate PPE, decontaminate the affected area. First, use a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[4][5]

    • Collect all cleanup materials (absorbent pads, wipes, etc.) and dispose of them as solid this compound waste.[4][5]

  • Large Spills or Spills Outside a Fume Hood :

    • Evacuate the laboratory immediately.[1][4]

    • Alert others in the vicinity and contact your institution's EHS or emergency response team.[1]

    • Do not attempt to clean up a large spill yourself.[1]

Quantitative Data Summary

While specific quantitative limits can vary by institution and local regulations, the following table summarizes key operational parameters for the safe handling and disposal of this compound.

ParameterGuidelineSource
Storage of Waste In a designated Satellite Accumulation Area (SAA), typically within a fume hood.[1][3]
Maximum Waste Volume Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acute hazardous waste in an SAA.[9]
Container Rinsing The first rinse of an empty container must be collected as hazardous waste.[6]
Decontamination Solution Use a pH 10 buffer solution followed by a 10% bleach solution for spill cleanup.[4][5]

Experimental Protocol: Decontamination of Surfaces

This protocol details the steps for decontaminating a surface, such as the inside of a fume hood, after a small spill of this compound.

Materials:

  • pH 10 buffer solution

  • Freshly prepared 10% bleach solution

  • Absorbent pads or paper towels

  • Two spray bottles

  • Appropriate PPE (lab coat, safety goggles, nitrile/neoprene gloves)

  • Designated solid hazardous waste container

Procedure:

  • Preparation : Ensure you are wearing all required PPE. Prepare the 10% bleach solution.

  • Initial Cleaning : Spray the pH 10 buffer solution onto the contaminated surface.

  • Wiping : Gently wipe the surface with absorbent pads, moving from the outer edge of the spill inward.

  • Waste Collection : Place the used absorbent pads into the designated solid hazardous waste container.

  • Bleach Application : Spray the 10% bleach solution onto the same area.

  • Second Wiping : Using fresh absorbent pads, wipe the surface again.

  • Final Waste Collection : Place the used absorbent pads into the solid hazardous waste container.

  • Final Steps : Seal the hazardous waste container. Wash your hands thoroughly after removing your gloves.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G cluster_0 Waste Generation and Segregation cluster_1 Container Management cluster_2 Storage cluster_3 Final Disposal A This compound Use B Segregate Solid and Liquid Waste A->B C Use Dedicated, Labeled Containers B->C D Affix Hazardous Waste Label C->D E Store in Fume Hood/SAA D->E F Keep Containers Sealed E->F G Request EHS Pickup F->G H Professional Disposal G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Potassium tetracyanoborate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Potassium Tetracyanoborate

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, a minimum level of PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1] It is recommended to double glove, especially when using thin disposable gloves.[2][3]

PPE ComponentSpecificationRationale
Eye Protection Safety goggles and a face shieldProtects against splashes and dust.[1][2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC)Prevents skin contact with the cyanide compound. Double gloving is recommended.[1][2][3]
Body Protection Laboratory coatProtects against contamination of personal clothing.[1]
Respiratory Protection Required when dusts are generatedPrevents inhalation of hazardous particles.[4][5]
Footwear Closed-toe shoesProtects feet from spills.[1]
Handling and Storage Procedures

All handling of this compound must occur in a designated area within a certified laboratory chemical fume hood to minimize inhalation risks.[1][2] It is crucial to keep acids away from the handling area as they can react with cyanide compounds to produce highly toxic hydrogen cyanide gas.[1]

Storage:

  • Store in a cool, well-ventilated, and dry place.[6]

  • Keep containers tightly closed.[7]

  • Store separately from incompatible materials such as acids, oxidizing agents, and water.[2][5]

  • Store in a locked poisons cupboard or a secure, fire-resistant area for larger quantities.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is critical. Never work alone when handling cyanide compounds.[2][7]

Emergency ScenarioImmediate Action
Skin Contact Remove contaminated clothing immediately and rinse the affected area with a safety shower for at least 15 minutes.[1][3]
Eye Contact Immediately flush eyes with an emergency eyewash station for at least 15 minutes.[1][3]
Inhalation Move the affected individual to fresh air and seek immediate medical attention by calling 911.[1][2]
Ingestion Immediately call a poison control center or doctor.[5][8]
Small Spill If contained within a fume hood, trained personnel wearing appropriate PPE can clean it up using a brush and dustpan for solids.[2]
Large Spill Evacuate the area and contact emergency services.[9]
Decontamination and Disposal Plan

Proper decontamination of work surfaces and equipment is crucial after handling this compound. All disposable PPE and contaminated materials must be treated as hazardous waste.

Decontamination Steps:

  • Clean all contaminated surfaces and glassware within a chemical fume hood.[1][3]

  • Initially, use a pH 10 buffer solution for cleaning.[1][3]

  • Follow up with a freshly prepared 10% bleach solution.[3]

  • Always wash hands thoroughly after completing work and removing gloves.[1][3]

Waste Disposal:

  • Cyanide-containing wastes must be managed as hazardous waste.[1]

  • Solid and liquid cyanide wastes must be stored in separate, dedicated, and clearly labeled waste containers.[1]

  • Dispose of all contaminated items, including gloves and paper towels, as solid hazardous chemical waste in durable, double-bagged polyethylene bags.[7]

  • Arrange for hazardous waste pickup according to your institution's guidelines.[1]

Visual Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

start Start: Prepare for Handling ppe Step 1: Don Appropriate PPE - Safety Goggles & Face Shield - Chemical-Resistant Gloves (Double) - Lab Coat start->ppe fume_hood Step 2: Work in a Certified Chemical Fume Hood ppe->fume_hood handling Step 3: Handle Potassium Tetracyanoborate fume_hood->handling decon Step 4: Decontaminate Work Area and Equipment handling->decon emergency Emergency Procedure handling->emergency disposal Step 5: Dispose of Waste Properly decon->disposal end End: Procedure Complete disposal->end

Caption: Standard workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.